7-Bromobicyclo[4.2.0]octa-1,3,5-triene
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromobicyclo[4.2.0]octa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNXHFRDABNHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340927 | |
| Record name | 7-Bromobicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21120-91-2 | |
| Record name | 7-Bromobicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromobicyclo[4.2.0]octa-1,3,5-triene: Synthesis, Reactivity, and Applications in Modern Chemistry
Foreword: Unveiling the Potential of a Strained Ring System
In the landscape of synthetic chemistry and drug discovery, the strategic use of unique molecular scaffolds is paramount to innovation. 7-Bromobicyclo[4.2.0]octa-1,3,5-triene, also known as 1-bromobenzocyclobutene, emerges as a fascinating and versatile building block. Its inherent ring strain and the presence of a reactive bromine atom offer a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its synthesis and characteristic reactivity to its burgeoning applications, particularly in the realm of medicinal chemistry and materials science. For researchers, scientists, and professionals in drug development, a thorough understanding of this reagent is a valuable asset in the pursuit of novel chemical entities.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless to pale yellow liquid at room temperature[1][2]. A comprehensive understanding of its structural and electronic properties is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 21120-91-2 | [3] |
| Molecular Formula | C₈H₇Br | [2][4] |
| Molecular Weight | 183.05 g/mol | [4] |
| Boiling Point | 90 °C at 10.5 mmHg | [1] |
| Density | 1.45 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.59 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the bicyclic structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.28 | m | 1H | Ar-H |
| 7.16 | d (J = 7.0 Hz) | 1H | Ar-H |
| 7.07 | d (J = 6.4 Hz) | 2H | Ar-H |
| 5.39 | m | 1H | CH-Br |
| 3.85 | dd (J = 4.4, 14.7 Hz) | 1H | CH₂ |
| 3.45 | d (J = 14.7 Hz) | 1H | CH₂ |
| Solvent: CDCl₃[1][5] |
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the benzene ring, and the C-Br stretching vibration.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The predicted monoisotopic mass is 181.97311 Da[7].
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved from readily available starting materials, cycloheptatriene and bromoform[1][5]. The causality behind this synthetic choice lies in the thermally induced valence isomerization of the initial adduct to form the more stable benzocyclobutene ring system.
Reaction Mechanism
The synthesis proceeds through a carbene addition to cycloheptatriene, followed by a thermal rearrangement.
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, with purification and characterization steps ensuring the integrity of the final product.
Materials:
-
Cycloheptatriene
-
Bromoform (tribromomethane)
-
Anhydrous potassium carbonate (K₂CO₃)
-
18-crown-6
-
Acetone
-
Silica gel
-
Petroleum ether
Equipment:
-
250 mL round-bottom flask
-
Condenser and drying tube
-
Heating mantle with magnetic stirrer
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Vigreux column for distillation
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a condenser, drying tube, and magnetic stirrer, combine cycloheptatriene (30.7 g, 300 mmol), bromoform (25.3 g, 100 mmol), anhydrous potassium carbonate (15.0 g, 109 mmol), and 18-crown-6 (0.75 g)[1][5]. The use of 18-crown-6 is crucial to solubilize the potassium carbonate in the organic medium, thereby facilitating the base-induced formation of dibromocarbene.
-
Reaction: Heat the mixture with vigorous stirring at 145 °C for 9-10 hours[1][5]. The high temperature is necessary to promote both the formation of dibromocarbene and the subsequent thermal rearrangement of the initial adduct.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature and then dilute it with an equal volume of acetone[1][5].
-
Add silica gel (15.0 g) to the mixture and stir. This step aids in the removal of inorganic salts and polar byproducts.
-
Separate the insoluble solid residue by vacuum filtration and wash the filter cake with acetone until the washings are colorless[1][5].
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Distill the residue to remove any unreacted cycloheptatriene[1][5].
-
Dissolve the resulting viscous, brown residue in hot petroleum ether and filter to remove any precipitated impurities[1][5].
-
Concentrate the filtrate and perform a vacuum distillation through a Vigreux column to obtain the product as a slightly impure liquid[1][5].
-
A final redistillation is recommended to obtain pure this compound as a light yellow liquid[1][5].
-
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by two key features: the strained four-membered ring and the labile bromine atom.
Thermal Ring-Opening to an o-Xylylene Intermediate
Upon heating, benzocyclobutenes undergo a conrotatory ring-opening to form highly reactive o-xylylene (or o-quinodimethane) intermediates[4]. This reactivity is a cornerstone of their synthetic utility, as the o-xylylene can readily participate in cycloaddition reactions.
Caption: Thermal ring-opening and subsequent Diels-Alder reaction.
Reactions Involving the Bromine Atom
The bromine atom at the 7-position is susceptible to a variety of transformations, making it a versatile handle for further functionalization.
-
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions. For instance, it has been used in the synthesis of polymers where the bromine is displaced by an alcohol[8].
-
Organometallic Chemistry: this compound is a valuable precursor in organometallic chemistry. It can be used to form Grignard reagents or participate in transition metal-catalyzed cross-coupling reactions[1]. It is also used in the synthesis of five-membered zirconacycles[1].
-
Synthesis of Heterocycles: This compound has been employed in the synthesis of complex heterocyclic systems, such as the protoberberine ring system, via reaction with isoquinoline derivatives.
Applications in Drug Development and Materials Science
The unique structural and reactive properties of the benzocyclobutene core have led to its incorporation into a range of bioactive molecules and advanced materials.
A Scaffold in Medicinal Chemistry
The benzocyclobutene moiety is present in several medicinally interesting molecules and natural products[9][10]. Its rigid structure can serve as a valuable scaffold for positioning pharmacophoric groups in a defined spatial orientation.
-
General Anesthetics: A series of benzocyclobutene derivatives have been synthesized and evaluated as general anesthetics. These studies revealed that the benzocyclobutene scaffold can lead to compounds with a significantly improved safety profile compared to existing agents[6][11].
-
Cytotoxic Peptides: A patent describes the use of this compound in the synthesis of a linker for antibody-drug conjugates (ADCs). This highlights its potential role in the development of targeted cancer therapies.
Monomer for Advanced Polymers
Benzocyclobutene-based polymers are of significant interest in the microelectronics industry due to their excellent thermal stability and dielectric properties[8]. The ability of this compound to be functionalized allows for its incorporation into polymers with tailored properties for applications such as low-κ dielectrics and encapsulants.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause serious eye irritation[12]. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of a strained ring system and a reactive bromine atom provides a rich platform for the construction of complex molecules. The synthetic accessibility of this compound, coupled with its diverse reactivity, has established it as a valuable tool for researchers in both academia and industry. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the importance of synthons like this compound is set to increase, promising further innovations in these fields.
References
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Recent Advances in Benzocyclobutene Chemistry. (2021). ResearchGate. [Link]
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Zhang, C., et al. (2017). Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics. Journal of Medicinal Chemistry. [Link]
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Medicinally useful BCB derivatives. (n.d.). ResearchGate. [Link]
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Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics. (2017). PubMed. [Link]
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Thermal Cross-linked Electron Transport Polymers for Suppressing Efficiency Roll-off in Green Solution-Processed Inverted OLEDs. (2026). ACS Applied Materials & Interfaces. [Link]
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Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. (2020). MDPI. [Link]
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physical properties of 1-bromobenzocyclobutene
An In-depth Technical Guide to the Physical Properties of 1-Bromobenzocyclobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromobenzocyclobutene, a valuable synthetic intermediate, holds a significant position in the landscape of modern organic and organometallic chemistry.[1][2] Its strained four-membered ring fused to a benzene nucleus imparts unique reactivity, making it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of the essential physical and chemical properties of 1-bromobenzocyclobutene, offering field-proven insights and detailed experimental protocols to support researchers in its application. The information herein is synthesized from authoritative sources to ensure technical accuracy and reliability for drug development and advanced materials science.
Molecular Identity and Structure
1-Bromobenzocyclobutene is systematically named 7-bromobicyclo[4.2.0]octa-1,3,5-triene.[3] Its core structure consists of a cyclobutene ring fused to a benzene ring, with a bromine atom at the benzylic position.
-
InChI Key: AYNXHFRDABNHRX-UHFFFAOYSA-N
-
Canonical SMILES: BrC1Cc2ccccc12
Caption: Workflow for the synthesis and purification of 1-bromobenzocyclobutene.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized product.
¹H NMR Spectroscopy
The proton NMR spectrum provides definitive structural information. The published data for 1-bromobenzocyclobutene in CDCl₃ is as follows:
-
¹H NMR (300 MHz, CDCl₃):
-
δ 7.28 (m, 1H, ArH)
-
δ 7.16 (d, 1H, J=7.0Hz, ArH)
-
δ 7.07 (d, 1H, J=6.4Hz, ArH)
-
δ 5.39 (m, 1H, CH-Br)
-
δ 3.85 (dd, 1H, J=4.4Hz, J=14.7Hz, CH₂)
-
δ 3.45 (d, 1H, J=14.7Hz, CH₂) [1][4] Authoritative Grounding: The signals between δ 7.07-7.28 ppm correspond to the aromatic protons. The multiplet at δ 5.39 ppm is characteristic of the benzylic proton attached to the same carbon as the bromine atom. The two signals at δ 3.85 and 3.45 ppm represent the diastereotopic protons of the methylene (CH₂) group in the four-membered ring, which exhibit geminal coupling (J=14.7Hz) and, in the case of the proton at 3.85 ppm, vicinal coupling to the benzylic proton (J=4.4Hz).
-
Mass Spectrometry
While a full spectrum is not detailed in the primary search results, the mass spectrum of 1-bromobenzocyclobutene is expected to show a characteristic pattern due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).
-
Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity will be observed for the molecular ion at m/z 182 ([C₈H₇⁷⁹Br]⁺) and m/z 184 ([C₈H₇⁸¹Br]⁺).
-
Fragmentation: A prominent fragmentation pathway is the loss of the bromine atom, which would result in a significant peak at m/z 103, corresponding to the benzocyclobutene cation [C₈H₇]⁺. [7]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-Bromobenzocyclobutene should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves and eyeshields. * Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Keep away from heat and open flames. [8][9]* Storage: Store in a cool, dry place in a tightly sealed container to prevent leakage and decomposition. [3][8]The compound is classified as a combustible liquid.
Applications in Synthesis
1-Bromobenzocyclobutene is a key precursor for a variety of complex molecules, demonstrating its utility in both academic research and industrial applications.
-
Organometallic Chemistry: It is used in the synthesis of five-membered zirconacycles. [2]* Heterocyclic Synthesis: It serves as a starting material for producing benzocyclobutenol and benzocyclobutenone. [2]* Natural Product Synthesis: It is employed in an alternative synthesis of the protoberberine ring system, a core structure in many alkaloids. [2]
References
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1-Bromobenzocyclobutene 21120-91-2 wiki. LookChem. [Link]
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"7-Bromobicyclo[4.2.0]octa-1,3,5-triene" molecular structure
Abstract
7-Bromobicyclo[4.2.0]octa-1,3,5-triene, more commonly known as 1-bromobenzocyclobutene, is a fascinating and synthetically valuable molecule. Its structure is characterized by the fusion of a thermodynamically stable aromatic ring with a kinetically labile, strained four-membered ring.[1] This unique arrangement imparts a distinct profile of reactivity, dominated by the thermal electrocyclic ring-opening of the cyclobutene moiety. The presence of a bromine atom at the benzylic position further enhances its utility, providing a versatile handle for a wide array of chemical transformations. This guide offers an in-depth exploration of the molecular architecture, spectroscopic signature, synthesis, and hallmark reactivity of this compound, tailored for researchers and professionals in chemical synthesis and drug development.
Part I: Molecular Architecture and Intrinsic Properties
The Benzocyclobutene (BCB) Core: A Union of Strain and Stability
The foundational framework of this compound is the benzocyclobutene (BCB) scaffold. This bicyclic system is defined by the fusion of a benzene ring and a cyclobutane ring. This fusion creates significant ring strain in the four-membered ring, which is the primary driver of its characteristic chemical behavior. While the benzene ring retains its aromatic stability at ambient temperatures, the strained cyclobutane ring is predisposed to reactions that alleviate this strain, most notably through thermal ring-opening.[2][3][4]
The C7-Bromo Substituent: A Locus of Reactivity
The nomenclature "this compound" precisely places the bromine atom on one of the two saturated carbons of the cyclobutane ring (the benzylic position). This bromine atom is not merely a passive substituent; it is a key functional group that critically influences the molecule's synthetic applications. Its position makes it an excellent leaving group for nucleophilic substitution reactions and an ideal partner for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
Physicochemical Properties
The intrinsic properties of this compound are summarized in the table below. It exists as a colorless to pale yellow liquid under standard conditions and possesses a high refractive index.[5][6]
| Property | Value | Source(s) |
| CAS Number | 21120-91-2 | [5][7] |
| Molecular Formula | C₈H₇Br | [7] |
| Molecular Weight | 183.05 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | 1.45 g/mL at 25 °C | [5][6] |
| Boiling Point | 90 °C at 10.5 mmHg | [5][6] |
| Refractive Index (n²⁰/D) | 1.59 | [5][6] |
| SMILES | BrC1Cc2ccccc12 | [6][8] |
| InChI Key | AYNXHFRDABNHRX-UHFFFAOYSA-N | [6] |
Part II: Synthesis and Spectroscopic Elucidation
Synthetic Protocol: Accessing the Strained Ring System
While various methods exist for constructing the benzocyclobutene core, a notable synthesis for the 7-bromo derivative involves the reaction of cycloheptatriene with bromoform.[5][9] This pathway, though yielding the product in modest amounts, demonstrates a fascinating transformation to build the bicyclic structure.
Protocol: Synthesis from Cycloheptatriene [5][9]
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a condenser and drying tube, combine cycloheptatriene (30.7 g, 300 mmol), bromoform (25.3 g, 100 mmol), anhydrous potassium carbonate (15.0 g, 109 mmol), and 18-crown-6 (0.75 g).
-
Thermal Reaction: Heat the mixture with vigorous stirring at 145 °C for 9-10 hours.
-
Workup: Cool the reaction to room temperature and dilute with an equal volume of acetone. Add silica gel (15.0 g) to the mixture.
-
Filtration: Separate the insoluble solids by vacuum filtration, washing the filter cake with acetone until the filtrate runs colorless.
-
Purification: Concentrate the filtrate under reduced pressure to remove acetone and residual cycloheptatriene. Dissolve the resulting viscous brown residue in hot petroleum ether. Filter to remove any precipitates and concentrate the filtrate.
-
Final Distillation: Purify the crude product via vacuum distillation through a Vigreux column to obtain this compound as a light yellow liquid.[5][9]
Spectroscopic Characterization: Deciphering the Structure
The definitive structure of this compound is confirmed through standard spectroscopic techniques. The ¹H NMR spectrum is particularly informative, clearly showing signals for the aromatic protons as well as the diastereotopic protons of the methylene group and the proton at the bromine-bearing carbon.
Table 2.1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)[5][9]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |
| 7.07 - 7.28 | m | 7.0, 6.4 | 4H, Aromatic (C1-H, C2-H, C3-H, C4-H) |
| 5.39 | m | - | 1H, Benzylic Methine (C7-H) |
| 3.85 | dd | 14.7, 4.4 | 1H, Benzylic Methylene (C8-Hₐ) |
| 3.45 | d | 14.7 | 1H, Benzylic Methylene (C8-Hₑ) |
-
Interpretation: The aromatic region (7.07-7.28 ppm) confirms the presence of the benzene ring. The key signal is the methine proton at 5.39 ppm, which is shifted downfield due to the deshielding effect of the adjacent bromine atom. The two protons on the C8 methylene group appear as distinct signals (3.85 and 3.45 ppm) because they are diastereotopic, exhibiting a large geminal coupling constant (14.7 Hz).
Mass Spectrometry: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound. Fragmentation would likely involve the loss of Br• (M-79/81) and potentially the entire C₂H₃Br fragment.
Part III: Chemical Reactivity and Synthetic Utility
The Hallmark Reaction: Thermal Electrocyclic Ring Opening
The most significant reaction of the benzocyclobutene core is its thermal electrocyclic ring opening.[11] Upon heating to temperatures typically above 180 °C (though this can be influenced by substituents), the strained four-membered ring undergoes a conrotatory ring opening, consistent with the Woodward-Hoffmann rules for a 4π-electron system.[2][12] This reaction generates a highly reactive, non-aromatic intermediate: an ortho-quinodimethane (also known as an o-xylylene). This intermediate can then be trapped in situ, most commonly via Diels-Alder reactions, to form complex polycyclic systems.
Conclusion
This compound is a molecule whose simple appearance belies its complex and powerful reactivity. The inherent strain of its fused-ring system provides a latent driving force for the formation of highly reactive intermediates, while the benzylic bromine offers a gateway for extensive functionalization. This combination makes it an exceptionally valuable building block for chemists aiming to construct complex polycyclic frameworks, develop novel polymeric materials, or access unique chemical spaces in drug discovery. A thorough understanding of its structure and reactivity is paramount for any researcher looking to leverage the unique synthetic potential of the benzocyclobutene family.
References
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LookChem. (n.d.). 1-Bromobenzocyclobutene 21120-91-2 wiki. LookChem. [Link]
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Levchenko, K. S., et al. (2020). Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. MDPI. [Link]
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Stenutz, R. (n.d.). 1-bromobenzocyclobutene. Stenutz. [Link]
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Yuan, Z., et al. (2023). Low‐Energy Driven Ring‐Opening Behavior of Benzocyclobutene Derivatives. Chinese Journal of Chemistry. [Link]
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Rzepa, H. (2010). A modern take on the pericyclic electrocyclic ring opening of cyclobutene. Henry Rzepa's Blog. [Link]
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Balaure, P. C., et al. (2000). “Ring Opening Reactions in Benzocyclobutenonic Systems”. Revue Roumaine de Chimie, 45, 779-793. [Link]
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Wipf, P., & Kerekes, A. D. (2003). The profound effect of the ring size in the electrocyclic opening of cyclobutene-fused bicyclic systems. Organic & Biomolecular Chemistry, 1(9), 1623-1631. [Link]
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spectroscopic data for 1-bromobenzocyclobutene (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromobenzocyclobutene
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 1-bromobenzocyclobutene (CAS No: 21120-91-2), a valuable synthon in organic chemistry.[1] As researchers and professionals in drug development and materials science, the unambiguous structural confirmation of such reactive intermediates is paramount. This document moves beyond a simple data repository to offer field-proven insights into the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to characterization.
The strained four-membered ring fused to the aromatic system gives 1-bromobenzocyclobutene unique reactivity, making precise structural verification essential before its use in subsequent synthetic steps. Herein, we will dissect its signature features across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing the technical foundation required for confident compound identification.
Molecular Structure and Spectroscopic Overview
1-Bromobenzocyclobutene possesses a bicyclic structure where a cyclobutane ring is fused to a benzene ring. The presence of a bromine atom on the benzylic position of the four-membered ring is the key feature influencing its spectroscopic properties.
Caption: Molecular Structure of 1-Bromobenzocyclobutene.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the cornerstone for identifying 1-bromobenzocyclobutene, providing a distinct fingerprint of its proton environments. The spectrum is characterized by signals in both the aromatic and aliphatic regions.
Data Interpretation and Causality
The ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals three distinct regions corresponding to the aromatic protons, the benzylic methine proton (CH-Br), and the diastereotopic methylene protons (CH₂).
-
Aromatic Region (δ 7.0-7.3 ppm): The four protons on the benzene ring appear as a complex multiplet. Their specific shifts and coupling patterns are dictated by their position relative to the fused, strained ring.
-
Benzylic Methine (δ ~5.4 ppm): The single proton attached to the same carbon as the bromine atom (C1) is significantly deshielded by the adjacent electronegative bromine and the aromatic ring. It typically appears as a multiplet due to coupling with the adjacent methylene protons.[1][2]
-
Aliphatic Methylene (δ ~3.4-3.9 ppm): The two protons on the C2 carbon are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises because the adjacent C1 is a stereocenter. Consequently, they exhibit distinct chemical shifts and couple with each other (geminal coupling) and with the benzylic proton (vicinal coupling), resulting in a pair of complex signals, often doublet of doublets.[1][2]
Quantitative Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Ar-H) | 7.28 | m | - |
| Aromatic (Ar-H) | 7.16 | d | 7.0 |
| Aromatic (Ar-H) | 7.07 | d | 6.4 |
| Benzylic (CHBr) | 5.39 | m | - |
| Methylene (CH₂) | 3.85 | dd | 14.7, 4.4 |
| Methylene (CH₂) | 3.45 | d | 14.7 |
| Data acquired on a 300 MHz spectrometer in CDCl₃.[1][2] |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of 1-bromobenzocyclobutene and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. The choice of a 300 or 400 MHz instrument provides sufficient resolution for routine characterization.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and accumulating 8 to 16 scans to ensure a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
While ¹H NMR identifies the proton framework, ¹³C NMR confirms the carbon backbone of the molecule. Due to the lower natural abundance of the ¹³C isotope, this experiment requires more scans or a more concentrated sample.
Predicted Data Interpretation
Based on the structure and known substituent effects, we can predict the ¹³C NMR spectrum. We expect eight distinct signals: six for the aromatic carbons and two for the aliphatic carbons.
-
Aromatic Region (δ 120-150 ppm): The spectrum will show four signals for the protonated aromatic carbons (CH) and two quaternary carbon signals (C) where the cyclobutene ring is fused.
-
Benzylic Carbon (δ ~50 ppm): The carbon atom bonded to bromine (C-Br) is expected in the upfield region of the sp³ carbons. The bromine atom exerts a "heavy atom effect," which is a shielding effect that shifts the attached carbon upfield compared to what would be expected based on electronegativity alone.[3]
-
Methylene Carbon (δ ~30 ppm): The CH₂ carbon of the cyclobutane ring will appear at a characteristic upfield shift.
Predicted Quantitative Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary Aromatic | 145-150 |
| Aromatic CH | 120-130 |
| Benzylic CHBr | ~50 |
| Methylene CH₂ | ~30 |
| These are predicted values. For definitive assignment, 2D NMR experiments like HSQC and HMBC are recommended. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is beneficial if available.
-
Instrument Setup: Use the same spectrometer as for the ¹H experiment.
-
Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is crucial as it collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon and enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Use a wider spectral width (~220 ppm) and a longer acquisition time.
-
Accumulate a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal intensity. A relaxation delay of 2 seconds is standard.
-
-
Processing: Process the data similarly to the ¹H spectrum. The solvent peak for CDCl₃ at 77.16 ppm can be used as a secondary reference.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their vibrational frequencies.[4]
Expected Data Interpretation
The IR spectrum of 1-bromobenzocyclobutene will be dominated by absorptions from C-H bonds, aromatic C=C bonds, and the C-Br bond.
-
C-H Stretching: Look for sharp peaks just above 3000 cm⁻¹ for the aromatic C-H stretches and just below 3000 cm⁻¹ for the aliphatic (sp³) C-H stretches.[5]
-
C=C Stretching: Aromatic ring stretching vibrations typically appear as a series of absorptions in the 1450-1600 cm⁻¹ region.
-
Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including C-H bending and C-C skeletal vibrations. The C-Br stretching vibration is expected here, typically in the 550-750 cm⁻¹ range, which is strong evidence for the presence of the bromo-group.[5]
Expected Absorption Bands
| Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3010-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2975 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Variable |
| C-Br Stretch | 550-750 | Strong |
Experimental Protocol: IR
-
Sample Preparation: As 1-bromobenzocyclobutene is a liquid, the simplest method is to prepare a neat thin film.[1][4]
-
Procedure:
-
Place one drop of the liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
-
Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path first.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering definitive proof of the elemental composition and structure.
Expected Data Interpretation
For 1-bromobenzocyclobutene (C₈H₇Br), the key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6]
-
Molecular Ion Peak (M⁺): Expect to see a pair of peaks of almost equal intensity at m/z values corresponding to the molecular weight with each bromine isotope.
-
[C₈H₇⁷⁹Br]⁺ = 182
-
[C₈H₇⁸¹Br]⁺ = 184
-
-
Fragmentation: The most likely initial fragmentation is the loss of the bromine radical, which is a good leaving group. This would result in a strong peak corresponding to the benzocyclobutenyl cation.
-
[M-Br]⁺: This fragment will appear at m/z 103 (182 - 79 or 184 - 81). This is often the base peak in the spectrum.
-
Further fragmentation of the m/z 103 ion can occur, but the loss of bromine is the most diagnostic fragmentation pathway.
-
Caption: Primary fragmentation pathway for 1-bromobenzocyclobutene.
Experimental Protocol: MS
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a Gas Chromatography (GC-MS) system. GC-MS is ideal as it also confirms the purity of the sample.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV. This high-energy technique is standard for small molecules and reliably induces fragmentation, which is essential for structural elucidation.
-
Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
-
Data Acquisition: Scan a mass range from m/z 40 to 300 to ensure all relevant fragments and the molecular ion are detected.
Integrated Spectroscopic Workflow
Confirming a chemical structure is never reliant on a single technique. It is the convergence of evidence from multiple orthogonal methods that provides irrefutable proof of identity. The workflow below illustrates this self-validating system.
Caption: Integrated workflow for spectroscopic validation.
References
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]
-
Infrared Spectroscopy. University of Colorado Boulder. [Link]
-
infrared spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]
-
mass spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]
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- 5. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to the Synthesis of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene from Benzocyclobutene
Abstract: This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene, a critical intermediate in the development of advanced polymers and pharmaceutical agents. The synthesis proceeds via a free-radical bromination of benzocyclobutene at the benzylic position. This document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, and addresses key aspects of purification, characterization, and safety. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the rationale behind procedural choices to ensure reproducibility and success.
Introduction: The Strategic Importance of this compound
This compound, also known as 1-bromobenzocyclobutene, is a highly valuable bicyclic organic compound.[1][2][3] Its significance stems from the unique reactivity of the strained four-membered ring fused to a benzene ring. The bromine atom at the benzylic C7 position serves as an excellent leaving group and a handle for further functionalization, making it a versatile building block in organic synthesis.
In the field of materials science, this compound is a precursor for synthesizing low-temperature cross-linking agents, such as those used in advanced electron transport polymers for solution-processed inverted OLEDs.[4] In pharmaceutical development, its derivatives are integral to the synthesis of complex molecules, including cytotoxic peptides for antibody-drug conjugates (ADCs) aimed at cancer therapy.[5]
This guide provides an in-depth protocol for the targeted synthesis of this compound from the readily available starting material, benzocyclobutene. The chosen method is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) for selective benzylic bromination.[6]
Reaction Mechanism: Selective Benzylic Bromination
The conversion of benzocyclobutene to this compound is achieved through a free-radical substitution reaction. The key challenge is to selectively functionalize the benzylic C-H bond without promoting electrophilic addition to the aromatic ring or causing ring-opening of the strained cyclobutane moiety.
Causality of Reagent Selection:
-
N-Bromosuccinimide (NBS): The choice of NBS over elemental bromine (Br₂) is critical. NBS serves as a source for a consistent, low concentration of molecular bromine, which is generated in situ by the reaction of NBS with trace amounts of HBr. This low concentration favors the free-radical pathway over the competing ionic electrophilic aromatic substitution pathway, which would lead to undesired bromination on the benzene ring.[7]
-
Radical Initiator (AIBN or Benzoyl Peroxide): The reaction requires a radical initiator to begin the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.[6][8] Upon heating or irradiation, these molecules undergo homolytic cleavage to produce radicals, which then initiate the bromination cascade.
-
Solvent (Carbon Tetrachloride): Anhydrous carbon tetrachloride (CCl₄) is the traditional solvent for Wohl-Ziegler reactions because it is inert to the radical conditions.[8] It is crucial to maintain anhydrous conditions, as the presence of water can lead to hydrolysis of the product.[8]
The reaction proceeds via a classic free-radical chain mechanism involving three stages: initiation, propagation, and termination.
Caption: Free-Radical Mechanism of Wohl-Ziegler Bromination.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for Wohl-Ziegler bromination.[4][6][8]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Benzocyclobutene | 694-87-1 | 104.15 | 10.0 g (96.0 mmol) | Starting material. Handle in a fume hood. |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 17.1 g (96.0 mmol) | Recrystallize from water if it appears yellow.[6] |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 158 mg (0.96 mmol) | Radical initiator. Handle with care. |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 250 mL | Anhydrous. Highly toxic; use in a well-ventilated fume hood. |
| Saturated NaHCO₃ solution | - | - | ~100 mL | For workup. |
| Saturated NaCl solution (Brine) | - | - | ~100 mL | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying agent. |
| Silica Gel (230-400 mesh) | - | - | As needed | For column chromatography. |
| Hexane / Ethyl Acetate | - | - | As needed | Eluent for chromatography. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
UV lamp (for reaction monitoring and/or initiation)
Step-by-Step Synthesis Procedure
Caption: Experimental Synthesis Workflow.
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzocyclobutene (10.0 g, 96.0 mmol), N-Bromosuccinimide (17.1 g, 96.0 mmol), and azobisisobutyronitrile (158 mg, 0.96 mmol).
-
Solvent Addition: Add 250 mL of anhydrous carbon tetrachloride (CCl₄) to the flask.
-
Initiation and Reflux: Begin stirring the mixture and gently heat it to reflux (approximately 77 °C) using a heating mantle. The reaction can be initiated by the heat, or optionally, by irradiation with a UV lamp. Maintain the reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The solid succinimide byproduct will float to the surface as the reaction proceeds. The reaction is complete when the starting benzocyclobutene spot is no longer visible by TLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the reaction mixture through a Büchner funnel to remove the solid succinimide.
-
Aqueous Workup: Transfer the filtrate to a 500 mL separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any trace HBr, and then with 100 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow or brown oil.
Purification
The crude product must be purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with 100% hexane and gradually increase the polarity (e.g., to 2-5% ethyl acetate in hexane) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the eluent via rotary evaporation to afford this compound as a colorless to pale yellow liquid.[2][4] A typical yield for this reaction is around 70-75%.[4]
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum will show characteristic signals for the aromatic protons and the aliphatic protons of the cyclobutane ring, including a distinct signal for the proton at the C7 position adjacent to the bromine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the correct number of aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): MS analysis will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Troubleshooting and Safety Considerations
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; wet reagents/solvent; decomposed initiator. | Ensure reaction goes to completion via TLC. Use freshly recrystallized NBS and anhydrous solvent. Add initiator in portions if necessary. |
| Formation of Dibromide | Excess NBS or prolonged reaction time. | Use a 1:1 molar ratio of benzocyclobutene to NBS. Monitor the reaction closely and stop it once the starting material is consumed. |
| Aromatic Bromination | Presence of acid (HBr buildup); ionic reaction conditions. | Ensure the reaction is performed under non-polar, radical conditions. The low concentration of Br₂ from NBS should minimize this. |
| Reaction Fails to Initiate | Ineffective initiator; insufficient temperature. | Ensure the reaction is at a proper reflux temperature. If using a peroxide initiator, ensure it has not degraded during storage. |
Safety Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Benzocyclobutene: Flammable liquid and vapor. Handle with care.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes. Decomposes over time to release bromine.[8]
-
Carbon Tetrachloride (CCl₄): Highly toxic, a suspected carcinogen, and harmful to the environment. All handling must be done in a fume hood.
-
AIBN: Can decompose violently if heated improperly.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.
Conclusion
The Wohl-Ziegler bromination of benzocyclobutene is an effective and reliable method for producing this compound. By carefully selecting reagents to favor a free-radical mechanism and maintaining rigorous control over reaction conditions, researchers can selectively synthesize this valuable intermediate. The protocol detailed in this guide, when combined with the outlined safety measures and troubleshooting advice, provides a solid foundation for the successful synthesis, purification, and application of this versatile chemical building block in pioneering research and development.
References
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Levchenko, K. S., et al. (2020). 4-(2-Bromovinyl)benzocyclobutene. Molbank, 2020(1), M1116. Available from: [Link]
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European Patent Office. (n.d.). Process for preparing monohalogenated benzocyclobutene - EP 0296517 B1. Retrieved January 12, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Benzocyclobutenes. Part 9. Synthesis of bromo-, chloro-, and oxo-derivatives of benzocyclobutene and naphtho[b]cyclobutene. Retrieved January 12, 2026, from [Link]
-
Pérez-Martín, I., et al. (2020). Nonplanar Tub-Shaped Benzocyclooctatetraenes via Halogen-Radical Ring Opening of Dihydrobiphenylenes. Organic Letters, 22(15), 5891–5895. Available from: [Link]
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IUPAC. (n.d.). Recent chemistry of benzocyclobutenes. Retrieved January 12, 2026, from [Link]
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Levchenko, K. S., et al. (2019). Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. Molbank, 2020(1), M1108. Available from: [Link]
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ResearchGate. (2020). 4-(2-Bromovinyl)benzocyclobutene. Retrieved January 12, 2026, from [Link]
-
Kim, M., et al. (2023). Thermal Cross-linked Electron Transport Polymers for Suppressing Efficiency Roll-off in Green Solution-Processed Inverted OLEDs. ACS Applied Materials & Interfaces, 15(41), 48598–48608. Available from: [Link]
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Wikipedia. (2019). N-Bromosuccinimide. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzocyclobutene synthesis. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 12, 2026, from [Link]
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Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
SpectraBase. (n.d.). BENZOCYClOBUTENYL-BrOMIDE. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2019). Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. Retrieved January 12, 2026, from [Link]
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NIST. (n.d.). Bicyclo[4.2.0]octa-1,3,5-triene. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Sequential reaction protocols and bicyclo[4.2.0]octa-1,5,7-triene synthesis. Retrieved January 12, 2026, from [Link]
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Scribd. (n.d.). CHE603 Advanced Synthetic Methods. Retrieved January 12, 2026, from [Link]
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LookChem. (n.d.). 1-Bromobenzocyclobutene 21120-91-2 wiki. Retrieved January 12, 2026, from [Link]
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PubChemLite. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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Electronic Chemical Network. (n.d.). CAS NO.21120-91-2 1-Bromobenzocyclobutene. Retrieved January 12, 2026, from [Link]
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LookChem. (n.d.). 1-Bromobenzocyclobutene. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). AU2015264844A1 - Cytotoxic peptides and antibody drug conjugates thereof.
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Organic Chemistry Portal. (n.d.). Synthesis of Azobenzenes Using N-Chlorosuccinimide and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Retrieved January 12, 2026, from [Link]
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Scribd. (n.d.). 3 and 4 Member. Retrieved January 12, 2026, from [Link]
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Physical Chemistry Chemical Physics. (n.d.). Synthesis and properties of[9]helicene and[9]helicene-like compounds. Retrieved January 12, 2026, from [Link]
- The Organic Chemistry Podcast. (2020). Synthesis of Optically Active 7-Membered Rings with Michele Garbo (Episode 25).
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A Technical Guide to the Retrosynthetic Analysis of 1-Bromobenzocyclobutene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromobenzocyclobutene is a valuable synthetic intermediate, prized for the unique reactivity of its strained four-membered ring. Upon thermal activation, it readily undergoes a conrotatory ring-opening to form a reactive o-xylylene intermediate, which can be trapped in various cycloaddition reactions.[1][2] This property makes it a powerful building block in the synthesis of complex polycyclic and aromatic systems. This guide provides an in-depth retrosynthetic analysis of 1-bromobenzocyclobutene, detailing a logical and field-proven synthetic pathway from common starting materials. We will explore the causality behind key experimental choices, provide detailed protocols, and discuss the critical transformations that enable its efficient preparation.
Introduction: The Strategic Importance of Benzocyclobutenes
Benzocyclobutene (BCB) and its derivatives are versatile synthons in organic synthesis. The fusion of a strained cyclobutane ring to an aromatic system imparts significant ring strain energy. This stored energy can be released through a thermally induced 4π-electrocyclic ring-opening, generating a highly reactive o-xylylene (or o-quinodimethane) intermediate.[3][4] This transient diene is primed for Diels-Alder reactions, making BCBs masked dienes for the construction of complex molecular architectures.[4]
1-Bromobenzocyclobutene, in particular, serves as a key precursor. The bromine atom provides a functional handle for further transformations, such as metal-catalyzed cross-coupling reactions or conversion to organometallic reagents, while the BCB core retains its capacity for ring-opening.[5][6] Its synthesis, therefore, is of considerable interest. A logical retrosynthetic approach is crucial for developing an efficient and robust synthetic route.
Retrosynthetic Strategy
The core of retrosynthetic analysis is the deconstruction of a target molecule into simpler, commercially available precursors through a series of logical "disconnections".[7] For 1-bromobenzocyclobutene, a primary disconnection targets the C-Br bond, suggesting a late-stage bromination. A more fundamental disconnection breaks the strained four-membered ring, leading back to more stable acyclic or six-membered ring precursors.
A highly effective and well-documented strategy begins by identifying benzocyclobutenone as the key intermediate.[5][8] This approach is advantageous because the ketone functionality offers a versatile entry point for introducing the desired bromine atom via reduction and subsequent substitution.
The retrosynthetic pathway can be visualized as follows:
Caption: Retrosynthetic analysis of 1-bromobenzocyclobutene via the benzocyclobutenone pathway.
This analysis leads to a forward synthesis commencing from readily available o-toluic acid. The key transformations in this pathway are:
-
Chlorination of o-toluic acid to form the acyl chloride.
-
Diazotization to form an α-diazoketone.
-
Wolff Rearrangement to generate a ketene, which undergoes intramolecular cyclization to form benzocyclobutenone.[9][10]
-
Reduction of the ketone to the corresponding alcohol, benzocyclobutenol.
-
Bromination of the alcohol to yield the target molecule, 1-bromobenzocyclobutene.
Forward Synthesis: A Detailed Mechanistic Walkthrough
Step 1 & 2: Synthesis of α-Diazo-o-tolyl methyl ketone
The synthesis begins with the conversion of o-toluic acid to its more reactive acyl chloride derivative, o-toluoyl chloride. This is a standard transformation, typically achieved with high yield using thionyl chloride (SOCl₂) or oxalyl chloride.
The crucial step is the subsequent reaction with diazomethane (CH₂N₂) to form the α-diazoketone. This is a component of the Arndt-Eistert synthesis.[10]
-
Causality: Diazomethane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate eliminates a chloride ion. A second equivalent of diazomethane then acts as a base to deprotonate the carbon alpha to the carbonyl, yielding the resonance-stabilized diazoketone.
-
Trustworthiness: This reaction must be performed with extreme caution in a well-ventilated fume hood with a blast shield, as diazomethane is both toxic and explosive. Using a diethylether solution of diazomethane at low temperatures (0 °C) is standard practice to mitigate risks.
Step 3: Wolff Rearrangement to Benzocyclobutenone
The Wolff rearrangement is the cornerstone of this synthetic route.[9] The α-diazoketone, upon treatment with a catalyst (typically a silver(I) salt like Ag₂O or silver benzoate) or upon photolysis/thermolysis, expels dinitrogen gas (N₂) to form a highly reactive α-ketocarbene.[10][11]
This carbene undergoes a 1,2-rearrangement where the aryl group migrates to the carbene carbon, concertedly forming a ketene intermediate.[9][12]
Caption: Key steps in the formation of benzocyclobutenone via Wolff Rearrangement.
-
Expertise & Experience: The ketene is not isolated. Its structure, featuring an ortho-methyl group and a C=C=O moiety, is perfectly pre-organized for a subsequent intramolecular [2+2] cycloaddition (formally an electrocyclic ring closure) to form the strained four-membered ring of benzocyclobutenone.[8] The choice of a silver catalyst is critical; it promotes the reaction under milder conditions than thermolysis, often leading to cleaner reactions and higher yields.[10]
Step 4: Reduction to Benzocyclobutenol
The conversion of benzocyclobutenone to benzocyclobutenol is a standard ketone reduction.
-
Causality: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the reagent of choice. It is a mild and selective reducing agent that readily reduces ketones without affecting the aromatic ring or the strained cyclobutane ring. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.
| Reagent | Solvent | Typical Temp. (°C) | Typical Yield (%) | Notes |
| NaBH₄ | Methanol/Ethanol | 0 to 25 | >90 | Mild, selective, and cost-effective. The standard choice for this transformation. |
| LiAlH₄ | Diethyl Ether/THF | 0 | >90 | More powerful and less selective. Not necessary here and requires stricter anhydrous conditions. |
Step 5: Bromination to 1-Bromobenzocyclobutene
The final step is the conversion of the secondary alcohol, benzocyclobutenol, to the target alkyl bromide.
-
Expertise & Experience: Several reagents can accomplish this transformation, but phosphorus tribromide (PBr₃) is a common and effective choice. The reaction proceeds via an Sₙ2-type mechanism. The lone pair on the alcohol's oxygen attacks a phosphorus atom, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the carbon bearing the newly formed O-PBr₂ leaving group. This choice is superior to using HBr, which can lead to carbocation rearrangements, although rearrangement is less of a concern with this strained bicyclic system. The Appel reaction (using CBr₄ and PPh₃) is another excellent, albeit less atom-economical, alternative for achieving this under mild conditions.
Key Experimental Protocols
Protocol 4.1: Synthesis of Benzocyclobutenone via Wolff Rearrangement
(Adapted from established methodologies)[5][8]
-
Setup: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve o-toluoyl chloride (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Diazoketone Formation: Slowly add a freshly prepared ethereal solution of diazomethane (approx. 2.2 eq) to the cooled acyl chloride solution over 1-2 hours. [CAUTION: Diazomethane is toxic and explosive. Use appropriate safety measures.]
-
Reaction Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC for the disappearance of the acyl chloride.
-
Catalyst Preparation: In a separate flask, prepare a suspension of freshly precipitated silver(I) oxide (Ag₂O) (approx. 0.1 eq) in anhydrous acetonitrile.
-
Wolff Rearrangement: Carefully concentrate the crude diazoketone solution under reduced pressure at low temperature. Re-dissolve the residue in anhydrous acetonitrile and add it slowly via cannula to the stirred Ag₂O suspension at reflux (approx. 80 °C).
-
Workup: After the addition is complete, maintain reflux for 1-2 hours until gas evolution ceases. Cool the mixture, filter through a pad of Celite® to remove the silver salts, and wash the pad with ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford benzocyclobutenone as a colorless liquid.
Protocol 4.2: Synthesis of 1-Bromobenzocyclobutene
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzocyclobutenol (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C.
-
Bromination: Add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 3-4 hours. Monitor by TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1-bromobenzocyclobutene can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[13]
Conclusion
The retrosynthetic analysis of 1-bromobenzocyclobutene via a benzocyclobutenone intermediate provides a robust and logical pathway for its synthesis from simple starting materials. This route leverages powerful and well-understood name reactions, primarily the Wolff rearrangement, to construct the critical strained ring system. By carefully selecting reagents and conditions—such as silver catalysis for the rearrangement, NaBH₄ for selective reduction, and PBr₃ for efficient bromination—researchers can achieve a reliable and scalable synthesis of this valuable building block, enabling further exploration in materials science and complex molecule synthesis.
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Organic Chemistry Portal. Benzocyclobutenone synthesis. [Link]
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Rodriguez, J. G., et al. (2014). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. Chemistry – An Asian Journal. [Link]
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O'Connor, J. M., et al. (2018). Benzocyclobutenone synthesis exploiting acylsilanes as photofunctional directing groups. Nature Communications. [Link]
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Sakai, S. (2000). Theoretical Studies of the Electrocyclic Reaction Mechanisms of o-Xylylene to Benzocyclobutene. The Journal of Physical Chemistry A. [Link]
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Mol-Instincts. 1-Bromobenzocyclobutene 21120-91-2 wiki. [Link]
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Zhang, J., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science. [Link]
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ResearchGate. Benzocyclobutene as precursor of o‐xylylene in the Diels‐Alder reaction.... [Link]
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IBM Research. Photochemical Generation of Stable o-Xylylene Derivatives by the Electrocyclic Ring Opening of Some Polycyclic Benzocyclobutene Derivatives. [Link]
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SciSpace. Theoretical Studies of the Electrocyclic Reaction Mechanisms of o-Xylylene to Benzocyclobutene (2000). [Link]
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Mehta, G., & Kotha, S. (2001). Recent chemistry of benzocyclobutenes. Tetrahedron. [Link]
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Houk, K. N., et al. (1992). Torquoselectivity in the electrocyclic conversion of benzocyclobutenes to o-xylylenes. Journal of the American Chemical Society. [Link]
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Han, Z.-Y., et al. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Letters. [Link]
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Procter, D. J., et al. (2021). Modular Synthesis of Stereodefined Benzocyclobutene Derivatives via Sequential Cu- and Pd-Catalysis. Organic Letters. [Link]
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Hilaris Publisher. (2023). Retrosynthetic Analysis: Planning the Route to Drug Synthesis. [Link]
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chemical stability and reactivity of "7-Bromobicyclo[4.2.0]octa-1,3,5-triene"
An In-depth Technical Guide to the Chemical Stability and Reactivity of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene
Authored by: A Senior Application Scientist
Introduction
This compound, more commonly known as 1-bromobenzocyclobutene, is a fascinating and synthetically versatile molecule. Its structure, which features a strained four-membered cyclobutene ring fused to a benzene ring, imparts a unique combination of stability and reactivity that has been harnessed by synthetic chemists to construct complex molecular architectures. The presence of the bromine atom further enhances its utility, providing a handle for a variety of chemical transformations.
This guide provides an in-depth exploration of the chemical stability and reactivity of this compound. We will delve into its structural characteristics, the governing principles of its reactivity—primarily the thermally induced electrocyclic ring-opening—and its applications as a powerful intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this unique building block.
Structural Properties and Inherent Stability
The core of this compound's reactivity lies in its strained bicyclic structure. The fusion of a four-membered ring onto an aromatic system creates significant ring strain. This inherent strain is the primary driving force for many of its characteristic reactions.
While generally stable enough to be isolated and handled under standard laboratory conditions, the molecule's stability is conditional. Benzocyclobutenes (BCBs) exhibit sensitivity towards strong protic acids like concentrated sulfuric acid or liquid hydrofluoric acid, which can lead to polymerization.[1] However, the presence of electron-withdrawing groups can enhance their stability in acidic media.[1] The bromine atom in the 7-position acts as a deactivating group on the aromatic ring for electrophilic substitution, but more importantly, it provides a reactive site for nucleophilic substitution and organometallic chemistry.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₇Br[2][3][4] |
| Molecular Weight | 183.05 g/mol [2][4] |
| Appearance | Liquid[2] |
| CAS Number | 21120-91-2[5][6] |
| Synonyms | 1-Bromobenzocyclobutene, 1-bromo-1,2-dihydrobenzocyclobutene[2][4] |
The Cornerstone of Reactivity: Thermal Electrocyclic Ring Opening
The most significant reaction of this compound and its parent class of benzocyclobutenes is the thermal electrocyclic ring opening of the four-membered ring. Upon heating, typically above 80-100 °C, the cyclobutene ring undergoes a conrotatory ring-opening to generate a highly reactive o-quinodimethane (also known as an o-xylylene) intermediate.[1][7] This intermediate is a conjugated diene that can readily participate in a variety of pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions).
This two-stage process—thermal ring opening followed by an intramolecular or intermolecular cycloaddition—is a powerful strategy for the synthesis of complex polycyclic and steroidal frameworks.[1] The stereochemistry of the final product is often highly controlled by the stereochemistry of the starting benzocyclobutene and the dienophile.
Caption: Grignard reagent formation and subsequent reaction.
Electrophilic Aromatic Substitution
While the primary reactivity is associated with the four-membered ring, the benzene ring can undergo electrophilic aromatic substitution. However, as mentioned, the stability of the bicyclic system under the often strongly acidic conditions required for these reactions must be considered. [1]The bromine atom is an ortho-, para-director, though its deactivating effect will slow the reaction rate compared to unsubstituted benzocyclobutene.
Reductive Dehalogenation
The bromine atom can be removed via reduction. For example, treatment with reducing agents can yield the parent benzocyclobutene. [8]This can be useful if the bromine was initially used to direct other transformations or as a protecting group.
Experimental Protocol: Synthesis of 4-Bromobenzocyclobutene
The following protocol is adapted from a literature procedure for the bromination of the parent benzocyclobutene, which results in substitution on the aromatic ring, yielding 4-bromobenzocyclobutene (an isomer of the title compound). [9]This illustrates a typical electrophilic aromatic substitution on the benzocyclobutene scaffold.
Objective: To synthesize 4-bromobicyclo[4.2.0]octa-1,3,5-triene via electrophilic bromination.
Materials:
-
Benzocyclobutene (1 equivalent)
-
Bromine (1 equivalent)
-
Water
-
n-Hexane
-
Sodium sulfite
-
Anhydrous sodium sulfate
Procedure:
-
Disperse benzocyclobutene (1 eq.) in water in a flask suitable for cooling.
-
Cool the mixture in an ice-water bath to between -10 and -5 °C.
-
Add bromine (1 eq.) dropwise to the cooled, stirred mixture, maintaining the temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzocyclobutene is consumed.
-
Dilute the reaction mixture with n-hexane.
-
Add sodium sulfite portion-wise to quench any unreacted bromine. Stir for 30 minutes at room temperature until the mixture is discolored.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product, 4-bromobenzocyclobutene, can be purified by vacuum distillation. [9] Trustworthiness Note: This protocol describes a direct bromination of the aromatic ring. The synthesis of the title compound, 7-bromobenzocyclobutene, often involves multi-step sequences, such as the addition of benzyne to a haloethene. [8]The choice of synthetic route is critical and depends on the desired substitution pattern.
Conclusion
This compound is a potent synthetic intermediate whose utility is derived from the interplay between its inherent ring strain and the reactivity of the benzylic bromine atom. Its capacity to undergo thermal electrocyclic ring-opening to generate a transient o-quinodimethane has made it an invaluable tool for the construction of complex polycyclic molecules. The ability to further functionalize the molecule via reactions at the bromine-bearing carbon adds another layer of synthetic versatility. For the medicinal or materials chemist, a thorough understanding of the stability and reactivity of this compound opens the door to novel molecular designs and synthetic strategies.
References
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Blomquist, A. T., & Meinwald, J. (1959). Benzocyclobutenes. Part 9. Synthesis of bromo-, chloro-, and oxo-derivatives of benzocyclobutene and naphtho[b]cyclobutene. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Mehta, G., & Kotha, S. (2001). Recent chemistry of benzocyclobutenes. Tetrahedron, 57(4), 625-659. [Link]
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Jia, Y., & Moore, H. W. (2008). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. Accounts of Chemical Research, 41(8), 953-964. [Link]
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Hoye, T. R., Baire, B., Niu, D., & Willoughby, P. H. (2012). Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity. Nature, 490(7419), 208-212. [Link]
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ResearchGate. (n.d.). Reactions of benzocyclobutene derivatives. [Link]
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Cheméo. (n.d.). Chemical Properties of Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo- (CAS 21120-91-2). [Link]
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Kametani, T., Tsubuki, M., & Nemoto, H. (1981). Stereoselective Synthesis of an Analogue of Podophyllotoxin by an Intramolecular Diels-Alder Reaction. The Journal of Organic Chemistry, 46(18), 3646-3649. [Link]
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Duerr, H., Nickels, H., Pacala, L. A., & Jones, M. (1980). Benzocyclobutenylidene - cycloadditions, reactivity, and multiplicity. The Journal of Organic Chemistry, 45(6), 973-977. [Link]
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Levchenko, K. S., Chudov, K. A., Demin, D. Y., Shmelin, P. S., & Grebennikov, E. P. (2019). Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. Molbank, 2019(4), M1103. [Link]
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"7-Bromobicyclo[4.2.0]octa-1,3,5-triene" health and safety data sheet
An In-depth Technical Guide to the Health and Safety of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene
This document provides a comprehensive health and safety guide for researchers, scientists, and drug development professionals working with this compound (CAS No. 21120-91-2), also known as 1-Bromobenzocyclobutene. As a reactive intermediate used in organic synthesis, a thorough understanding and rigorous implementation of safety protocols are paramount to mitigate risks. This guide moves beyond mere compliance, focusing on the scientific rationale behind safety procedures to foster a culture of intrinsic safety within the laboratory.
Section 1: Hazard Identification and Proactive Risk Mitigation
This compound is a compound with specific hazards that demand careful management. The primary and most clearly documented hazard is its potential to cause serious eye irritation.[1] Data from structurally related bromo-compounds also suggest potential for skin irritation and harmful effects if inhaled or ingested, necessitating a cautious approach that minimizes all routes of exposure.[2][3]
The key to laboratory safety is not just knowing the hazards, but proactively assessing and mitigating the risks associated with every experimental step. The following workflow illustrates a self-validating system for risk assessment.
Caption: A systematic workflow for assessing and controlling risks.
Summary of Known Hazards
| Hazard Classification | Description | Primary Causality |
| Serious Eye Irritation (H319) | Causes significant irritation upon contact with eyes, potentially leading to damage.[1] | The benzylic bromide moiety is reactive and can act as an alkylating agent, potentially reacting with biological nucleophiles in the eye tissue. |
| Skin Contact | May cause skin irritation upon contact. Prolonged contact may defat the skin.[2] | As a halogenated organic compound, it can disrupt the lipid barrier of the skin. |
| Inhalation | Vapors may cause respiratory irritation.[3] | While not highly volatile, vapors can be generated, especially with heating. Some related compounds are noted as lachrymators.[2][3] |
| Ingestion | Considered harmful if swallowed based on data for analogous compounds.[3] | Direct ingestion is not a primary laboratory risk but must be considered in emergency planning. |
| Fire/Explosion | The compound itself is non-combustible and not considered a significant fire risk. However, containers may burn in a fire, emitting corrosive fumes.[1] | Thermal decomposition can release hydrogen bromide and other hazardous gases. |
Section 2: Core Safety Protocols and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors.
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection process is not arbitrary; it is dictated by the specific hazards of the material and the nature of the task.
Caption: Logic for selecting appropriate PPE based on the experimental task.
Detailed PPE Protocol
-
Hand Protection : Wear nitrile gloves. Inspect for tears or pinholes before each use. For extended work or direct immersion potential, consider heavier-duty gloves. After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water.[1][4]
-
Eye and Face Protection : Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are mandatory at all times.[4] When performing tasks with a higher risk of splashing (e.g., quenching a reaction, extractions), supplement goggles with a full-face shield.[4]
-
Protective Clothing : A flame-resistant lab coat should be worn and kept fully buttoned. For larger-scale operations, a PVC apron provides an additional layer of protection against spills.[1]
Section 3: Safe Handling, Storage, and Chemical Compatibility
Proper handling and storage are critical to maintaining the stability of the compound and preventing hazardous situations.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational, all necessary PPE is donned, and spill cleanup materials are readily accessible.
-
Container Inspection : Visually inspect the container for any damage or loose seals before opening.
-
Aliquotting : Use clean, compatible tools (e.g., glass pipettes, stainless steel spatulas) for transferring the material. Avoid generating dust or aerosols.
-
Sealing : Keep containers securely sealed when not in use to prevent atmospheric moisture ingress or vapor escape.[1]
-
Post-Handling : After use, decontaminate the work area. Always wash hands with soap and water after handling is complete.[1]
Storage and Incompatibility
Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The product is considered stable under recommended storage conditions.[1] However, it is incompatible with several classes of chemicals.
| Incompatible Materials | Rationale for Incompatibility |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |
| Strong Acids | May promote decomposition or hazardous polymerization. |
| Strong Bases | Can cause elimination or substitution reactions, potentially generating hazardous byproducts. |
| Strong Reducing Agents | May react with the bromide, leading to unpredictable outcomes. |
Source for incompatible materials:[2]
Section 4: Emergency Procedures
A clear, well-rehearsed emergency plan is crucial. The following protocols are designed to be a self-validating system, where understanding the reason for each step enhances its correct execution.
Caption: A decision-making flowchart for laboratory emergencies.
Emergency Protocol Details
-
Spill Response
-
Minor Spill :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material like sand, earth, or vermiculite.[1]
-
Wipe up the absorbed material and place it in a suitable, labeled container for chemical waste disposal.[1]
-
Decontaminate the area and all equipment used for cleanup.
-
-
Major Spill :
-
-
Fire Response
-
This compound is non-combustible, but its container can burn.[1] Use extinguishing media suitable for the surrounding fire (e.g., CO2, dry chemical, foam).[4]
-
Firefighters should wear breathing apparatus and protective gloves.[1]
-
If safe to do so, remove containers from the path of the fire and cool them with a water spray from a protected location.[1]
-
-
First Aid Measures
-
Eye Contact : Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1] Seek immediate medical attention without delay.[1]
-
Skin Contact : Flush skin and hair with running water (and soap if available).[1] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
Inhalation : Remove the person from the contaminated area to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[4] Immediately give a glass of water.[1] Contact a Poison Information Center or a doctor for advice.[1]
-
Section 5: Relevant Physical and Chemical Properties
Understanding these properties is integral to safe handling and emergency planning.
| Property | Value | Source |
| CAS Number | 21120-91-2 | [5][6] |
| Molecular Formula | C₈H₇Br | [5][7][8] |
| Molecular Weight | 183.05 g/mol | [5][6] |
| Appearance | Liquid | [7] |
| Purity | Typically ≥95% - 98% | [5][6][7] |
Section 6: Toxicological Profile
The toxicological data for this compound is not exhaustive. The primary established health effect is that it causes serious eye irritation.[1] Long-term exposure is not believed to cause chronic adverse health effects based on animal models, but as a matter of good laboratory practice, exposure by all routes should be minimized.[1] Given the reactive nature of the molecule, it is prudent to handle it as a potentially harmful substance and avoid all direct personal contact.[1]
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The Unveiling of a Strained Ring: A Technical Guide to the Discovery and Enduring Legacy of Benzocyclobutene
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of benzocyclobutene (BCB). We will traverse the timeline from its initial, overlooked synthesis to its current-day prominence as a versatile building block in polymer science, microelectronics, and medicinal chemistry. The unique reactivity of this strained bicyclic aromatic hydrocarbon, centered around its thermal transformation into a highly reactive intermediate, will be a focal point of our discussion. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the fundamental chemistry and practical utility of benzocyclobutene compounds.
Introduction: The Allure of a Fused Ring System
Benzocyclobutene (BCB), with its deceptively simple structure of a benzene ring fused to a four-membered cyclobutane ring, represents a fascinating confluence of aromatic stability and ring strain.[1][2] This unique structural motif imbues BCB with a remarkable reactivity that has captivated chemists for over a century. While the benzene ring provides a degree of thermodynamic stability, the strained cyclobutane ring is kinetically poised for transformation.[1] This inherent reactivity is not a liability but rather the key to its vast utility. Under thermal activation, the cyclobutene ring undergoes a conrotatory ring-opening to form the highly reactive o-xylylene (or o-quinodimethane) intermediate.[3][4] This transient species is a powerful tool in the synthetic chemist's arsenal, readily participating in a variety of cycloaddition and polymerization reactions.[3][4] This guide will delve into the history of how this remarkable molecule was discovered and how its unique chemistry has been harnessed to create advanced materials and novel therapeutics.
A Serendipitous Discovery and a Belated Recognition: The History of Benzocyclobutene
The story of benzocyclobutene's discovery is a lesson in the annals of chemical history, where seminal work can sometimes lie dormant for decades. The first authenticated preparation of a benzocyclobutene derivative was reported by H. Finkelstein in his doctoral thesis in 1909.[4] He achieved this through a 1,4-elimination reaction of α,α,α',α'-tetrabromo-o-xylene with sodium iodide.[4] However, this groundbreaking work was not published until 1959 and was largely overlooked by the wider scientific community.[4]
It was not until 1956 that the parent benzocyclobutene was independently synthesized and characterized by M. P. Cava and D. R. Napier .[4] Their work, which involved the catalytic hydrogenation of 1,2-dibromobenzocyclobutene, confirmed Finkelstein's earlier findings and brought the unique properties of this strained ring system to the forefront of chemical research.[4] This marked the true beginning of the exploration into the rich and versatile chemistry of benzocyclobutene.
The Heart of Reactivity: Thermal Ring-Opening to o-Xylylene
The cornerstone of benzocyclobutene chemistry is its thermal isomerization to o-xylylene.[3][4] This electrocyclic ring-opening reaction typically occurs at temperatures around 180-200°C and proceeds in a conrotatory fashion, as predicted by the Woodward-Hoffmann rules.[3][4]
Caption: Thermal ring-opening of benzocyclobutene to the reactive o-xylylene intermediate.
The generated o-xylylene is a highly reactive 1,3-diene that readily undergoes [4+2] cycloaddition (Diels-Alder) reactions with a wide range of dienophiles.[4] This reactivity is the driving force behind the use of BCB in the synthesis of complex polycyclic molecules and in polymerization processes. The Diels-Alder reaction with the o-xylylene intermediate is highly efficient as it leads to the restoration of the aromaticity of the benzene ring in the product.[3]
Crafting the Core: Modern Synthetic Approaches to Benzocyclobutene
While the initial syntheses of benzocyclobutene were historically significant, they were often low-yielding and lacked general applicability. Modern organic chemistry has ushered in a new era of BCB synthesis, characterized by higher efficiency, milder reaction conditions, and greater functional group tolerance.
One of the most significant advancements has been the development of palladium-catalyzed C-H activation methods. These reactions allow for the direct formation of the benzocyclobutene ring from readily available starting materials.
Representative Protocol: Palladium-Catalyzed C-H Activation for Benzocyclobutene Synthesis
This protocol is a generalized representation based on modern synthetic advancements.[5][6][7]
Objective: To synthesize a substituted benzocyclobutene derivative via intramolecular C-H activation.
Materials:
-
A substituted 2-bromo-tert-butylbenzene derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-bromo-tert-butylbenzene derivative (1.0 eq).
-
Add potassium carbonate (2.0 eq).
-
In a separate glovebox, prepare a solution of Pd(OAc)₂ (0.05 eq) and P(tBu)₃ (0.10 eq) in anhydrous DMF.
-
Add the catalyst solution to the Schlenk flask containing the substrate and base.
-
Seal the flask and heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzocyclobutene derivative.
Caption: Workflow for the palladium-catalyzed synthesis of benzocyclobutenes.
From Monomer to Mainstay: Benzocyclobutene in Polymer Science and Microelectronics
The ability of benzocyclobutene to undergo thermal polymerization without the release of volatile byproducts has made it a cornerstone material in the microelectronics industry.[8][9] The most commercially significant BCB-based polymer is derived from divinylsiloxane bisbenzocyclobutene (DVS-bisBCB).[9][10]
Upon heating, the BCB units in DVS-bisBCB undergo ring-opening to form o-xylylene intermediates, which then react with each other and the vinyl groups in a complex series of Diels-Alder and dimerization reactions to form a highly cross-linked, thermoset polymer network.[10]
Caption: Polymerization process of DVS-bisBCB to form a thermoset polymer.
These BCB-based polymers exhibit a unique combination of desirable properties, making them ideal for a range of microelectronic applications, including as interlayer dielectrics, for wafer bonding, and in the fabrication of MEMS.[3][8]
| Property | Typical Value for Cured DVS-bisBCB | Significance in Microelectronics |
| Dielectric Constant | 2.65 | Low dielectric constant reduces signal delay and cross-talk in integrated circuits.[8] |
| Moisture Absorption | < 0.2% | Low moisture uptake prevents corrosion and maintains dielectric properties.[1][8] |
| Thermal Stability (Tg) | > 350°C | High glass transition temperature allows the material to withstand high processing temperatures. |
| Curing Temperature | 200-250°C | Enables processing compatibility with various semiconductor manufacturing steps.[10] |
| Volatile Byproducts | None | Prevents void formation and ensures high-quality film deposition.[8][9] |
A Scaffold for Health: Benzocyclobutene in Medicinal Chemistry
The benzocyclobutene scaffold is not only a building block for advanced materials but is also found in a number of natural products and has emerged as a privileged structure in medicinal chemistry.[2][11] Its rigid, three-dimensional structure can be used to constrain the conformation of a molecule, which can lead to improved binding affinity and selectivity for biological targets.
A notable example of a drug containing the benzocyclobutene moiety is Ivabradine , which is used to treat heart failure.[2][3] The BCB core in Ivabradine is a key structural element that contributes to its pharmacological activity.[3]
Furthermore, recent research has focused on developing novel synthetic methods to access a wider diversity of BCB derivatives for drug discovery.[2][12][13] The development of stereoselective syntheses of chiral benzocyclobutenes is of particular interest, as it allows for the exploration of stereochemistry-activity relationships in drug candidates.[14] The unique reactivity of BCBs has also been explored for their potential as covalent warheads in targeted drug delivery.[15]
Future Horizons: The Continuing Evolution of Benzocyclobutene Chemistry
The journey of benzocyclobutene from a forgotten doctoral thesis to a high-performance material and a valuable pharmaceutical scaffold is a testament to the enduring power of fundamental chemical discovery. The future of BCB chemistry is bright, with ongoing research focused on several key areas:
-
Lowering Curing Temperatures: The development of new BCB derivatives that can be cured at lower temperatures will expand their applicability to temperature-sensitive substrates and flexible electronics.[16][17]
-
Sustainable Synthesis: The design of more environmentally friendly and atom-economical synthetic routes to BCBs remains a critical goal.
-
Novel Applications: The unique properties of BCBs are being explored for new applications in areas such as frontal polymerization, mechanophores, and advanced composites.[18][19]
-
Drug Discovery: The continued development of modular and stereoselective synthetic methods will undoubtedly lead to the discovery of new BCB-containing drug candidates with novel mechanisms of action.[14][20]
References
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- Benzocyclobutene-based polymers for microelectronics - American Chemical Society.
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- Benzocyclobutene - Wikipedia.
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- (PDF) Recent Advances in Benzocyclobutene Chemistry - ResearchGate. (2021-11-18).
- New Benzocyclobutene-Based Materials Allow for Low-Temperature Curing. (2024-01-17).
- Research Progress and Applications of Benzocyclobutene‐Based Functional Polymers (2024) | Sheng Wang - SciSpace.
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- Recent Progress in Benzocyclobutene Related Polymers - SciSpace.
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- A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs - Bionity. (2023-05-16).
- A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs - chemeurope.com. (2023-05-16).
- Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F. (2022-08-25).
- Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics | Journal of Medicinal Chemistry - ACS Publications.
- Benzocyclobutene synthesis - Organic Chemistry Portal.
- Synthesis of low-temperature benzocyclobutene cross-linker and utilization - Polymer Chemistry (RSC Publishing).
- File:Thermolytic ring-opening reaction of benzocyclobutene generating o-xylylene.png. (2013-04-10).
- Pd(II)-Catalyzed Synthesis of Benzocyclobutenes by β-Methylene-Selective C(sp3). (2021-11-24).
- Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed. (2008-11-12).
- Synthesis of Benzocyclobutenes by Palladium-Catalyzed C−H Activation of Methyl Groups: Method and Mechanistic Study | Journal of the American Chemical Society.
- Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study - Organic Chemistry Portal.
- Benzocyclobutenes. Part II. A new synthesis of benzocyclobutene and of 1,2-diphenylbenzocyclobutene - Journal of the Chemical Society (Resumed) (RSC Publishing).
- Modular synthesis of stereodefined benzocyclobutene derivatives via sequential Cu- and Pd-catalysis - Research Explorer - The University of Manchester.
- Benzocyclobutene in frontal ring-opening metathesis polymerization.
- Thermoset High-Temperature Systems Based on the Homolytic Polymerization of Benzocyclobutene Aromatic Imide Monomers and Oligome - DTIC.
- Phosphorus-Containing Flame-Retardant Benzocyclobutylene Composites with High Thermal Stability and Low CTE | ACS Omega - ACS Publications. (2023-03-01).
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Methodological & Application
Application Notes: 7-Bromobicyclo[4.2.0]octa-1,3,5-triene as a Versatile Building Block in Modern Organic Synthesis
Introduction
In the landscape of synthetic organic chemistry, the pursuit of molecular complexity from simple, versatile building blocks is a paramount goal. 7-Bromobicyclo[4.2.0]octa-1,3,5-triene, more commonly known as 1-bromobenzocyclobutene, has emerged as a powerful and intriguing synthon for researchers in drug discovery and materials science.[1] Its unique structure, which marries the high ring strain of a four-membered ring with the aromaticity of a benzene ring, imparts a distinct and highly useful reactivity profile.[2][3] This molecule is not merely a static scaffold; it is a masked reactive intermediate. This guide provides an in-depth exploration of the core reactivity and synthetic applications of this compound, offering both mechanistic insights and detailed experimental protocols for its effective use.
The synthetic utility of this compound is twofold:
-
The Benzocyclobutene (BCB) Core: The strained cyclobutene ring serves as a latent source of a highly reactive o-xylylene (or o-quinodimethane) intermediate, accessible through thermal activation.[4] This intermediate is a cornerstone for constructing complex polycyclic systems via pericyclic reactions.
-
The Aryl Bromide Handle: The bromine atom provides a versatile site for functionalization through a wide array of modern cross-coupling reactions and the formation of organometallic reagents.
This combination allows for a modular approach to synthesis: one can first elaborate the molecule using the bromine handle and then trigger the ring-opening/cycloaddition cascade to build molecular complexity in a controlled manner.
Core Reactivity: The Gateway to o-Xylylenes
The defining characteristic of the benzocyclobutene scaffold is its propensity to undergo a thermal 4π-conrotatory electrocyclic ring-opening upon heating to temperatures typically above 180 °C.[4] This process relieves the significant strain of the fused four-membered ring, transiently breaking the aromaticity of the benzene ring to form a highly reactive (Z)-o-xylylene intermediate. This intermediate is not typically isolated but is trapped in situ by a suitable reaction partner. The reverse reaction is highly favored, but the forward reaction allows access to a powerful diene for cycloadditions.[4]
Caption: Mechanism of o-xylylene formation.
Application in Pericyclic Reactions: The [4+2] Cycloaddition
The most prominent application of the in situ-generated o-xylylene is its use as a diene in [4+2] cycloaddition (Diels-Alder) reactions. This strategy provides a robust and convergent route to construct annulated six-membered rings, forming the core of many complex natural products and steroid frameworks.[5] The restored aromaticity of the benzene ring in the product provides a strong thermodynamic driving force for the cycloaddition step.
The versatility of this reaction is demonstrated by the wide range of dienophiles that can be employed, including electron-deficient alkenes, alkynes, and even heterodienophiles, allowing for the synthesis of diverse polycyclic and heterocyclic scaffolds.
Protocol 1: Representative Diels-Alder Cycloaddition
This protocol describes the reaction between this compound and N-phenylmaleimide to form a polycyclic imide derivative.
Materials:
-
This compound (1.0 equiv)
-
N-Phenylmaleimide (1.2 equiv)
-
1,2-Dichlorobenzene (or Diphenyl ether), anhydrous
-
Reaction vessel: High-pressure sealed tube or flask with a reflux condenser under an inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried sealed tube, add this compound (e.g., 183 mg, 1.0 mmol) and N-phenylmaleimide (e.g., 208 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichlorobenzene (3-5 mL) to dissolve the reagents. The choice of a high-boiling, inert solvent is critical to reach the required temperatures for ring-opening.
-
Inert Atmosphere: Purge the vessel with nitrogen or argon for 5-10 minutes.
-
Heating: Seal the tube and place it in a preheated oil bath or heating mantle set to 200-220 °C.
-
Causality Note: This temperature is necessary to ensure a sufficient rate of electrocyclic ring-opening to generate the reactive o-xylylene diene.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by taking small aliquots periodically. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Purification: Concentrate the mixture under reduced pressure to remove the high-boiling solvent. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cycloadduct.
| Dienophile | Resulting Scaffold Type | Potential Applications |
| Maleimides | Polycyclic Imides | Synthesis of complex alkaloids |
| Dimethyl acetylenedicarboxylate | Dihydronaphthalene derivatives | Access to functionalized naphthalenes[6] |
| Acrylonitrile | Tetrahydronaphthalene nitriles | Precursors for pharmaceuticals |
| Benzoquinone | Anthracene-like frameworks | Building blocks for organic electronics |
Leveraging the C-Br Bond: Cross-Coupling Strategies
The presence of the bromine atom transforms the benzocyclobutene core into a versatile platform for constructing more elaborate molecules prior to the cycloaddition step. As a typical aryl bromide, it readily participates in a variety of palladium- and nickel-catalyzed cross-coupling reactions. This allows for the strategic installation of alkyl, aryl, vinyl, or other functional groups.
A recent example highlights a dual nickel and Lewis acid-catalyzed cross-electrophile coupling between a bromobenzocyclobutene and an allylic alcohol to form a C(sp²)-C(sp³) bond.[7] This demonstrates the compatibility of modern catalytic methods with the BCB core.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol details a standard Suzuki-Miyaura coupling to synthesize an aryl-substituted benzocyclobutene.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction flask with reflux condenser under an inert atmosphere (N₂ or Ar)
Procedure:
-
Reagent Preparation: In a flask, combine this compound (183 mg, 1.0 mmol), the arylboronic acid (e.g., 183 mg, 1.5 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water) via syringe.
-
Causality Note: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired aryl-substituted benzocyclobutene.
Caption: Workflow for Cross-Coupling Reactions.
Applications in Drug Discovery and Materials Science
The benzocyclobutene moiety is not merely a synthetic curiosity; it is a privileged scaffold found in bioactive natural products and marketed pharmaceuticals.[1] A prominent example is Ivabradine , a drug used for the symptomatic treatment of heart-related conditions, which features a complex benzocyclobutene-fused heterocyclic core.[2][3][4] The rigid, three-dimensional structure imparted by the BCB unit can be advantageous for binding to biological targets.[8]
In materials science, BCB-containing monomers are highly valued for producing thermoset polymers.[9] Upon heating, the ring-opening of the BCB units and subsequent polymerization (via [4+2] cycloaddition of the o-xylylene intermediates) leads to highly cross-linked, thermally stable, and low-dielectric constant materials.[4][9] These properties make them ideal for applications in microelectronics, including as dielectrics and for wafer bonding.[2][4]
Safety and Handling
This compound should be handled with appropriate care in a well-ventilated fume hood.
-
Health Hazards: It can cause serious eye irritation.[10] Skin and respiratory tract irritation may also occur.
-
Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Handling: Avoid inhalation of fumes or contact with skin and eyes.[10] Keep containers tightly closed when not in use.
-
Fire Safety: The material is not considered a significant fire risk, but containers may burn. Use extinguishing media suitable for the surrounding fire.[10]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[10]
References
- Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. (n.d.).
- Recent chemistry of benzocyclobutenes. (n.d.).
- A better route to benzocyclobutenes, sought-after buildingblocks for drugs. (2023, May 11). EurekAlert!.
- Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity. (2019, July 26).
- Cycloaddition reactions that form cyclobutene derivatives: (a) [2 + 2]. (n.d.).
- (PDF) Recent Advances in Benzocyclobutene Chemistry. (2021, November 18).
- Benzocyclobutene. (n.d.). Wikipedia.
- A better route to benzocyclobutenes, sought-after buildingblocks for drugs. (2023, May 16). chemeurope.com.
- Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. (n.d.). MDPI.
- Reactions of benzocyclobutene derivatives. (n.d.).
- Modular synthesis of stereodefined benzocyclobutene derivatives via sequential Cu- and Pd-catalysis. (n.d.). The University of Manchester.
- This compound Safety Data Sheet. (2023, July 5). Apollo Scientific.
- Dual Nickel and Lewis Acid Catalysis for Cross-Electrophile Coupling: Allylation of Aryl Halides with Allylic Alcohols. (n.d.). The Royal Society of Chemistry.
- Product Class 19: Naphthalenes, Anthracenes, 9 H -Fluorenes, and Other Acenes. (n.d.).
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Application Note & Protocol: 1-Bromobenzocyclobutene as a Precursor for Advanced Functional Polymer Synthesis
Abstract
1-Bromobenzocyclobutene (1-BCB-Br) is a highly versatile precursor for the synthesis of advanced functional polymers. The strained four-membered ring of the benzocyclobutene (BCB) moiety allows for a catalyst-free, thermally initiated ring-opening polymerization, yielding robust and thermally stable polymer networks. The presence of the bromine atom on the cyclobutene ring not only modulates the ring-opening temperature but also serves as a crucial handle for post-polymerization functionalization, enabling the creation of materials with tailored properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of polymers derived from 1-BCB-Br, with a focus on protocols for researchers in materials science and drug development.
Introduction: The Strategic Advantage of 1-Bromobenzocyclobutene
Benzocyclobutene (BCB)-based polymers are renowned for their exceptional properties, including high thermal stability, low dielectric constants, and excellent chemical resistance, making them valuable in microelectronics and advanced coatings.[1][2] The polymerization is initiated by the thermal electrocyclic ring-opening of the strained four-membered ring to form a highly reactive o-quinodimethane intermediate.[3][4] This intermediate then undergoes spontaneous polymerization, typically through a Diels-Alder [4+2] cycloaddition, to form a cross-linked network without the release of any volatile byproducts.[5]
The introduction of a bromine atom at the 1-position of the cyclobutene ring offers two key advantages:
-
Lowered Polymerization Temperature: Substituents on the cyclobutene ring can lower the required temperature for ring-opening, making the polymerization process more accessible and compatible with a wider range of substrates and functional groups.[3]
-
A Hub for Functionalization: The bromine atom acts as a versatile synthetic handle for post-polymerization modification. This allows for the introduction of a wide array of functional groups to tailor the polymer's properties for specific applications, such as biocompatibility, drug conjugation, or altered solubility.
This application note will detail the synthesis of poly(1-bromobenzocyclobutene) and discuss its potential as a platform for creating functional materials for diverse applications, including the biomedical field.
Polymerization Mechanism and Workflow
The polymerization of 1-bromobenzocyclobutene is a thermally driven process that proceeds in two main stages: initiation via ring-opening and propagation via cycloaddition.
Mechanism:
-
Ring-Opening: Upon heating (typically above 180°C), the strained cyclobutene ring of 1-BCB-Br undergoes a conrotatory ring-opening to form the reactive o-quinodimethane intermediate.[4]
-
Polymerization/Cross-linking: The o-quinodimethane intermediates rapidly react with each other via Diels-Alder cycloaddition reactions, leading to the formation of a highly cross-linked, three-dimensional polymer network.[5]
The general workflow for the synthesis and subsequent functionalization of polymers from 1-BCB-Br is depicted below.
Caption: General workflow for the synthesis, purification, and functionalization of poly(1-bromobenzocyclobutene).
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Specifications |
| 1-Bromobenzocyclobutene | >95% purity |
| Anhydrous Solvent (e.g., Diphenyl ether) | For solution polymerization (optional) |
| Schlenk tube or similar reaction vessel | Capable of handling high temperatures |
| High-temperature oven or oil bath | With precise temperature control |
| Inert atmosphere supply | Argon or Nitrogen |
| Soxhlet extraction apparatus | For purification |
| Analytical Instruments | DSC, TGA, FTIR, Solid-State NMR |
Protocol for Bulk Thermal Polymerization of 1-Bromobenzocyclobutene
This protocol describes the direct thermal polymerization of the monomer in bulk.
-
Preparation: Place a known quantity of 1-bromobenzocyclobutene (e.g., 1.0 g) into a clean, dry Schlenk tube.
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Heating and Polymerization: Place the sealed Schlenk tube in a preheated oven or oil bath at a temperature between 200-220°C. The polymerization time will vary depending on the temperature, but a duration of 4-8 hours is a typical starting point. The liquid monomer will gradually become a solid, glassy polymer.
-
Cooling: After the designated time, remove the tube from the heat source and allow it to cool slowly to room temperature to minimize thermal stress in the resulting polymer.
-
Purification: The resulting solid polymer can be purified to remove any unreacted monomer. This can be achieved by grinding the polymer into a powder and performing a Soxhlet extraction with a suitable solvent (e.g., methanol or acetone) in which the monomer is soluble but the polymer is not.
-
Drying: Dry the purified polymer powder in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization and Expected Properties
The resulting poly(1-bromobenzocyclobutene) is expected to be a rigid, thermoset material. Its properties can be assessed using standard polymer characterization techniques.
| Property | Technique | Typical Expected Values/Observations |
| Glass Transition Temp. (Tg) | DSC | High Tg, often > 250°C, indicative of a cross-linked structure. |
| Thermal Stability (Td) | TGA | High decomposition temperature, typically > 400°C in an inert atmosphere. |
| Polymerization Confirmation | FTIR | Disappearance of characteristic peaks of the BCB four-membered ring. |
| Structure | Solid-State NMR | Broad peaks confirming the amorphous, cross-linked polymeric structure. |
| Solubility | Solvent testing | Insoluble in common organic solvents due to its cross-linked nature. |
Note: Specific values can vary based on the exact curing temperature and time, which influence the degree of cross-linking.
Post-Polymerization Functionalization: A Gateway to New Applications
The bromine atoms in the polymer network are accessible for chemical modification, allowing the transformation of poly(1-bromobenzocyclobutene) into a functional material platform. This is a significant advantage over many other high-stability polymers.
Potential Functionalization Reactions:
-
Nucleophilic Substitution: The bromide can be displaced by various nucleophiles (e.g., azides, amines, thiols) to introduce new functional groups. For instance, reaction with sodium azide can introduce azide groups, which can then be used in "click" chemistry reactions.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, could potentially be adapted to modify the polymer, attaching aryl or alkynyl groups.
The diagram below illustrates the concept of post-polymerization functionalization.
Caption: Pathways for post-polymerization functionalization of the poly(1-bromobenzocyclobutene) network.
Applications in Drug Development and Biomedical Science
While BCB-based polymers have traditionally been used in microelectronics, the ability to functionalize poly(1-bromobenzocyclobutene) opens up possibilities in the biomedical arena.
-
Drug Delivery Matrices: The robust, cross-linked network can serve as a stable matrix for the encapsulation and sustained release of therapeutic agents. Functionalization could be used to control the hydrophilicity of the matrix and, therefore, the drug release kinetics.
-
Biocompatible Coatings: The surface of the polymer could be modified with biocompatible moieties, such as polyethylene glycol (PEG) or zwitterionic groups, to create non-fouling coatings for medical devices and implants.
-
Scaffolds for Tissue Engineering: By introducing cell-adhesive ligands (e.g., RGD peptides) via the bromine handle, the polymer could be adapted for use as a scaffold to support cell growth and tissue regeneration.[3]
-
Solid-Phase Synthesis: The insoluble nature of the polymer makes it a potential candidate for a solid support in peptide or oligonucleotide synthesis, with the bromine atom serving as the initial attachment point.
Conclusion
1-Bromobenzocyclobutene is a valuable and versatile precursor for the synthesis of advanced functional polymers. Its ability to undergo catalyst-free thermal polymerization to form a stable, cross-linked network, combined with the potential for extensive post-polymerization functionalization via the bromo group, makes it an attractive platform for materials innovation. The protocols and concepts presented in this application note provide a foundation for researchers to explore the synthesis and modification of poly(1-bromobenzocyclobutene) for a wide range of applications, from high-performance coatings to novel biomaterials.
References
-
Wang, S., et al. (2024). Research Progress and Applications of Benzocyclobutene‐Based Functional Polymers. Macromolecular Chemistry and Physics. Available at: [Link]
-
Luo, J., et al. (2012). Recent Progress in Benzocyclobutene Related Polymers. IntechOpen. Available at: [Link]
- Kirchhoff, R. A., & Bruza, K. J. (1994). Benzocyclobutenes in polymer synthesis. Progress in Polymer Science.
-
Gäb, K.-D., et al. (2018). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Polymer Chemistry. Available at: [Link]
-
Chen, Y., et al. (2016). Post-polymerization modification by direct C-H functionalization. Polymer Chemistry. Available at: [Link]
-
Wikipedia contributors. (2023). Benzocyclobutene. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Yuan, Z., et al. (2024). Low‐temperature‐curable and photo‐patternable benzocyclobutene‐derived aggregation‐induced emission‐active polymer dielectrics. Aggregate. Available at: [Link]
- Sakellariou, G., et al. (2006). Well-Defined Poly(4-vinylbenzocyclobutene)
-
Hintersteiner, B. E., et al. (2014). Polymerization of Thin Film Polymers. IntechOpen. Available at: [Link]
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Hillmyer, M. A., & Register, R. A. (2005). Post-polymerization functionalization of polyolefins. Chemical Society Reviews. Available at: [Link]
-
Mata, A., et al. (2008). Poly(ω-bromoalkylnorbornenes-co-norbornene) by ROMP-hydrogenation: a robust support amenable to post-polymerization functionalization. Polymer Chemistry. Available at: [Link]
- Lutz, J.-F. (2012). 1 History of Post-polymerization Modification. In Site-Specific Drug Delivery. Wiley-VCH.
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preparation of Grignard reagent from "7-Bromobicyclo[4.2.0]octa-1,3,5-triene"
An Application Note for the Synthesis of 7-Benzocyclobutenylmagnesium Bromide
Abstract
This application note provides a comprehensive, field-proven protocol for the preparation of the Grignard reagent from 7-Bromobicyclo[4.2.0]octa-1,3,5-triene, commonly known as 7-bromobenzocyclobutene. Benzocyclobutene (BCB) derivatives are pivotal building blocks in materials science and complex organic synthesis, primarily due to their unique ability to undergo thermal ring-opening to form highly reactive o-quinodimethane intermediates. The corresponding Grignard reagent, 7-benzocyclobutenylmagnesium bromide, serves as a critical nucleophilic intermediate for the synthesis of functionalized BCB monomers and other advanced molecular architectures. This guide details the reaction mechanism, a step-by-step experimental workflow, troubleshooting advice, and essential safety considerations tailored for researchers in synthetic chemistry and drug development.
Scientific Rationale and Mechanistic Overview
The formation of a Grignard reagent involves the oxidative addition of magnesium metal into a carbon-halogen bond.[1][2] In the case of 7-Bromobenzocyclobutene, the reaction proceeds on the sp²-hybridized carbon of the aromatic ring.
Reaction Scheme: this compound + Mg -> 7-(Bromomagnesio)bicyclo[4.2.0]octa-1,3,5-triene
The mechanism is believed to involve a single-electron transfer (SET) from the magnesium surface to the aryl bromide, forming a radical anion which then collapses to an aryl radical and a bromide anion. A second SET from magnesium to the aryl radical yields the organomagnesium species.
A critical consideration for this specific substrate is the inherent strain of the four-membered cyclobutene ring fused to the benzene ring. This strain makes the bicyclo[4.2.0]octatriene system susceptible to thermal electrocyclic ring-opening to form a vinyl-substituted o-quinodimethane. Therefore, careful temperature control during the exothermic Grignard formation is paramount to prevent polymerization or other side reactions.
The choice of an ether solvent, typically tetrahydrofuran (THF) or diethyl ether, is crucial. The lone pair electrons on the ether's oxygen atom coordinate to the magnesium center of the Grignard reagent, stabilizing it in solution through the well-documented Schlenk equilibrium.[1][3] This solvation is essential for both the formation and reactivity of the reagent. Due to the high reactivity of Grignard reagents with protic sources, the entire procedure must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).[1]
Detailed Experimental Protocol
This protocol is designed for a ~15 mmol scale synthesis. Adjustments can be made as necessary.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | C₈H₇Br | 183.05 | 2.75 g | 15.0 | Substrate |
| Magnesium Turnings | Mg | 24.31 | 0.44 g | 18.0 | 1.2 equivalents |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 45 mL | - | Distilled from Na/benzophenone |
| Iodine | I₂ | 253.81 | 1-2 small crystals | - | Initiator |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | ~0.1 mL | - | Alternative initiator |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Septa
-
Argon or Nitrogen gas line with a bubbler
-
Schlenk line for inert atmosphere techniques
-
Syringes and needles
-
Heat gun
Step-by-Step Procedure
A. Preparation and Setup (Inert Atmosphere)
-
Glassware Preparation: Thoroughly clean and oven-dry all glassware. Assemble the three-neck flask with a stir bar, condenser, and a septum. Flame-dry the entire apparatus under vacuum using a heat gun and allow it to cool to room temperature under a steady flow of argon or nitrogen.
-
Magnesium Activation: Quickly weigh the magnesium turnings and add them to the reaction flask against a positive pressure of inert gas.
-
Initiator Addition: Add one or two small crystals of iodine to the flask. The iodine helps to etch the passivating magnesium oxide layer from the metal surface.[4][5]
B. Grignard Reagent Formation
-
Initial Substrate Addition: In a separate dry flask, dissolve the this compound (2.75 g) in 25 mL of anhydrous THF. Draw ~3-4 mL of this solution into a syringe and add it to the stirred magnesium turnings at once.
-
Initiation: The reaction mixture may need to be gently warmed with a heat gun or partially submerged in an ultrasonic bath to initiate.[5] Successful initiation is marked by the disappearance of the brown iodine color and the appearance of a cloudy, grayish solution, sometimes accompanied by gentle refluxing of the solvent.
-
Controlled Addition: Once the reaction has initiated, add the remaining 7-Bromobenzocyclobutene solution dropwise via a syringe pump over 30-45 minutes. The addition rate should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature. Based on analogous preparations, the reaction may require several hours to proceed to completion (a stir time of 18 hours at room temperature has been reported for a similar substrate).[6] The reaction is generally complete when most of the magnesium turnings have been consumed.
-
Confirmation (Optional but Recommended): To confirm the formation and estimate the concentration, a small aliquot (~0.1 mL) can be withdrawn, quenched with a solution of I₂ in THF, and analyzed by GC-MS to check for the formation of 7-iodobenzocyclobutene.
The resulting dark grey-brown solution of 7-benzocyclobutenylmagnesium bromide is now ready for use in subsequent reactions. The concentration is typically assumed based on the initial amount of the limiting reagent (the aryl bromide).
Workflow and Schematics
Grignard Formation Reaction
Caption: Chemical transformation for Grignard reagent synthesis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the protocol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Passivated Mg surface (MgO layer).2. Wet solvent or glassware.3. Impure aryl bromide. | 1. Add another small crystal of I₂. Gently crush some Mg turnings with a dry glass rod. Add a few drops of 1,2-dibromoethane. Use an ultrasonic bath.[5]2. Ensure THF is freshly distilled from a suitable drying agent and all glassware was rigorously flame-dried.3. Purify the starting material via distillation or chromatography. |
| Reaction starts but then stops | 1. Insufficient mixing.2. All active Mg sites have been coated/passivated. | 1. Ensure the stir bar is agitating the Mg turnings effectively.2. Add more initiator or try gentle sonication to expose fresh Mg surfaces. |
| Formation of significant white precipitate (Wurtz coupling product) | 1. Reaction temperature is too high.2. High local concentration of aryl bromide. | 1. Cool the reaction flask in a water bath during the addition.2. Ensure slow, dropwise addition of the aryl bromide solution. Use a syringe pump for better control. Dilute the aryl bromide solution further. |
| Low yield of Grignard reagent | 1. Reaction with atmospheric moisture or O₂.2. Incomplete reaction. | 1. Check for leaks in the inert gas setup. Ensure a positive pressure of inert gas is maintained throughout.2. Increase the reaction time. Consider using a more activated form of magnesium, such as Rieke Magnesium, especially for difficult substrates.[7][8] |
Safety and Handling
-
Inert Atmosphere: This reaction must be performed under an inert atmosphere of argon or nitrogen as Grignard reagents react violently with water and rapidly with oxygen.
-
Anhydrous Ethers: Anhydrous THF can form explosive peroxides upon prolonged storage and exposure to air. Always test for peroxides before use if the solvent is not from a freshly opened bottle or freshly distilled.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic. The rate of addition of the aryl bromide must be carefully controlled to prevent the reaction from becoming uncontrollable. Keep an ice bath nearby.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves must be worn at all times. All operations should be conducted inside a chemical fume hood.
-
Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the reaction mixture to a stirred, cooled solution of a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl).[4][7]
References
-
Lee, J., Velarde-Ortiz, R., Guijarro, A., Waugaman, J. and Rieke, R. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), pp.5428-5430. [Link]
-
Marks, T.J. and Grynkewich, G.W. (1998). Synthesis of a Polymerizable Benzocyclobutene that Undergoes Ring-Opening Isomerization at Reduced Temperature. Chemistry of Materials, 10(4), pp.1078-1082. [Link]
-
Dong, V.M. and Cruz, F. (2017). Grignard Reagent Preparation and Grignard Reaction. Journal of Visualized Experiments, (120). [Link]
-
Chemistry Stack Exchange (2018). Preparation of an aromatic Grignard reagent. [Link]
-
Chaumontet, M., Piccardi, R., Audic, N., Hitce, J., Peglion, J.-L., Clot, E. and Baudoin, O. (2008). Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study. Journal of the American Chemical Society, 130(45), pp.15157-15166. [Link]
-
Lee, J.-S., Velarde-Ortiz, R., Guijarro, A., Waugaman, J. and Rieke, R. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. [Link]
- Google Patents (2013).
-
Silverman, G.S. and Rakita, P.E. eds., (2001). The Grignard Reagents. Organometallics, 20(23), pp.4723-4752. [Link]
-
Allen Institute for AI. Grignard Reagents : Definition, Preparation, Chemical Properties. [Link]
-
Chemistry LibreTexts (2023). Grignard Reagents. [Link]
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Application Notes & Protocols: Nucleophilic Substitution Reactions on 1-Bromobenzocyclobutene
Abstract: This technical guide provides a comprehensive overview of nucleophilic substitution reactions on 1-bromobenzocyclobutene, a strained bicyclic alkyl halide of significant interest in organic synthesis and materials science. We delve into the mechanistic dichotomy between S({N})1 and S({N})2 pathways, dictated by the unique structural and electronic properties of the substrate. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed protocols for the synthesis of key derivatives, a comparative analysis of nucleophile reactivity, and field-proven insights into optimizing reaction conditions.
Introduction: The Unique Reactivity of the Benzocyclobutene System
Benzocyclobutene (BCB) and its derivatives represent a fascinating class of strained hydrocarbons.[1] The fusion of a four-membered cyclobutane ring to a benzene ring imparts significant ring strain, making these molecules valuable precursors in a variety of chemical transformations.[2] Upon thermal activation (typically >180 °C), the cyclobutene ring undergoes a conrotatory ring-opening to form a highly reactive o-xylylene intermediate, which can be trapped in cycloaddition reactions to construct complex polycyclic systems.[1][3]
1-Bromobenzocyclobutene is a key substrate that allows for the introduction of diverse functional groups at the benzylic-like position of the strained ring system.[4] As a secondary alkyl halide, its reactivity in nucleophilic substitution reactions is nuanced, with the potential to proceed through either S({N})1 or S({N})2 mechanisms.[5][6] Understanding the factors that govern these pathways is paramount for achieving desired synthetic outcomes and minimizing side reactions.
Mechanistic Considerations: S({N})1 vs. S({N})2 Pathways
The choice of nucleophile, solvent, and temperature critically determines the operative mechanism for substitution on 1-bromobenzocyclobutene.
The S(_{N})2 Pathway: A Concerted Displacement
The S(_{N})2 (Substitution, Nucleophilic, Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[7][8] This pathway is favored by:
-
Strong Nucleophiles: Species with high electron density and low steric hindrance (e.g., N(_{3})
, CN , RS ).[6][9] -
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetone are ideal. They solvate the counter-ion (e.g., Na
) but do not strongly solvate the nucleophile, preserving its reactivity.[6]
The transition state involves a pentacoordinate carbon, and the reaction proceeds with an inversion of stereochemistry if the carbon center is chiral. For 1-bromobenzocyclobutene, the steric environment around the electrophilic carbon is moderately hindered by the fused aromatic ring, but accessible to many nucleophiles.
The S(_{N})1 Pathway: A Stepwise Mechanism via a Carbocation
The S(_{N})1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process.[5][10] The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a bromide ion and a secondary benzocyclobutenyl carbocation.[7] This intermediate is then rapidly captured by a nucleophile. This pathway is favored by:
-
Weak Nucleophiles: Often, the solvent itself acts as the nucleophile (solvolysis).[11] Examples include water, alcohols, and carboxylic acids.
-
Polar Protic Solvents: Solvents like ethanol or water are effective at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding.
The stability of the benzocyclobutenyl cation is a key factor. While it is a secondary cation, it gains some stability from the adjacent aromatic ring, although this is counteracted by the inherent strain of the four-membered ring.
Figure 1: Competing S({N})1 and S({N})2 mechanisms for 1-bromobenzocyclobutene.
Applications & Protocols
The following sections provide detailed protocols for the substitution of 1-bromobenzocyclobutene with representative nitrogen and oxygen nucleophiles.
Synthesis of 1-Azidobenzocyclobutene (Nitrogen Nucleophile)
The azide anion (N({3})
Protocol:
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-bromobenzocyclobutene (1.83 g, 10.0 mmol, 1.0 eq.).
-
Solvent & Nucleophile Addition: Add anhydrous dimethylformamide (DMF, 40 mL). To this solution, add sodium azide (NaN(_{3}), 0.975 g, 15.0 mmol, 1.5 eq.) in one portion.
-
Causality Insight: DMF is the solvent of choice as it is polar aprotic, maximizing the nucleophilicity of the azide ion.[6] A 1.5-fold excess of sodium azide ensures the reaction proceeds to completion.
-
-
Reaction: Stir the resulting suspension at room temperature (25 °C) under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na({2})SO({4})), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity after workup.
Figure 2: Workflow for the synthesis of 1-azidobenzocyclobutene.
Synthesis of 1-Ethoxybenzocyclobutene (Oxygen Nucleophile)
The formation of an ether from 1-bromobenzocyclobutene can be achieved using an alkoxide nucleophile, a classic example of the Williamson ether synthesis, which proceeds via an S(_{N})2 mechanism.
Protocol:
-
Alkoxide Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (0.25 g, 11.0 mmol, 1.1 eq.) in absolute ethanol (20 mL) with careful stirring. Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.
-
Substrate Addition: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add a solution of 1-bromobenzocyclobutene (1.83 g, 10.0 mmol, 1.0 eq.) in 5 mL of absolute ethanol dropwise over 10 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Causality Insight: Ethoxide is a strong nucleophile and a strong base. Heating to reflux ensures a reasonable reaction rate. Using ethanol as the solvent is convenient as it is the conjugate acid of the nucleophile, but it can also promote S({N})1/E2 pathways, although S({N})2 is expected to dominate with a high concentration of ethoxide.
-
-
Workup: Cool the reaction mixture to room temperature and carefully quench with 20 mL of water.
-
Extraction & Purification: Extract with diethyl ether (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO(_{4})), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Summary of Nucleophile Reactivity
The choice of nucleophile is the most critical factor in directing the substitution reaction. The following table provides a comparative summary.
| Nucleophile Class | Example Nucleophile | Formula | Typical Solvent | Relative Rate | Predominant Mechanism | Product Class |
| Nitrogen | Azide | N({3}) | DMF, DMSO | Very Fast | S({N})2 | Azide |
| Amine (Primary) | R-NH({2}) | THF, CH({3})CN | Moderate | S({N})2 | Secondary Amine | |
| Oxygen | Alkoxide | RO | ROH | Moderate-Fast | S({N})2 | Ether |
| Carboxylate | RCOO | DMF | Moderate | S({N})2 | Ester | |
| Alcohol (Solvolysis) | ROH | ROH | Slow | S({N})1 | Ether | |
| Sulfur | Thiolate | RS | Ethanol, DMF | Very Fast | S({N})2 | Thioether |
| Carbon | Cyanide | CN | DMSO, Acetone | Fast | S({N})2 | Nitrile |
| Malonate Ester | CH(COOR)({2}) | THF, DMF | Moderate | S({N})2 | Alkylated Malonate | |
| Halogen | Iodide | I | Acetone | Fast | S({N})2 | 1-Iodobenzocyclobutene |
Conclusion
1-Bromobenzocyclobutene is a versatile synthetic intermediate whose reactivity is governed by the principles of nucleophilic substitution. Strong, non-basic nucleophiles in polar aprotic solvents reliably yield substitution products via an S({N})2 mechanism. In contrast, reactions with weak nucleophiles in polar protic solvents are more likely to proceed through a slower, S({N})1 pathway. By carefully selecting the reaction conditions, researchers can effectively control the functionalization of the benzocyclobutene core, enabling the synthesis of a wide array of derivatives for applications in medicinal chemistry, polymer science, and complex molecule synthesis.
References
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Wikipedia. Benzocyclobutene. [Link]
-
Organic Chemistry Portal. Synthesis of benzocyclobutenes. [Link]
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-
Chemguide. What is nucleophilic substitution?. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Clark, J. (2021). Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. [Link]
-
Ashenhurst, J. (2012). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]
-
LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. [Link]
-
LibreTexts. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
-
StudySmarter. Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. [Link]
-
Study.com. Propose a mechanism for the solvolysis reaction of 1-bromo-3-methylbutane in ethanol. [Link]
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Application Notes and Protocols: 1-Bromobenzocyclobutene in Materials Science
Introduction: The Unique Reactivity of the Benzocyclobutene Moiety
Benzocyclobutene (BCB) and its derivatives have emerged as critical building blocks in the synthesis of high-performance polymers for advanced applications, particularly in microelectronics and aerospace.[1][2] The utility of the BCB group is rooted in its unique thermal reactivity. The strained four-membered ring of BCB is stable at ambient temperatures but undergoes a thermally induced electrocyclic ring-opening at temperatures typically exceeding 200°C.[3][4] This reaction generates a highly reactive intermediate, o-quinodimethane (also known as o-xylylene), without the formation of any volatile byproducts.[3][5][6][7] This intermediate readily participates in [4+2] Diels-Alder cycloaddition reactions. In the absence of an external dienophile, it will react with itself, leading to dimerization and polymerization, forming a highly cross-linked, thermally stable polymer network.[3][8]
This clean, catalyst-free, and byproduct-free curing chemistry makes BCB-based materials exceptionally well-suited for applications demanding high purity, thermal stability, and excellent dielectric properties.[3][5]
1-Bromobenzocyclobutene: A Versatile Precursor for Functional Monomers
While the core BCB structure provides the cross-linking capability, functionalization is necessary to build processable and tailored materials. 1-Bromobenzocyclobutene serves as a key and versatile precursor for a wide range of polymerizable monomers. The bromine atom acts as a reactive handle, enabling the attachment of various functional groups through well-established organometallic and coupling chemistries. This strategic functionalization allows for the precise tuning of the final polymer's properties, such as solubility, processability, and thermo-mechanical performance.
Key synthetic transformations involving 1-bromobenzocyclobutene include:
-
Grignard Reactions: Conversion of the bromo- group to a Grignard reagent, which can then react with various electrophiles. For instance, reaction with vinyldimethylchlorosilane can produce vinyl-functionalized silane-BCB monomers.[1] Similarly, reaction with DMF can yield benzocyclobutene-4-carbaldehyde, a precursor for other vinyl derivatives.[9][10]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Sonogashira reactions are powerful tools for creating C-C bonds, attaching vinyl groups, siloxanes, or other aromatic structures to the BCB core.[3][11] For example, the palladium-catalyzed coupling of 4-bromo-BCB with divinyltetramethylsiloxane is a key step in producing the commercially significant monomer DVS-bis-BCB.[3]
The ability to generate a diverse library of monomers from a single, accessible starting material like 1-bromobenzocyclobutene is a cornerstone of its importance in materials science.[12][13]
Caption: Synthetic pathways from 1-bromobenzocyclobutene.
Core Mechanism: Thermal Cross-linking of BCB-Functionalized Polymers
The defining characteristic of BCB-based materials is their ability to form robust, cross-linked networks upon thermal curing. This process is fundamental to their application as thermosetting polymers.
The mechanism proceeds in two key stages:
-
Ring-Opening: Upon heating (typically >200-250°C), the strained four-membered cyclobutene ring undergoes a conrotatory ring-opening to form the transient o-quinodimethane diene.[3][14]
-
Cycloaddition/Polymerization: The highly reactive diene rapidly undergoes intermolecular Diels-Alder [4+2] cycloaddition reactions with dienophiles. In the case of BCB homopolymerization, another o-quinodimethane molecule or a vinyl group on an adjacent polymer chain can act as the dienophile. This cascade of cycloaddition reactions creates a rigid, three-dimensional network structure.[3][8][15]
A significant advantage of this process is the absence of volatile byproducts, which prevents void formation and ensures the dimensional stability and integrity of the final material, a critical feature for microelectronic fabrication.[3][5][6][7]
Caption: Thermal cross-linking workflow for BCB polymers.
Application & Protocols
Primary Application: Low-k Dielectric Materials in Microelectronics
Polymers derived from 1-bromobenzocyclobutene are extensively used as low-k dielectric materials for insulation in integrated circuits, multichip modules (MCMs), and wafer-level packaging.[3][5][7][14][16] Their hydrocarbon-based structure results in a low dielectric constant (k ≈ 2.65) and a low dissipation factor, which minimizes signal delay and cross-talk in high-frequency applications.[3][5][16][17] Furthermore, their low moisture absorption (<0.2%) ensures stable electrical performance, as water has a very high dielectric constant.[3][16]
| Property | Typical Value for DVS-bis-BCB Polymers | Significance in Microelectronics |
| Dielectric Constant (k) | ~2.65 | Reduces signal propagation delay and cross-talk.[5][17] |
| Dissipation Factor (tan δ) | < 0.001 | Minimizes signal loss at high frequencies.[3][17] |
| Glass Transition Temp (Tg) | > 350 °C | Ensures mechanical stability during device fabrication and operation.[18] |
| Moisture Absorption | < 0.2% | Maintains stable dielectric properties and prevents corrosion.[3][16] |
| Curing Temperature | 200 - 285 °C | Dictates compatibility with temperature-sensitive components.[3] |
Protocol 1: Synthesis of 4-Vinylbenzocyclobutene via Grignard Reaction
This protocol outlines a common method to convert 4-bromobenzocyclobutene into a polymerizable vinyl monomer, a crucial step for creating side-chain BCB polymers. This method is adapted from procedures described in the literature.[1][19]
Objective: To synthesize 4-vinylbenzocyclobutene from 4-bromobenzocyclobutene.
Materials:
-
4-Bromobenzocyclobutene
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation (Causality: Activation of Mg):
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Add a single crystal of iodine. The purple vapor indicates the activation of the magnesium surface.
-
Add a small amount of anhydrous THF.
-
Expert Insight: The reaction is highly sensitive to moisture. Ensuring all glassware is dry and solvents are anhydrous is critical for high yield.
-
-
Addition of 4-Bromobenzocyclobutene:
-
Dissolve 4-bromobenzocyclobutene (1.0 eq) in anhydrous THF.
-
Add this solution dropwise to the activated magnesium suspension while maintaining a gentle reflux. The disappearance of the magnesium indicates the formation of the Grignard reagent.
-
-
Aldehyde Formation (Causality: Electrophilic Quench):
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add anhydrous DMF (1.2 eq) dropwise. The reaction is exothermic.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 4-benzocyclobutenecarbaldehyde.
-
-
Wittig or Related Olefination:
-
The resulting aldehyde can be converted to the final 4-vinylbenzocyclobutene product through standard olefination reactions, such as the Wittig reaction.
-
Protocol 2: Fabrication of a BCB-Based Dielectric Film
This protocol describes the general steps for applying and curing a BCB-based resin (e.g., a solution of DVS-bis-BCB oligomers) to form a thin dielectric film on a substrate like a silicon wafer.
Objective: To create a uniform, cross-linked BCB polymer film for dielectric applications.
Materials:
-
BCB resin solution (e.g., Dow CYCLOTENE™ series)
-
Adhesion promoter (e.g., AP3000)
-
Silicon wafer or other substrate
-
Solvents for cleaning (acetone, isopropanol)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the silicon wafer by sonicating in acetone, followed by isopropanol, and then dry with a stream of nitrogen.
-
Expert Insight: A pristine surface is essential for good adhesion. A final oxygen plasma treatment can further improve surface cleanliness and promote adhesion.
-
-
Application of Adhesion Promoter:
-
Apply the adhesion promoter to the substrate via spin-coating and bake according to the manufacturer's specifications. This step is crucial for preventing delamination of the BCB film.
-
-
Spin-Coating of BCB Resin:
-
Dispense the BCB resin solution onto the center of the substrate.
-
Spin-coat at a defined speed (e.g., 1000-4000 rpm) to achieve the desired film thickness. The final thickness is a function of resin viscosity and spin speed.
-
-
Soft Bake:
-
Place the coated substrate on a hotplate at a moderate temperature (e.g., 90°C) for several minutes to drive off the solvent.
-
-
Thermal Curing (Causality: Cross-linking):
-
Transfer the substrate to a programmable oven or furnace with a controlled nitrogen atmosphere.
-
Trustworthiness: The oxygen level must be kept below 100 ppm to prevent oxidation of the polymer, which would degrade its electrical and mechanical properties.[3]
-
Ramp the temperature according to a specific cure profile, for example:
-
Ramp to 210°C and hold for 40 minutes.
-
Ramp to 250°C and hold for 60 minutes for a full cure.
-
-
Cool down slowly to room temperature to minimize thermal stress in the film.
-
-
Characterization:
-
The degree of cure can be monitored by FTIR spectroscopy by observing the disappearance of the BCB absorbance peak around 1475 cm⁻¹.[16]
-
Film thickness can be measured using ellipsometry or profilometry.
-
Advanced Topics and Future Outlook
Research in BCB chemistry continues to evolve, with a focus on overcoming the high curing temperatures that limit its use with thermally sensitive substrates like flexible plastics.[20] Key areas of development include:
-
Low-Temperature Curing: Designing BCB monomers with electron-donating groups or modified structures that lower the ring-opening activation energy to as low as 120-190°C.[4][20][21][22]
-
Photo-Patternable Resins: Formulating BCB resins with photosensitive agents that allow for direct photolithographic patterning, simplifying fabrication processes.[3][20]
-
Hybrid Materials: Incorporating BCB moieties into other polymer backbones, such as polysiloxanes or polyimides, to create hybrid materials that combine the benefits of both systems, such as enhanced thermal stability and tailored mechanical properties.[1][18]
-
Flexible Electronics: The development of low-temperature curable and flexible BCB polymers is paving the way for their use in next-generation wearable and flexible electronic devices.[20]
The versatility of 1-bromobenzocyclobutene as a synthetic platform ensures that BCB-based materials will continue to be a subject of intense research and a key enabler of technological advancement in materials science.
References
-
Unical IRIS. (n.d.). Benzocyclobutene as Substrate Material for Planar Millimeter-Wave Structures: Dielectric Characterization and Application. Retrieved from [Link]
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ChemistryViews. (2024, January 17). New Benzocyclobutene-Based Materials Allow for Low-Temperature Curing. Retrieved from [Link]
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American Chemical Society. (n.d.). Benzocyclobutene-based polymers for microelectronics. Retrieved from [Link]
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Adhesives & Sealants Industry. (2009, February 1). The Emergence of Benzocyclobutene in Bonding Electronics. Retrieved from [Link]
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Dobish, J. N., Hamilton, S. K., & Harth, E. (2011). Synthesis of low-temperature benzocyclobutene cross-linker and utilization. Polymer Chemistry, 2(1), 85-87. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Benzocyclobutene-functionalized hyperbranched polysiloxane for low-k materials with good thermostability. Retrieved from [Link]
-
SciSpace. (n.d.). Recent Progress in Benzocyclobutene Related Polymers. Retrieved from [Link]
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ResearchGate. (2009). Benzocyclobutene as Substrate Material for Planar Millimeter-Wave Structures: Dielectric Characterization and Application. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzocyclobutene. Retrieved from [Link]
-
ACS Figshare. (2017, March 17). Thermally Induced Cross-Linking and Degradation Reactions of Benzocyclobutene-Based Polymers. Retrieved from [Link]
-
So, Y.-H., Garrou, P. E., Im, J.-H., & Ohba, K. (2004). Benzocyclobutene-Based Polymers for Microelectronic Applications. Accounts of Chemical Research, 37(1), 7-16. Retrieved from [Link]
-
Hallani, R. K., et al. (2019). Low-Temperature Cross-Linking Benzocyclobutene Based Polymer Dielectric for Organic Thin Film Transistors on Plastic Substrates. The Journal of Organic Chemistry, 84(24), 16089-16096. Retrieved from [Link]
-
ResearchGate. (2001). Benzocyclobutene-based polymers for microelectronics. Retrieved from [Link]
-
Harth, E., et al. (2013). Synthesis of a Polymerizable Benzocyclobutene that Undergoes Ring-Opening Isomerization at Reduced Temperature. Synlett, 24(18), 2379-2382. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzocyclobutene – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2019). Facile o-Quinodimethane Formation from Benzocyclobutenes Triggered by Staudinger Reaction at Ambient Temperature. Retrieved from [Link]
-
Li, M., et al. (2025). Molecular topology-driven benzocyclobutene-based ultralow dielectrics with copper-matched low thermal expansion. Industrial Chemistry & Materials. Retrieved from [Link]
-
ResearchGate. (2000). Polystyrene–vinylbenzocyclobutene crosslinking mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US10513568B2 - Methods of making stable and thermally polymerizable vinyl, amino or oligomeric phenoxy benzocyclobutene monomers with improved curing kinetics.
-
ResearchGate. (n.d.). Thermal cross‐linking of the PVBCB moieties. Retrieved from [Link]
-
Semantic Scholar. (2013). Synthesis of a Polymerizable Benzocyclobutene that Undergoes Ring-Opening Isomerization at Reduced Temperature. Retrieved from [Link]
-
University of Manchester. (n.d.). Modular synthesis of stereodefined benzocyclobutene derivatives via sequential Cu- and Pd-catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of BCB derivatives 39 and 40. Retrieved from [Link]
-
ScienceDirect. (n.d.). Recent chemistry of benzocyclobutenes. Retrieved from [Link]
-
American Chemical Society. (n.d.). Benzocyclobutene in frontal ring-opening metathesis polymerization. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Facile o-quinodimethane formation from benzocyclobutenes triggered by the Staudinger reaction at ambient temperature. Retrieved from [Link]
-
MDPI. (n.d.). Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium. Retrieved from [Link]
-
MDPI. (2020). 4-(2-Bromovinyl)benzocyclobutene. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Chemistry Of Benzocyclobutenes. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Delving into the Chemical Properties and Uses of 4-Bromobenzocyclobutene. Retrieved from [Link]
-
ResearchGate. (n.d.). Research Progress and Applications of Benzocyclobutene‐Based Functional Polymers. Retrieved from [Link]
-
Cheng, Y., et al. (2017). Hydrolysis and condensation of a benzocyclobutene-functionalized precursor for the synthesis of high performance low-K polymers. RSC Advances, 7(24), 14406-14412. Retrieved from [Link]
- Google Patents. (n.d.). CN106397085B - The synthetic method of 4- vinyl benzocyclobutene.
-
ResearchGate. (2020). 4-(2-Bromovinyl)benzocyclobutene. Retrieved from [Link]
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Application Note: Mastering the Diels-Alder Reaction with Benzocyclobutene Derivatives for Complex Molecule Synthesis
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental protocol for conducting the Diels-Alder reaction using benzocyclobutene (BCB) derivatives. Benzocyclobutenes serve as stable, convenient precursors to highly reactive o-quinodimethanes, which are exceptional dienes for [4+2] cycloaddition reactions. This application note delves into the mechanistic underpinnings, provides a field-proven, step-by-step protocol, and explains the critical causality behind experimental choices to ensure procedural success and reproducibility.
Introduction: Benzocyclobutene as a Masked Diene
Benzocyclobutene (BCB) and its derivatives are invaluable building blocks in modern organic synthesis.[1] Their utility stems from the strained four-membered ring fused to a benzene core. While stable under ambient conditions, BCBs undergo a thermal electrocyclic ring-opening to generate highly reactive o-quinodimethane intermediates.[2][3] This transformation effectively "unmasks" a potent diene, poised to react with a variety of dienophiles in pericyclic reactions, most notably the Diels-Alder reaction.[1][3]
This in-situ generation avoids the isolation of the often unstable diene, providing a powerful and reliable method for constructing complex, polycyclic frameworks. These frameworks are foundational to numerous natural products, pharmaceuticals like Ivabradine, and advanced materials.[1] This guide provides the necessary theoretical grounding and practical steps to harness this powerful transformation in a laboratory setting.
Reaction Mechanism and Rationale
The overall transformation is a sequential two-step process initiated by thermal activation.
-
Step 1: Electrocyclic Ring-Opening. Upon heating (typically >150 °C, substituent-dependent), the strained four-membered ring of the benzocyclobutene undergoes a conrotatory 4π-electrocyclic ring-opening.[2][3] This reversible step breaks the benzylic C-C bond, forming the transient, non-aromatic o-quinodimethane intermediate. The activation energy for this step is the primary kinetic barrier for the overall reaction.
-
Step 2: [4+2] Cycloaddition. The generated o-quinodimethane, a conjugated diene, is rapidly intercepted by a dienophile present in the reaction mixture. This is a classic Diels-Alder reaction, a concerted [4πs + 2πs] cycloaddition that forms a new six-membered ring.[4] This step is typically fast and highly exothermic, driven by the formation of two new sigma bonds and the restoration of aromaticity in the benzene ring, rendering the overall process irreversible.
The choice of dienophile is critical. The reaction proceeds most efficiently with dienophiles bearing electron-withdrawing groups (e.g., carbonyls, nitriles), which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the diene's Highest Occupied Molecular Orbital (HOMO).[5][6]
Caption: Reaction mechanism for the BCB Diels-Alder reaction.
Detailed Experimental Protocol
This protocol describes a representative reaction between benzocyclobutene and N-phenylmaleimide.
3.1. Materials and Equipment
-
Reagents:
-
Benzocyclobutene (BCB) (CAS 694-87-1)
-
N-Phenylmaleimide (CAS 941-69-5)
-
o-Xylene (anhydrous)
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Silica gel (for column chromatography)
-
-
Equipment:
-
Three-neck round-bottom flask (50 mL)
-
Reflux condenser with inert gas inlet (e.g., Schlenk line)
-
Magnetic stir plate and stir bar
-
Heating mantle with temperature controller
-
Glass syringe and needles
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
-
Standard glassware for workup and chromatography
-
3.2. Safety Precautions
-
Benzocyclobutene: Flammable liquid (Flash Point: 36 °C).[7] Handle in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[8]
-
o-Xylene: Flammable and harmful if inhaled or absorbed through the skin. Use only in a fume hood.
-
High Temperatures: The reaction is conducted at high temperatures. Use caution when handling the heating mantle and hot glassware.
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the reactive intermediate and solvent at high temperatures.
3.3. Step-by-Step Procedure
Caption: High-level experimental workflow diagram.
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL three-neck round-bottom flask. Fit the central neck with a reflux condenser, one side neck with a rubber septum, and the other with a glass stopper.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen or argon.
-
-
Reagent Addition:
-
To the flask, add N-phenylmaleimide (1.0 eq, e.g., 500 mg).
-
Via syringe, add anhydrous o-xylene (e.g., 20 mL) to dissolve the dienophile.
-
Via syringe, add benzocyclobutene (1.1 eq) to the stirring solution.
-
Rationale: A slight excess of the more volatile or less expensive reagent (here, BCB) is often used to ensure the complete consumption of the limiting reagent. Anhydrous solvent is crucial as water can potentially interfere with the reaction at high temperatures.
-
-
Reaction Execution:
-
Ensure a gentle, positive pressure of inert gas is flowing through the condenser.
-
Lower the flask into a heating mantle and begin vigorous stirring.
-
Heat the reaction mixture to reflux (boiling point of o-xylene is ~144 °C). The temperature is the most critical parameter, as it must be sufficient to induce the ring-opening of BCB.[9][10]
-
Maintain the reflux for the specified reaction time (typically 4-24 hours, see Table 1).
-
-
Monitoring the Reaction:
-
Periodically (e.g., every 2 hours), carefully take a small aliquot from the reaction mixture with a long glass capillary.
-
Spot the aliquot on a TLC plate and elute with a suitable solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the plate under UV light (254 nm). The reaction is complete when the starting materials (BCB and N-phenylmaleimide) are no longer visible.
-
Scientist's Note: The product is often more polar than the BCB starting material but may have a similar polarity to the maleimide. Co-spotting with starting materials is essential for accurate interpretation.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Remove the solvent (o-xylene) under reduced pressure using a rotary evaporator.
-
Caution: o-Xylene has a high boiling point; a good vacuum pump and slight heating of the water bath may be necessary for efficient removal.
-
-
Purification:
-
The resulting crude solid or oil can be purified by silica gel column chromatography.
-
Prepare a silica gel column using a suitable eluent (e.g., starting with 5% ethyl acetate/hexanes and gradually increasing polarity to 20%).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield the final Diels-Alder adduct. Alternatively, if the product is a stable solid, recrystallization from a solvent system like ethyl acetate/hexanes may be an effective purification method.
-
Representative Reaction Parameters
The conditions for the Diels-Alder reaction of benzocyclobutenes are highly dependent on the substituents of both the BCB and the dienophile. Electron-donating groups on the BCB can lower the required ring-opening temperature.[9]
| Benzocyclobutene Derivative | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzocyclobutene | Maleic Anhydride | o-Xylene | 144 (reflux) | 12 | ~85 | [3] |
| Benzocyclobutene | Dimethyl acetylenedicarboxylate (DMAD) | Toluene | 110 (reflux) | 24 | ~90 | [11] |
| 1-Methoxybenzocyclobutene | N-methylmaleimide | Benzene | 80 (reflux) | 6 | >90 | [10] |
| Benzocyclobutene | Benzoquinone | Dichlorobenzene | 180 | 3 | ~78 | [5] |
| Divinylsiloxane-bis-BCB | (Self-reaction for polymerization) | Mesitylene | >200 | 2-4 | N/A | [3] |
Conclusion
The thermal Diels-Alder reaction of benzocyclobutene derivatives is a robust and versatile method for the synthesis of complex polycyclic molecules. By understanding the underlying mechanism—the thermally-induced electrocyclic ring-opening to form a reactive o-quinodimethane intermediate—researchers can effectively control the reaction. The provided protocol offers a reliable and reproducible starting point for laboratory execution. Careful attention to safety, particularly the use of an inert atmosphere and the handling of flammable reagents at high temperatures, is paramount for the successful application of this powerful synthetic tool in drug discovery and materials science.[12][13]
References
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-
Aggarwal, V. K., et al. (2021). Modular Synthesis of Stereodefined Benzocyclobutene Derivatives via Sequential Cu- and Pd-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Eng, K., et al. (2021). Pd(II)-Catalyzed Synthesis of Benzocyclobutenes by β-Methylene-Selective C(sp3)−H Arylation of Ketones. Journal of the American Chemical Society. Available at: [Link]
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-
Matsuya, Y., et al. (2019). Facile o-quinodimethane formation from benzocyclobutenes triggered by the Staudinger reaction at ambient temperature. Chemical Communications. Available at: [Link]
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-
Chino, K., et al. (1995). Prediction of Thermal Isomerization Temperatures of Substituted Benzocyclobutenes to o-Quinodimethanes by Semi-Empirical Molecular Orbital Calculation. ResearchGate. Available at: [Link]
-
The Dow Chemical Company. (2006). Material Safety Data Sheet: CYCLOTENE* 4024 - 40 Advanced Electronics Resin. Available at: [Link]
-
Leduc, M. M., et al. (2009). Synthesis of a Polymerizable Benzocyclobutene that Undergoes Ring-Opening Isomerization at Reduced Temperature. Macromolecules. Available at: [Link]
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Kirchhoff, R. A., & Bruza, K. J. (1994). Benzocyclobutene-based polymers for microelectronics. ACS Publications. Available at: [Link]
-
McMurry, J. (n.d.). 14.5 Characteristics of the Diels–Alder Reaction. Organic Chemistry: A Tenth Edition. Available at: [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]
-
Ghavami, M., et al. (2024). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. National Institutes of Health. Available at: [Link]
-
Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Available at: [Link]
-
Roy, S., et al. (2021). Unexpected Diels–Alder adduct formation between the benzocyclobutenes... ResearchGate. Available at: [Link]
-
Teske, O., & Brandl, F. P. (2016). The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials. PubMed. Available at: [Link]
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Synthesis of Photo- and Thermopolymerizable Composites Using 1-Bromobenzocyclobutene: A Detailed Guide for Advanced Applications
APPLICATION NOTE
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of advanced photo- and thermopolymerizable composites utilizing 1-bromobenzocyclobutene (1-bromo-BCB). Benzocyclobutene (BCB) based polymers are gaining significant attention for their exceptional dielectric properties, thermal stability, and low moisture absorption, making them ideal for a range of high-performance applications, including in the biomedical field.[1][2] This document details the underlying chemical principles, step-by-step synthesis protocols, and characterization of these versatile materials. We delve into the unique dual-curing capabilities imparted by the strategic incorporation of the BCB moiety, which allows for initial photopolymerization to define a structure, followed by a thermal curing step to enhance its mechanical and thermal properties.
Introduction: The Benzocyclobutene Advantage
Benzocyclobutene (BCB) is a fascinating molecule composed of a benzene ring fused to a strained four-membered cyclobutane ring.[3][4] This strained ring is the key to BCB's utility in polymer science. Upon heating, typically above 200°C, the cyclobutene ring undergoes a thermally induced electrocyclic ring-opening to form a highly reactive ortho-quinodimethane intermediate.[3][5][6] This intermediate can then undergo Diels-Alder cycloaddition reactions with dienophiles or even with itself, leading to the formation of a highly cross-linked polymer network.[5] A significant advantage of this polymerization process is that it does not produce any volatile byproducts, which is highly desirable in applications like microelectronics fabrication.[7]
1-Bromobenzocyclobutene serves as a versatile starting material, allowing for its incorporation into various polymer backbones through established chemical transformations.[8][9] By functionalizing monomers with BCB moieties, we can create resins that are both photopolymerizable, through other reactive groups like acrylates or methacrylates, and thermopolymerizable, via the BCB ring-opening. This dual-curing capability opens up new avenues for creating complex, multi-material structures with tailored properties, particularly relevant for biomedical devices and drug delivery systems.[10][11][12]
The Chemistry of Dual-Cure Systems
The power of these composites lies in a two-stage polymerization process. The first stage is a rapid, spatially controllable photopolymerization, while the second is a thermally activated cross-linking that significantly enhances the material's final properties.
Stage 1: Photopolymerization
Photopolymerization is initiated by exposing a liquid resin formulation to light of a specific wavelength, typically in the UV or visible spectrum.[13] The formulation contains a photoinitiator that, upon absorbing light, generates reactive species (free radicals or cations) that initiate the polymerization of monomers and oligomers, such as acrylates or methacrylates.[13] This process is extremely fast and allows for the precise fabrication of complex three-dimensional structures.[13]
Stage 2: Thermal Polymerization (BCB Ring-Opening)
After the initial structure is formed via photopolymerization, a subsequent thermal treatment activates the BCB units. The ring-opening of the benzocyclobutene moiety and subsequent cross-linking reactions lead to a significant increase in the cross-link density of the polymer network.[6] This thermal curing step enhances the material's thermal stability, mechanical strength, and chemical resistance.[6] The curing temperature for BCB is typically above 200°C, though this can be lowered by introducing specific substituents on the BCB ring.[6][14][15]
Experimental Protocols
Synthesis of a BCB-Functionalized Monomer
This protocol describes the synthesis of a model BCB-functionalized acrylate monomer starting from 1-bromobenzocyclobutene.
Materials:
-
1-Bromobenzocyclobutene (1-bromo-BCB)
-
Hydroxyethyl acrylate
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere, add anhydrous potassium carbonate and a small amount of MEHQ.
-
Reagent Addition: Dissolve 1-bromobenzocyclobutene and hydroxyethyl acrylate in anhydrous acetonitrile. Add this solution to the dropping funnel.
-
Reaction: Slowly add the solution from the dropping funnel to the stirred suspension of potassium carbonate at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure BCB-functionalized acrylate monomer.
Formulation of the Dual-Cure Composite Resin
Components:
-
BCB-functionalized acrylate monomer (synthesized in 3.1)
-
Oligomer (e.g., urethane diacrylate, epoxy acrylate)
-
Reactive diluent (e.g., isobornyl acrylate)
-
Photoinitiator (e.g., Irgacure 651 for free-radical polymerization)
Procedure:
-
In a light-protected container, combine the BCB-functionalized acrylate monomer, the chosen oligomer, and the reactive diluent.
-
Gently heat the mixture (e.g., to 40-50 °C) and stir until a homogeneous solution is obtained.
-
Add the photoinitiator to the mixture and continue stirring until it is completely dissolved.
-
Allow the resin to cool to room temperature and degas it in a vacuum chamber to remove any dissolved air bubbles.
Table 1: Example Resin Formulation
| Component | Function | Weight Percentage (%) |
| BCB-functionalized Acrylate | Photopolymerizable & Thermopolymerizable Monomer | 30 |
| Urethane Diacrylate | Oligomer (provides flexibility) | 40 |
| Isobornyl Acrylate | Reactive Diluent (reduces viscosity) | 28 |
| Irgacure 651 | Photoinitiator | 2 |
Photo- and Thermal Curing Protocol
-
Photocuring: Cast the formulated resin into a desired shape or use it in a stereolithography (SLA) or digital light processing (DLP) 3D printer. Expose the resin to a UV light source (e.g., 365 nm) with an appropriate intensity and duration to achieve the desired degree of initial cure.
-
Thermal Curing: Place the photocured part in a programmable oven. Ramp the temperature to the desired curing temperature for the BCB ring-opening (typically 200-250 °C) and hold for a specified time (e.g., 1-2 hours).[6] The exact temperature and time will depend on the specific BCB derivative and desired final properties.
Visualization of the Process
Reaction Scheme
Caption: Workflow for synthesis and dual-curing of BCB composites.
Polymerization Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research Progress and Applications of Benzocyclobutene‐Based Functional Polymers (2024) | Sheng Wang [scispace.com]
- 3. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]
- 8. 1-Bromobenzocyclobutene synthesis - chemicalbook [chemicalbook.com]
- 9. 1-Bromobenzocyclobutene | 21120-91-2 [chemicalbook.com]
- 10. Thermally responsive polymer-nanoparticle composites for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Overviews in Functional Polymer Composites for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photopolymerizable Biomaterials and Light-Based 3D Printing Strategies for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Strategic Art of Carbon-Carbon and Carbon-Nitrogen Bond Formation: A Guide to Cross-Coupling Reactions with 7-Bromobicyclo[4.2.0]octa-1,3,5-triene
Introduction: The Unique Reactivity of a Strained Bicyclic Arene
In the landscape of medicinal chemistry and materials science, the bicyclo[4.2.0]octa-1,3,5-triene core, commonly known as benzocyclobutene, represents a fascinating and highly versatile building block. Its inherent ring strain imparts unique chemical reactivity, making it a valuable synthon for the construction of complex polycyclic and spirocyclic frameworks. Specifically, 7-Bromobicyclo[4.2.0]octa-1,3,5-triene (also referred to as 1-bromobenzocyclobutene) has emerged as a key intermediate, offering a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this strained bromoarene, offering detailed protocols and mechanistic insights for researchers in drug development and materials science.
The fusion of a cyclobutene ring to a benzene ring results in significant angular distortion, rendering the C-C bonds of the four-membered ring susceptible to cleavage under thermal or transition-metal-catalyzed conditions. This property is the cornerstone of its utility, as it can readily undergo ring-opening to form a highly reactive o-quinodimethane intermediate. However, the focus of this application note is the strategic functionalization of the aromatic ring via its bromo substituent, preserving the strained cyclobutene moiety for subsequent transformations. The choice of cross-coupling reaction and the specific conditions employed are critical to achieving high yields and preventing undesired side reactions, such as premature ring opening.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Alkenyl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds with high efficiency and functional group tolerance.[1][2] When applied to this compound, it provides a powerful tool for the synthesis of functionalized benzocyclobutene derivatives.
Mechanistic Rationale for Experimental Design
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst, ligand, and base is paramount for a successful reaction, especially with a substrate prone to side reactions.
-
Catalyst and Ligand Selection: A palladium(0) species is the active catalyst. For aryl bromides, a variety of palladium sources can be used, with Pd(PPh₃)₄ and Pd(OAc)₂ being common choices.[1] The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition and reductive elimination steps.
-
The Critical Role of the Base: The base is essential for the activation of the organoboron reagent, forming a more nucleophilic boronate species that readily undergoes transmetalation.[4] The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The selection depends on the lability of other functional groups in the coupling partners.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure that may require optimization for specific substrates.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 183.05 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (183 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, providing access to aryl and vinyl alkynes.[5][6] This reaction is particularly valuable for the synthesis of precursors to advanced materials and biologically active compounds.
Mechanistic Considerations for a Robust Protocol
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[7]
-
The Palladium and Copper Synergy: The palladium catalyst undergoes oxidative addition with the aryl halide. The copper cocatalyst activates the terminal alkyne by forming a copper acetylide, which then participates in the transmetalation step with the palladium complex.
-
Base and Solvent Selection: An amine base, such as triethylamine or diisopropylethylamine, is commonly used. It serves both as a base to deprotonate the alkyne and as a solvent. Anhydrous and anaerobic conditions are often crucial to prevent side reactions like the homocoupling of alkynes (Glaser coupling).
Diagram: Experimental Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling experiment.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 183.05 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (183 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene (120 µL, 1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and filter through a short pad of silica gel, washing with additional ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[8][9] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine motif is a common feature in drug candidates.
Key Parameters for Successful C-N Coupling
The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalyst system and reaction conditions.[10]
-
Catalyst and Ligand Evolution: The development of bulky, electron-rich phosphine ligands has been crucial to the broad applicability of this reaction. Ligands such as BINAP, DPPF, and more recently, biaryl phosphines like XPhos and RuPhos, have enabled the coupling of a wide range of amines and aryl halides, including less reactive aryl chlorides.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.
Diagram: Logical Relationship in Buchwald-Hartwig Amination
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application & Protocol Guide: Strategic Functionalization of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene for Modern Drug Discovery
This guide provides a comprehensive overview of the strategic functionalization of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene, a versatile and uniquely strained scaffold with significant potential in medicinal chemistry. We will delve into the core reactivity of this molecule and present detailed, field-tested protocols for its derivatization, enabling the generation of novel compound libraries for drug discovery programs.
Introduction: The Unique Potential of a Strained Scaffold
This compound, a derivative of benzocyclobutene (BCB), presents a compelling starting point for the synthesis of novel chemical entities. Its defining feature is the fusion of an aromatic ring with a strained four-membered cyclobutane ring. This inherent ring strain imparts unique conformational constraints and reactivity patterns that can be strategically exploited to create molecules with novel three-dimensional shapes, a key attribute in targeting challenging biological targets like protein-protein interfaces.
The bromine atom at the 7-position serves as a versatile synthetic handle, unlocking a vast chemical space through a variety of modern cross-coupling and substitution reactions. This guide will focus on the practical application of these methods, providing researchers with the tools to efficiently explore the structure-activity relationships (SAR) around this privileged core.
Core Functionalization Strategies: A Practical Overview
The synthetic utility of this compound is primarily centered around the reactivity of the C-Br bond. The following sections outline the most robust and widely applicable functionalization techniques.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern medicinal chemistry, and they are particularly well-suited for the derivatization of our target scaffold. The C(sp³)-Br bond at the 7-position is amenable to a range of these transformations.
The Suzuki-Miyaura coupling is arguably the most versatile method for forming C-C bonds. In the context of our scaffold, it allows for the direct attachment of a wide array of (hetero)aromatic systems, which are prevalent in known drug molecules.
Mechanism Insight: The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to form the desired product and regenerate the catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add a 4:1 mixture of Toluene and Water to the flask to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Quantitative Data Summary (Representative)
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | Phenylboronic acid | 5 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5 | 92 |
| 3 | 3-Pyridinylboronic acid | 5 | 78 |
The Sonogashira coupling enables the direct attachment of terminal alkynes to the bicyclic scaffold. The resulting alkynyl derivatives are highly valuable intermediates, serving as precursors for further transformations such as click chemistry, hydrogenations, or as components of pharmacophores in their own right.
Mechanism Insight: This reaction involves a dual catalytic system, typically a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper acetylide, formed in situ, participates in the transmetalation step. An amine base is used to deprotonate the terminal alkyne and as a solvent.
Caption: Sonogashira Coupling Workflow.
Detailed Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in anhydrous THF and triethylamine (2:1 v/v).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the terminal alkyne to the reaction mixture under an argon atmosphere.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the triethylammonium bromide salt.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Entry | Terminal Alkyne | Catalyst Loading (mol%) | Yield (%) |
| 1 | Phenylacetylene | 3 | 88 |
| 2 | 1-Hexyne | 3 | 82 |
| 3 | Trimethylsilylacetylene | 3 | 95 |
Future Directions and Advanced Applications
The functionalized derivatives of this compound are ideal starting points for the construction of diverse chemical libraries. The unique conformational rigidity of the scaffold can be leveraged to probe specific binding pockets of biological targets.
Potential Applications in Drug Discovery:
-
Kinase Inhibitors: Arylated derivatives can be designed to target the ATP-binding site of various kinases.
-
GPCR Ligands: The introduction of amine and other polar functionalities can lead to potent and selective GPCR modulators.
-
Protein-Protein Interaction (PPI) Modulators: The rigid, three-dimensional nature of the core can serve as a novel scaffold to disrupt or stabilize PPIs.
Conclusion
This compound is a powerful building block for medicinal chemistry. The robust and versatile palladium-catalyzed cross-coupling reactions detailed in this guide provide a clear roadmap for the synthesis of novel and diverse compound libraries. The unique structural features of this scaffold offer exciting opportunities for the discovery of next-generation therapeutics.
References
-
Chotana, G. A., Vugar, D., & Maleczka, R. E., Jr. (2010). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides and Triflates in Air under Ambient Conditions. Organic Letters, 12(15), 3372–3375. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene
Welcome to our dedicated technical support guide for the synthesis of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable, yet challenging, strained bicyclic compound. Our goal is to equip you with the expertise to diagnose and resolve common side reactions and experimental hurdles.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of this compound, a key intermediate, is often plagued by issues related to its inherent ring strain and reactivity. This section addresses the most common problems in a question-and-answer format.
Question 1: My reaction yields are consistently low, and I observe significant amounts of polymeric material. What is the likely cause and how can I prevent it?
Answer:
This is a classic problem stemming from the high reactivity and ring strain of the bicyclo[4.2.0]octa-1,3,5-triene system. The primary cause is often the premature ring-opening of the cyclobutene moiety, which generates a highly reactive o-xylylene intermediate. This intermediate can then polymerize, especially under thermal stress or in the presence of certain reagents.
Causality Explained: The four-membered ring in this compound is highly strained. Under thermal conditions, it can undergo a conrotatory ring-opening to form an o-quinodimethane (an o-xylylene) intermediate. This intermediate is a reactive diene that readily participates in [4+2] cycloadditions with itself, leading to dimers and higher oligomers/polymers.
To mitigate this, stringent control over the reaction temperature is paramount. The dehydrohalogenation of a dihalide precursor, a common synthetic route, should be conducted at low temperatures to suppress the ring-opening side reaction.
Troubleshooting Workflow: Polymerization
Caption: Troubleshooting workflow for polymerization side reactions.
Recommended Protocol Adjustments:
-
Temperature Control: When using a base like potassium tert-butoxide for dehydrohalogenation, maintain the reaction temperature between -78 °C and 0 °C.
-
Choice of Base: Employ a strong, non-nucleophilic, sterically hindered base. Potassium tert-butoxide is a standard choice. Using a nucleophilic base could lead to substitution reactions.
-
Reaction Time: Monitor the reaction closely by TLC. Do not extend the reaction time unnecessarily, as this increases the likelihood of thermal decomposition of the product.
Frequently Asked Questions (FAQs)
FAQ 1: What are the typical starting materials for synthesizing this compound?
The most common and well-documented precursor is α,α'-dibromo-o-xylene (also known as o-xylene dibromide). The synthesis involves a dehydrohalogenation reaction, typically using a strong, sterically hindered base.
FAQ 2: I am seeing a significant amount of a dimeric byproduct in my final product mixture. How is this formed and how can I minimize it?
The formation of a dimer is a direct consequence of the ring-opening to the o-xylylene intermediate, as discussed in the troubleshooting section. This intermediate can undergo a Diels-Alder reaction with a molecule of the desired product (which acts as a dienophile) or with another molecule of the intermediate itself.
Minimization Strategy:
-
High Dilution: Running the reaction under high-dilution conditions can disfavor the intermolecular dimerization reaction, which is a second-order process, relative to the intramolecular elimination, which is a first-order process.
-
Slow Addition: Adding the base slowly to the solution of the dihalide precursor at low temperature helps to keep the instantaneous concentration of the reactive product low, thus minimizing dimerization.
Table 1: Effect of Reaction Conditions on Dimer Formation
| Parameter | Condition | Dimer Formation | Rationale |
| Concentration | High (e.g., >0.1 M) | Significant | Favors intermolecular reactions. |
| Low (e.g., <0.05 M) | Minimized | Favors intramolecular reactions. | |
| Temperature | > 0 °C | Increased | Promotes ring-opening to reactive intermediate. |
| < -40 °C | Minimized | Suppresses thermal ring-opening. | |
| Base Addition | Rapid / Bulk | Increased | Creates high local concentration of product. |
| Slow / Syringe Pump | Minimized | Maintains low product concentration. |
FAQ 3: Purification of the final product by column chromatography is difficult and leads to decomposition. Are there alternative purification methods?
Yes, this is a common challenge due to the instability of this compound on silica or alumina.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction, perform a careful aqueous workup at low temperatures to remove the base and its salts.
-
Solvent Removal: Concentrate the organic extracts under reduced pressure without heating. A rotary evaporator with a room temperature water bath is suitable.
-
Short Path Distillation: The preferred method for purification is a short path vacuum distillation. The product is volatile and can be distilled under high vacuum at a relatively low temperature, which prevents decomposition.
-
Storage: The purified product should be stored as a solution in a non-polar solvent (e.g., pentane) at low temperatures (-20 °C or below) under an inert atmosphere (argon or nitrogen) to prevent degradation and polymerization.
FAQ 4: Can you provide a representative experimental protocol for the synthesis?
Certainly. The following protocol is a synthesis of a related compound, benzocyclobutene, from α,α'-dichloro-o-xylene, which illustrates the key principles. The procedure for the bromo-analogue is analogous.
Experimental Protocol: Synthesis of Benzocyclobutene
Caption: Experimental workflow for benzocyclobutene synthesis.
Step-by-Step Procedure:
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with α,α'-dichloro-o-xylene (1 equiv.) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of lithium powder (2.2 equiv.) and a catalytic amount of naphthalene in THF is added dropwise to the stirred solution over 2 hours, maintaining the temperature at -78 °C.
-
Reaction: The mixture is stirred for an additional 4 hours at -78 °C.
-
Quenching: The reaction is carefully quenched by the slow addition of water at -78 °C.
-
Extraction: The mixture is allowed to warm to room temperature, and the product is extracted with pentane.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure without heat.
-
Purification: The crude product is purified by vacuum distillation to yield the benzocyclobutene.
References
-
Organic Syntheses, Coll. Vol. 6, p.982 (1988); Vol. 50, p.94 (1970). [Link]
Technical Support Center: Optimizing Grignard Formation with 1-Bromobenzocyclobutene
Welcome to the technical support center for optimizing Grignard reactions with 1-bromobenzocyclobutene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Due to the strained four-membered ring fused to the aromatic system, 1-bromobenzocyclobutene presents unique challenges and opportunities in Grignard reagent formation.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to help you maximize your reaction yields and minimize side products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Grignard formation with 1-bromobenzocyclobutene, offering explanations and actionable solutions.
Issue 1: Reaction Fails to Initiate
Symptoms:
-
No observable exotherm (temperature increase).
-
The solution does not become cloudy or dark.
-
Magnesium turnings remain shiny and unreacted.
-
The characteristic violet color of iodine (if used as an activator) persists.[4]
Root Causes & Solutions:
-
Magnesium Oxide Layer: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[5][6]
-
Solution 1: Mechanical Activation: Before adding solvent, grind the magnesium turnings in the reaction flask under an inert atmosphere with a glass rod. This will expose a fresh, reactive magnesium surface.[7][8]
-
Solution 2: Chemical Activation: Several chemical activators can be used to break through the MgO layer and initiate the reaction.
-
Iodine: Add a single crystal of iodine to the flask with the magnesium. Gently warm the flask under an inert atmosphere until violet vapors are seen.[5][9] The reaction has initiated when the brown color of the iodine fades.
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the magnesium suspension in the solvent. It reacts readily to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[6][10]
-
Diisobutylaluminum hydride (DIBAH): For particularly stubborn reactions, a small amount of DIBAH can be used to activate the magnesium surface and scavenge residual water.[11]
-
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.[5] Any trace of moisture will quench the reagent as it forms.
-
Solution: All glassware must be rigorously dried in an oven (e.g., 120 °C overnight) and cooled under a stream of dry inert gas (argon or nitrogen).[9] Solvents must be anhydrous. Ethereal solvents like THF or diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Poor Quality of 1-Bromobenzocyclobutene: Impurities in the starting material can inhibit the reaction.
-
Solution: Purify the 1-bromobenzocyclobutene by distillation before use.[12]
-
Issue 2: Low Yield of the Desired Product
Symptoms:
-
Titration of the Grignard reagent indicates a low concentration.
-
The isolated yield of the product after reaction with an electrophile is poor.
Root Causes & Solutions:
-
Wurtz-Type Homocoupling: The Grignard reagent can react with the starting 1-bromobenzocyclobutene to form a homocoupled dimer.[5] This is a major side reaction, especially at higher concentrations and temperatures.[13]
-
Solution: Add the 1-bromobenzocyclobutene solution slowly to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the rate of the coupling side reaction.
-
-
Ring Opening of the Benzocyclobutene Grignard: The strained four-membered ring of the benzocyclobutene system can undergo thermal or mechanistically driven ring-opening, leading to the formation of o-xylylene intermediates.[1][14] While this is more commonly observed at elevated temperatures, the formation of the Grignard reagent is exothermic and can create localized hot spots.
-
Solution: Maintain a controlled reaction temperature. Use an ice bath to manage the initial exotherm. Avoid prolonged heating or refluxing of the Grignard reagent.[9]
-
-
Side Reactions with the Electrophile: If the Grignard reagent has formed successfully but the final product yield is low, consider side reactions with your electrophile.
-
Enolization: If your electrophile is a ketone with acidic α-protons, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition.[5]
-
Reduction: If the Grignard reagent has β-hydrogens (not the case for 1-benzocyclobutenylmagnesium bromide), it can reduce the carbonyl compound.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for forming the Grignard reagent of 1-bromobenzocyclobutene?
A1: Tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether for forming aryl Grignard reagents.[9] THF is a better Lewis base and solvates the magnesium species more effectively, which can help stabilize the Grignard reagent.[9] It also has a higher boiling point, which can be advantageous for initiating sluggish reactions, although care must be taken to avoid excessive heat that could promote side reactions like ring-opening.[1]
Q2: How can I be sure my Grignard reagent has formed and what is its concentration?
A2: Visual cues for formation include the disappearance of the magnesium turnings, a gentle reflux of the solvent, and the formation of a cloudy, grayish-brown solution.[6] To determine the concentration, you can perform a titration. A common method involves quenching an aliquot of the Grignard solution with an excess of iodine in THF. The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate.
Q3: Is it better to use magnesium turnings or powder?
A3: Magnesium turnings are generally preferred over powder.[4] While powder has a higher surface area, it can be more difficult to initiate due to a thicker, more uniform oxide layer. Turnings can be more easily activated by crushing or with chemical activators.[8]
Q4: What are the key safety precautions when working with 1-bromobenzocyclobutene and Grignard reagents?
A4: 1-Bromobenzocyclobutene may cause skin and eye irritation.[2][15] Grignard reactions are highly exothermic and can be vigorous. The reagents are pyrophoric upon exposure to air and react violently with water. Always work in a well-ventilated fume hood and under an inert atmosphere. Ensure all glassware and reagents are scrupulously dry.[5] Have an appropriate fire extinguisher (Class D for metal fires) readily available.
Optimized Experimental Protocol
This protocol provides a step-by-step method for the formation of 1-benzocyclobutenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
1-bromobenzocyclobutene (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Flame-dry all glassware under vacuum and cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed, then allow it to cool.[5]
-
Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of 1-bromobenzocyclobutene (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the stirred magnesium suspension.
-
Grignard Formation: The reaction should initiate, indicated by a gentle reflux and the fading of the iodine color.[4] Once the reaction starts, add the remaining 1-bromobenzocyclobutene solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath (e.g., a cool water bath) if the reaction becomes too vigorous.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting grayish-brown solution is your Grignard reagent, ready for use.
Visual Guides
Logical Flow for Troubleshooting Grignard Formation
Caption: A flowchart for troubleshooting common issues in Grignard reagent formation.
Key Reaction Pathways
Sources
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- 2. Page loading... [guidechem.com]
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- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1-Bromobenzocyclobutene | 21120-91-2 [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Unexpected proximal ring opening reactions of benzocyclobutene complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. 1-Bromobenzocyclobutene - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Benzocyclobutene Stability Under Acidic Conditions
Welcome to the technical support center for benzocyclobutene (BCB) chemistry. As a uniquely reactive yet stable building block, BCB is invaluable in the synthesis of complex molecules and advanced polymers.[1][2] However, its strained four-membered ring presents a significant challenge: susceptibility to ring-opening under acidic conditions. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity of your BCB-containing molecules throughout your synthetic campaigns.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when encountering issues with BCB's acid stability.
Q1: My BCB-containing compound is decomposing in the presence of acid. What is happening?
A: The fundamental issue is the acid-catalyzed electrocyclic ring-opening of the benzocyclobutene moiety. The strained cyclobutene ring, fused to the aromatic system, is prone to protonation. This protonation facilitates the cleavage of a benzylic C-C bond, leading to the formation of a highly reactive ortho-xylylene (or o-quinodimethane) intermediate.[2][3] This intermediate can then be trapped by nucleophiles, dimerize, or polymerize, leading to a complex mixture of byproducts and loss of your desired compound.
Q2: Are all acids equally damaging to benzocyclobutene?
A: No, the strength and nature of the acid are critical factors. Strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are significantly more aggressive and likely to cause rapid ring-opening compared to weaker acids like acetic acid or formic acid. Lewis acids can also promote this reaction. The key is the acid's ability to protonate the BCB ring or coordinate in a way that weakens the strained C-C bonds.
Q3: I need to remove a Boc protecting group using TFA. Is it possible to do this without destroying the BCB moiety?
A: This is a classic and challenging scenario. While difficult, it is often achievable by carefully controlling the reaction conditions. The keys to success are using low temperatures (e.g., 0 °C to -20 °C), minimizing reaction time, and, most importantly, employing a carbocation scavenger. Without a scavenger, the tert-butyl cation generated during Boc deprotection can act as a Lewis acid and promote BCB ring-opening.
Q4: My compound survives the acidic reaction, but then decomposes during silica gel chromatography. Why?
A: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[4] Prolonged exposure of an acid-sensitive compound like a BCB derivative to the silica surface during column chromatography can be sufficient to catalyze the ring-opening reaction, leading to streaking, low recovery, and on-column degradation.
In-Depth Troubleshooting Guides
This section provides systematic approaches to solve specific experimental problems involving BCB and acidic conditions.
Guide 1: Preventing Ring-Opening During Acidic Deprotection (e.g., Boc, Trityl Removal)
Symptoms:
-
Low or zero yield of the desired product after deprotection.
-
Appearance of multiple new spots on TLC, often polymeric baseline material.
-
Disappearance of characteristic BCB proton signals in the ¹H NMR spectrum of the crude product.
Root Cause Analysis: Strong acids, typically used for removing acid-labile protecting groups like tert-butyloxycarbonyl (Boc), readily protonate the BCB ring system. This initiates an electrocyclic ring-opening to form the reactive o-xylylene intermediate, which is then irreversibly consumed in side reactions.
Figure 1: Acid-catalyzed ring-opening of benzocyclobutene.
Solutions & Mitigation Protocols
1. Strategic Use of Scavengers:
The most effective strategy is to intercept the reactive intermediates generated during the deprotection. A carbocation scavenger is a chemical substance added to the reaction mixture to remove or de-activate unwanted reactive species.[5]
-
Causality: During a Boc deprotection with TFA, both the desired product and the released tert-butyl cation are formed. This cation can act as a potent electrophile. Triethylsilane (TES) is an excellent scavenger because it acts as a hydride donor, rapidly and irreversibly quenching the tert-butyl cation to form isobutane. This prevents the cation from protonating the BCB ring. It also effectively traps the o-xylylene intermediate if any ring-opening does occur.
Protocol: Boc Deprotection in the Presence of a BCB Moiety
-
Dissolve the N-Boc protected, BCB-containing substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice-water bath. For highly sensitive substrates, a temperature of -20 °C is recommended.
-
Add triethylsilane (TES, 3-5 equivalents) to the stirred solution.
-
Slowly add trifluoroacetic acid (TFA, 10-20 equivalents, often used as a 20-50% solution in DCM) dropwise over 5-10 minutes.
-
Monitor the reaction closely by TLC (thin-layer chromatography). The reaction is often complete within 30 minutes to 2 hours.[6]
-
Upon completion, immediately quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature.
-
Purify the crude product immediately, preferably using neutralized media (see Guide 2).
2. Optimization of Reaction Conditions:
| Parameter | Standard Condition | Recommended Modification for BCB | Rationale |
| Acid | 50-100% TFA in DCM | 20% TFA in DCM; 4M HCl in Dioxane | Reduces acid strength and activity, slowing the rate of BCB protonation.[6] |
| Temperature | Room Temperature | 0 °C to -20 °C | Lowers the rate of the undesired ring-opening reaction more significantly than the desired deprotection. |
| Scavenger | None | Triethylsilane (TES), Thioanisole | Quenches harmful carbocation byproducts and traps the o-xylylene intermediate.[7][8] |
| Time | 2-4 hours | 30 min - 2 hours (TLC monitored) | Minimizes the substrate's exposure time to the acidic medium. |
Guide 2: Preventing Degradation During Workup and Chromatography
Symptoms:
-
A clean reaction by TLC or crude NMR, but low isolated yield after column chromatography.
-
Significant tailing or streaking of the product spot on analytical TLC plates (silica gel).
-
The collected column fractions change composition upon standing.
Root Cause Analysis: The stationary phase used in chromatography, most commonly silica gel, has a weakly acidic surface (pH ≈ 4-5) due to the presence of silanol groups. For a sensitive molecule like a BCB derivative, this prolonged, high-surface-area contact is enough to catalyze decomposition.
Figure 2: Troubleshooting decision workflow for BCB stability.
Solutions & Mitigation Protocols
1. Use of Neutralized Silica Gel:
The most robust solution is to deactivate the acidic sites on the silica gel before use. This is typically done by pre-treating the silica with a volatile base like triethylamine.[9][10][11]
Protocol: Preparation and Use of Neutralized Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture).
-
Neutralization: To this slurry, add 1-2% triethylamine (TEA) by volume (e.g., 1-2 mL of TEA for every 100 mL of solvent). Stir the slurry for 15-20 minutes.
-
Column Packing: Pack your chromatography column with the TEA-containing slurry as you normally would.
-
Elution: Run the column using an eluent that also contains a small amount of TEA (typically 0.5-1%). This ensures the column remains neutralized throughout the separation.[10]
-
Post-Purification: Be aware that your purified fractions will contain TEA, which can typically be removed by rotary evaporation or by co-evaporation with a solvent like toluene.
2. Alternative Stationary Phases:
If TEA is incompatible with your molecule, consider alternative, less acidic stationary phases.
-
Neutral Alumina: A good alternative for many compounds, but its activity can vary. Always test on a small scale first.
-
Florisil®: A neutral magnesium silicate medium that can be effective for certain separations.[11]
3. Immediate Basic Quench:
Always ensure that any acidic reaction is thoroughly quenched with a basic wash (e.g., saturated NaHCO₃ or a dilute NaOH solution) before concentration and purification. Never let your crude BCB-containing product sit in an acidic solution for an extended period.
By understanding the mechanism of acid-catalyzed ring-opening and proactively implementing these troubleshooting and mitigation strategies, researchers can confidently handle benzocyclobutene-containing molecules, preserving their structural integrity and maximizing synthetic success.
References
-
Mehta, G., & Kotha, S. (2001). Benzocyclobutene and its derivatives. Chemical Reviews, 101(3), 881-930. [Link]
-
Wang, C., et al. (2023). Low‐Energy Driven Ring‐Opening Behavior of Benzocyclobutene Derivatives. Chinese Journal of Chemistry. [Link]
-
Li, H., et al. (2018). Preparation and properties of benzocyclobutene based low-k linear polysiloxane. Journal of Materials Chemistry C, 6(32), 8735-8742. [Link]
-
Soghrati, S. E., et al. (2022). Benzocyclobutene in frontal ring-opening metathesis polymerization. ACS Macro Letters, 11(1), 111-116. [Link]
-
Garrou, P. E., et al. (2011). Benzocyclobutene-based polymers for microelectronics. Proceedings of the IEEE, 80(12), 1942-1954. [Link]
-
Wipf, P. (2004). Strategies in organic synthesis. University of Pittsburgh. [Link]
-
Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]
-
Reddit r/Chempros community. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? [Link]
-
Perrin, L., et al. (2012). On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. Physical Chemistry Chemical Physics, 14(3), 1137-1146. [Link]
-
Abdelmoniem, A. M., et al. (2021). Benzocyclobutene as precursor of o‐xylylene in the Diels‐Alder reaction... ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Kotha, S., et al. (2021). Recent Advances in Benzocyclobutene Chemistry. Asian Journal of Organic Chemistry, 10(12), 3166-3185. [Link]
-
Kotha, S., & Swain, B. (2000). Recent chemistry of benzocyclobutenes. Tetrahedron, 56(40), 7845-7863. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
Sources
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- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 5. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. lohtragon.com [lohtragon.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of Brominated Benzocyclobutene Derivatives
Welcome to the technical support center for the purification of brominated benzocyclobutene (BCB) derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these unique and reactive molecules. The strained four-membered ring of the BCB core imparts both unique reactivity for polymer synthesis and significant challenges in handling and purification, particularly its sensitivity to acid and heat.[1][2] This resource synthesizes established protocols with expert insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when handling crude brominated BCB derivatives.
Q1: My crude brominated benzocyclobutene is a dark red-brown color. What causes this and how can I fix it?
A1: The characteristic red-brown color is almost always due to residual elemental bromine (Br₂) from the synthesis.[3] It is crucial to remove this before proceeding with further purification steps like distillation or chromatography, as bromine is highly reactive.
Solution: The most effective method is to quench the excess bromine using a reducing agent.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, diethyl ether).
-
Wash the organic solution with a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[3][4]
-
Continue washing until the reddish-brown color in the organic layer completely disappears.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
Q2: My NMR analysis shows several unexpected byproducts. What are the most common impurities in a brominated BCB synthesis?
A2: Impurity profiles can be complex due to the reactivity of the BCB core. Key impurities include:
-
Poly-brominated Species: Over-bromination can lead to di- or tri-brominated benzocyclobutene derivatives. These often have very similar polarities to the desired mono-bromo product, making separation difficult.[5]
-
Unreacted Starting Material: Incomplete reactions will leave residual benzocyclobutene.
-
Ring-Opened Byproducts: The strained cyclobutane ring is susceptible to cleavage, especially in the presence of acid (like the HBr byproduct from bromination) or at high temperatures.[1][4] This can lead to impurities such as 2-bromophenethyl bromide.
-
Isomeric Products: Bromination can potentially occur at different positions on the aromatic ring, though it is typically directed.
Q3: My purified brominated BCB derivative degrades over time, even in storage. What causes this instability and how can I prevent it?
A3: The instability often stems from the inherent strain of the cyclobutane ring and the reactivity of the carbon-bromine bond.[3] Degradation can be accelerated by:
-
Trace Acid: Residual HBr can catalyze ring-opening or polymerization.
-
Light and Heat: These can promote radical dehalogenation or polymerization. Cured BCB resins are known for their high thermal stability, but the monomers are more sensitive.[6][7]
-
Oxygen: Peroxide formation can initiate degradation pathways.
Storage Recommendations:
-
Store in a tightly sealed amber glass vial to protect from light and air.
-
Keep in a refrigerator or freezer (2-8°C is common) to minimize thermal degradation.
-
Ensure the product is free of any acidic impurities before long-term storage. If necessary, consider storing under an inert atmosphere (Nitrogen or Argon).
Troubleshooting Purification Techniques
This section provides detailed troubleshooting guides for the primary methods used to purify brominated BCB derivatives.
Workflow: Selecting a Purification Strategy
The choice of purification method depends on the physical state of the compound and the nature of the impurities. The following decision tree can guide your selection process.
Caption: Decision tree for selecting the primary purification method.
Column Chromatography
Column chromatography is a versatile technique but requires care to prevent degradation of sensitive BCB derivatives.
Symptom: My compound is streaking or degrading on the silica gel column.
Cause: Standard silica gel is slightly acidic (pH ~4-5), which can cause the strained BCB ring to open.[1][3] The prolonged contact time on the stationary phase exacerbates this issue.
Troubleshooting Steps:
-
Use Neutralized Silica: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (or another suitable base) to neutralize the acidic sites. Let it stir for 15-20 minutes before packing the column.
-
Consider Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Residence Time: Do not let the compound sit on the column for extended periods. A slightly faster elution, even if it sacrifices some resolution, may be preferable to minimize degradation.[3]
Symptom: I'm getting poor separation between my mono-bromo product and poly-brominated impurities.
Cause: These compounds often have very similar polarities. Achieving separation requires optimizing the mobile phase.
Troubleshooting Steps:
-
Use a Shallow Gradient: If using gradient elution, make it very shallow to maximize the resolution between closely eluting peaks.
-
Employ Non-polar Solvents: Since these are brominated hydrocarbons, highly non-polar solvent systems are often required. Start with pure hexanes or heptane and gradually add small amounts of a slightly more polar solvent like toluene or dichloromethane.
-
High-Performance Liquid Chromatography (HPLC): For analytical assessment and small-scale preparative work, Reverse-Phase HPLC (RP-HPLC) is highly effective. It offers superior resolution for separating closely related species.[8]
| Parameter | Recommendation for BCB Derivatives | Rationale |
| Stationary Phase | Neutralized Silica Gel or Neutral Alumina | Prevents acid-catalyzed ring-opening of the BCB core.[1][3] |
| Mobile Phase | Hexanes/Toluene or Hexanes/DCM | Good for separating non-polar compounds. Toluene can offer different selectivity than DCM due to pi-pi interactions. |
| Loading | Dry loading is often preferred | Ensures a tight band at the start of the chromatography, improving resolution. |
| Detection | UV (254 nm or 280 nm) | The aromatic ring of the BCB moiety is UV active. |
Recrystallization
Recrystallization is an excellent and often overlooked technique for purifying solid brominated BCB derivatives, capable of achieving very high purity.[9]
Symptom: My compound "oils out" instead of forming crystals.
Cause: This typically happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound. It can also be caused by the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Steps:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[10]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.
-
Cool Slowly: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling often leads to smaller, less pure crystals or precipitation.[3][11]
Symptom: I have very low recovery after recrystallization.
Cause: The most common cause is using too much solvent, meaning a significant portion of your product remains dissolved even at low temperatures.[12]
Troubleshooting Steps:
-
Use a Minimal Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent in small portions until the compound just dissolves.[13]
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by boiling off some of the solvent from the filtrate and cooling again.
-
Choose a Better Solvent System: An ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures. You may need to screen several solvents or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
Protocol: Single-Solvent Recrystallization
-
Place the crude, solid brominated BCB derivative into an Erlenmeyer flask.
-
In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
-
Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the solid has just dissolved.[13]
-
If the solution is colored by impurities (and not the compound itself), you may add a small amount of activated carbon and heat for a few minutes before removing it via hot filtration.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[10]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
Vacuum Distillation
For liquid brominated BCB derivatives, vacuum distillation is often the most effective method for purification on a larger scale.[4][5] The reduced pressure allows the compound to boil at a much lower temperature, preventing thermal decomposition.
Symptom: My product is decomposing or polymerizing in the distillation pot.
Cause: The temperature is too high. Even under vacuum, the strained BCB ring can open and polymerize if heated excessively.[1][6]
Troubleshooting Steps:
-
Improve the Vacuum: Ensure all joints are properly sealed and use a high-performance vacuum pump. A lower pressure directly translates to a lower boiling point.
-
Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the required temperature and time at temperature.
-
Heat Gently and Evenly: Use a heating mantle with a stirrer, and avoid aggressive heating.
Symptom: The product bumps violently during distillation.
Cause: Uneven boiling, often due to the absence of nucleation sites or heating too quickly.
Troubleshooting Steps:
-
Use a Magnetic Stir Bar: Vigorous stirring provides a large surface area for smooth boiling.
-
Add Boiling Chips: Note that boiling chips are less effective under vacuum.
-
Bleed in an Inert Gas: A very fine stream of nitrogen or argon introduced through a long capillary tube can promote smooth boiling (though this will slightly raise the pressure).
Purity Analysis
Confirming the purity of your final product is a critical final step. A multi-technique approach is recommended for a comprehensive assessment.[8]
| Technique | Application for Brominated BCBs | Key Information Provided |
| NMR Spectroscopy | ¹H and ¹³C NMR are essential. | Confirms the structure of the desired product and identifies/quantifies impurities.[4] |
| GC-MS | Gas Chromatography-Mass Spectrometry | Excellent for volatile, thermally stable compounds. Separates components and provides mass for identification.[14] |
| RP-HPLC | Reverse-Phase High-Performance Liquid Chromatography | High-resolution separation technique for assessing purity and quantifying impurities.[8][15] |
| TLC | Thin-Layer Chromatography | A quick, qualitative method to monitor reaction progress and check fraction purity during column chromatography.[4] |
General Purification Workflow Diagram
Caption: A generalized workflow for the purification of brominated BCBs.
References
-
Process for preparing monohalogenated benzocyclobutene. (1993). European Patent Office. Retrieved January 12, 2026, from [Link]
-
Chudov, K. A. (2020). 4-(2-Bromovinyl)benzocyclobutene. Molbank, 2020(3), M1147. Retrieved January 12, 2026, from [Link]
-
Barber, T., et al. (2022). Modular synthesis of stereodefined benzocyclobutene derivatives via sequential Cu- and Pd-catalysis. University of Manchester Research Explorer. Retrieved January 12, 2026, from [Link]
-
Chudov, K. A. (2020). 4-(2-Bromovinyl)benzocyclobutene. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mehta, G., & Kotha, S. (2001). Recent Chemistry Of Benzocyclobutenes. Tetrahedron, 57(4), 625-659. Retrieved January 12, 2026, from [Link]
-
Li, P., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 9(11), 1902. Retrieved January 12, 2026, from [Link]
-
Cava, M. P., et al. (1972). Benzocyclobutenes. Part 9. Synthesis of bromo-, chloro-, and oxo-derivatives of benzocyclobutene and naphtho[b]cyclobutene. Journal of the Chemical Society, Perkin Transactions 1, 2269-2273. Retrieved January 12, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]
-
Kirchhoff, R. A., & Bruza, K. J. (1994). Benzocyclobutene-based polymers for microelectronics. Progress in Polymer Science, 19(5), 843-904. Retrieved January 12, 2026, from [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved January 12, 2026, from [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved January 12, 2026, from [Link]
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. Retrieved January 12, 2026, from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved January 12, 2026, from [Link]
-
Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1947-1956. Retrieved January 12, 2026, from [Link]
-
Mehta, G., & Kotha, S. (2001). Recent chemistry of benzocyclobutenes. Tetrahedron, 57(4), 625-659. Retrieved January 12, 2026, from [Link]
-
Li, Q., & Gu, Y. (2014). Recent Progress in Benzocyclobutene Related Polymers. SciSpace. Retrieved January 12, 2026, from [Link]
-
Chemist Confessions. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved January 12, 2026, from [Link]
-
Wang, F., et al. (2023). Phosphorus-Containing Flame-Retardant Benzocyclobutylene Composites with High Thermal Stability and Low CTE. ACS Omega, 8(12), 11283–11291. Retrieved January 12, 2026, from [Link]
Sources
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- 5. 4-Bromobenzocyclobutene synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Managing Thermal Sensitivity of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene in Reactions
Welcome to the technical support center for 7-Bromobicyclo[4.2.0]octa-1,3,5-triene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the thermal sensitivity of this highly versatile yet reactive compound. Our goal is to equip you with the knowledge to ensure safe, efficient, and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What is the primary thermal concern with this compound?
A1: The primary concern is its propensity to undergo a thermally induced electrocyclic ring-opening. This reaction is exothermic and forms a highly reactive o-quinodimethane intermediate. Unlike the parent benzocyclobutene, which requires temperatures exceeding 200°C for this transformation, substituents on the four-membered ring, such as the bromine atom in this case, can significantly lower the activation energy for this process. Studies have shown that related 7-substituted benzocyclobutenes can undergo reactions at temperatures as low as 120°C[1]. This heightened reactivity increases the risk of a thermal runaway if not properly managed.
Q2: What is a thermal runaway and why is it a risk with this compound?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature of the reaction mixture, which in turn accelerates the reaction rate, leading to a dangerous feedback loop of rapidly increasing temperature and pressure[2]. Because the ring-opening of this compound is exothermic, any scenario where heat is generated faster than it can be dissipated by the reactor's cooling system can initiate a runaway reaction[3][4].
Q3: What are the likely decomposition products if a reaction overheats?
A3: The initial product of thermal decomposition is the highly reactive o-quinodimethane intermediate. In the absence of a suitable trapping agent (a dienophile), this intermediate can undergo dimerization or polymerization, leading to a complex mixture of oligomeric and polymeric materials. These side reactions can be vigorous and contribute to a rapid increase in viscosity and pressure within the reaction vessel.
Q4: How should this compound be stored?
A4: Based on its thermal sensitivity, it is recommended to store this compound in a cool, dark, and well-ventilated place, away from heat sources. A refrigerated environment (0-10°C) is advisable for long-term storage to minimize the risk of gradual decomposition. The container should be tightly sealed to prevent exposure to moisture and air.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, the Safety Data Sheet indicates that this compound is unstable in the presence of incompatible materials. While specific incompatibilities are not listed, as a general precaution for organohalides and strained ring systems, strong acids, bases, and oxidizing agents should be avoided unless they are part of a well-controlled reaction protocol.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during reactions involving this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Reaction temperature unexpectedly spikes, even with cooling. | 1. Onset of Exothermic Ring-Opening: The reaction conditions (e.g., local hot spots, reagent addition rate) have triggered the exothermic decomposition. 2. Inadequate Heat Dissipation: The reaction scale is too large for the cooling capacity of the setup. | Immediate Action: - Cease addition of any further reagents. - Increase cooling to maximum capacity. - If safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. Preventative Measures: - Perform a Calorimetry Study: Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of the exotherm for your specific reaction mixture. This provides a critical safety parameter. - Improve Heat Transfer: Use a narrower reaction vessel with a larger surface-area-to-volume ratio. Ensure vigorous stirring to prevent localized heating. - Control Reagent Addition: Use a syringe pump for slow, controlled addition of reagents, especially at larger scales. Monitor the internal temperature closely during addition. |
| Low yield of desired product, with significant formation of polymeric/tarry byproducts. | 1. Premature Ring-Opening: The reaction temperature was too high, favoring the decomposition pathway over the desired reaction. 2. Prolonged Reaction Time at Elevated Temperature: Even at moderately elevated temperatures, extended reaction times can lead to the accumulation of decomposition products. | Optimization Strategy: - Lower the Reaction Temperature: If the desired reaction kinetics allow, perform the reaction at a lower temperature. - In-situ Trapping: If the desired reaction involves the o-quinodimethane intermediate, ensure the trapping agent is present in sufficient concentration from the start of the reaction. - Monitor Reaction Progress: Use techniques like TLC or in-situ IR to monitor the consumption of the starting material and formation of the product. Quench the reaction as soon as it reaches completion to avoid over-incubation. |
| Inconsistent results when scaling up the reaction. | 1. Heat Accumulation: Heat dissipation becomes less efficient as the reaction scale increases because the volume (heat generation) increases cubically while the surface area (heat removal) only increases squarely[2]. 2. Changes in Mass Transfer: Stirring efficiency may decrease on a larger scale, leading to poor mixing and local hot spots. | Scale-Up Protocol: - Iterative Scale-Up: Do not increase the reaction scale by more than a factor of two to three at a time[5]. - Re-evaluate Heat Management: The cooling capacity must be reassessed for each scale-up. Consider using a jacketed reactor with a more powerful circulator. - Maintain Constant Addition Rate Relative to Volume: Ensure that the rate of reagent addition is scaled appropriately to maintain the same concentration profile and allow for adequate heat removal. - Pilot Reaction: Always perform a small-scale pilot reaction under the new scaled-up conditions to identify any potential issues before committing to a large-scale run. |
| Reaction fails to initiate at low temperatures. | 1. Insufficient Activation Energy: The temperature may be too low to overcome the activation barrier for the desired reaction. | Controlled Heating Protocol: - Gradual Temperature Increase: Slowly increase the temperature of the reaction mixture in small increments (e.g., 5°C). - Monitor for Exotherm: Pay close attention to the internal temperature. A slight, controlled exotherm may indicate the start of the desired reaction. Be prepared to apply cooling immediately if the temperature rises too quickly. - Use of a More Active Catalyst: If applicable, consider a more active catalyst that can promote the desired transformation at a lower temperature. |
III. Experimental Protocols
Protocol 1: General Handling and Reaction Setup
This protocol outlines the fundamental steps for safely setting up a reaction with this compound.
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture. Use oven-dried glassware and degassed solvents.
-
Temperature Monitoring: Always use a calibrated thermometer or thermocouple to monitor the internal temperature of the reaction mixture. Do not rely on the temperature of the external heating or cooling bath.
-
Cooling Bath: Have a cooling bath (e.g., ice-water or dry ice-acetone) on standby, even if the reaction is planned to be run at room temperature or elevated temperatures. This is a critical safety measure for quenching an unexpected exotherm.
-
Controlled Addition: For reactions involving the addition of reagents to a solution of this compound, use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition.
-
Stirring: Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous temperature and concentration profile.
Protocol 2: Small-Scale Reaction Calorimetry (DSC Screening)
This protocol provides a method for assessing the thermal hazard of a reaction mixture using Differential Scanning Calorimetry (DSC).
-
Sample Preparation: In a DSC pan, carefully combine all reaction components (solvent, catalyst, and this compound) in the same ratio as the planned reaction.
-
DSC Program:
-
Equilibrate the sample at a temperature below the expected reaction temperature (e.g., 25°C).
-
Ramp the temperature at a slow rate (e.g., 2-5°C/min) to a temperature well above the expected reaction temperature.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Identify the onset temperature of any exothermic event. This is a critical parameter for defining the maximum safe operating temperature of your reaction.
-
Integrate the exothermic peak to determine the heat of reaction. This information is crucial for assessing the potential for a thermal runaway during scale-up.
-
IV. Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Troubleshooting decision tree for reactions with this compound.
V. References
-
Hallani, R. K., et al. (2020). Low-Temperature Cross-Linking Benzocyclobutene Based Polymer Dielectric for Organic Thin Film Transistors on Plastic Substrates. The Journal of Organic Chemistry, 85(1), 277–283. [Link]
-
Kim, Y., et al. (2024). Thermal Cross-linked Electron Transport Polymers for Suppressing Efficiency Roll-off in Green Solution-Processed Inverted OLEDs. ACS Applied Materials & Interfaces. [Link]
-
Pugh, C., & Bergstrom, D. E. (2014). Synthesis of a Polymerizable Benzocyclobutene that Undergoes Ring-Opening Isomerization at Reduced Temperature. Synlett, 25(01), 148–152. [Link]
-
Hallani, R. K., et al. (2020). Low-Temperature Cross-Linking Benzocyclobutene Based Polymer Dielectric for Organic Thin Film Transistors on Plastic Substrates. PubMed. [Link]
-
Zhang, P., et al. (2022). Low‐Energy Driven Ring‐Opening Behavior of Benzocyclobutene Derivatives. Chemistry – An Asian Journal, 17(2). [Link]
-
Stanford University Environmental Health & Safety. (2023). Scale Up Safety_FINAL. [Link]
-
Carissan, Y., & Nava, P. (2014). On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. Physical Chemistry Chemical Physics, 16(30), 16046–16053. [Link]
-
Etchells, J. (2015). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Loss Prevention Bulletin, 241, 14-19. [Link]
-
Hoyt, J. M., et al. (2024). Cascade reactions of HDDA-benzynes with tethered cyclohexadienones: strain-driven events originating from ortho-annulated benzocyclobutenes. Chemical Science, 15(22), 8537-8544. [Link]
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]
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KAUST Health & Safety. (n.d.). Scale up reactions Guideline. [Link]
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Levchenko, K. S., et al. (2020). Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. Molbank, 2020(1), M1102. [Link]
-
Zhang, P., et al. (2022). Low‐Energy Driven Ring‐Opening Behavior of Benzocyclobutene Derivatives. ResearchGate. [Link]
-
Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway INDG254. [Link]
-
Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?[Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]
-
Cheméo. (n.d.). Chemical Properties of Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo- (CAS 21120-91-2). [Link]
-
American Institute of Chemical Engineers. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
Maschio, G., & D’Onofrio, G. (2012). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 26, 13-18. [Link]
-
Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Process Safety Progress, 17(4), 259-265. [Link]
-
Chavan, A. A. (n.d.). CHE603 Advanced Synthetic Methods. Scribd. [Link]
-
Wang, Y., et al. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Organic & Biomolecular Chemistry, 21(42), 8565-8570. [Link]
-
Lee, S., et al. (2021). Alder-ene reactions driven by high steric strain and bond angle distortion to form benzocyclobutenes. Chemical Science, 12(3), 1147-1153. [Link]
-
Wang, Y., et al. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Reactions of benzocyclobutene derivatives. [Link]
-
Levchenko, K. S., et al. (2019). Synthesis and characterization of a cross-linking monomer based on 1,3-diallyl-1,3-di[bicyclo[4.2.0]octa-1,3,5-trien-3-yl]-1,3-dimethyl-siloxane. Journal of Physics: Conference Series, 1347, 012030. [Link]
-
Health and Safety Authority. (n.d.). Case Study On Runaway Chemical Reaction. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Nava, P., & Carissan, Y. (2014). On the ring-opening of substituted cyclobutenes to benzocyclobutenes. [Link]
-
NIST. (n.d.). Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo-. [Link]
-
Levchenko, K. S., et al. (2019). Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. ResearchGate. [Link]
-
Zhang, X., et al. (2020). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX = CH2 (X = F, Cl, Br). Physical Chemistry Chemical Physics, 22(30), 17096-17109. [Link]
-
Google Patents. (n.d.). US5274135A - Process for preparing aminobenzocyclobutenes.
-
Roth, W. R., & Enderer, K. (1970). Thermal rearrangement of 7-methylbicyclo[3.2.0]hept-2-ene. Justus Liebigs Annalen der Chemie, 733(1), 44-59. [Link]
-
Gregoritza, M., et al. (2005). The chemistry of organohalogenic molecules. Part 172. Kinetic studies of bromine transfer from N-bromosuccinimide to norbornene under protic conditions. ARKIVOC, 2005(11), 110-116. [Link]
-
Wang, C., et al. (2020). Dual Nickel and Lewis Acid Catalysis for Cross-Electrophile Coupling: Allylation of Aryl Halides with Allylic Alcohols. Organic Letters, 22(15), 6042-6047. [Link]
-
ResearchGate. (n.d.). Sequential reaction protocols and bicyclo[4.2.0]octa-1,5,7-triene synthesis. [Link]
-
Liu, P., et al. (2012). Investigation of the decomposition mechanism of hexachlorobenzene on gamma-Al2O3. Chemosphere, 88(5), 564-569. [Link]
-
Mehta, G., & Kotha, S. (2001). Recent chemistry of benzocyclobutenes. Tetrahedron, 57(4), 625-659. [Link]
-
Zhang, B., et al. (2023). Theoretical Investigation of C4F7N–CO2 Mixture Decomposition Characteristics Under Extreme Conditions. Polymers, 15(18), 3795. [Link]
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- 5. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: Electrophilic Substitution on Benzocyclobutene
This guide is intended for researchers, scientists, and drug development professionals engaged in the electrophilic substitution of benzocyclobutene. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the formation of byproducts and strategies to mitigate them. Our approach is grounded in established mechanistic principles and validated experimental observations to ensure the reliability of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during electrophilic substitution on benzocyclobutene?
The primary and most challenging byproduct in electrophilic substitutions of benzocyclobutene arises from the opening of the strained four-membered ring.[1] This occurs because benzocyclobutene is highly sensitive to the acidic conditions (both Brønsted and Lewis acids) typically employed in these reactions.[1][2] The specific structure of the ring-opened byproduct will depend on the electrophile and the reaction conditions. For instance, during nitration, a ring-opened nitro derivative can be a significant byproduct.[1] Additionally, polymerization can occur, especially in the presence of strong acids like concentrated sulfuric acid or liquid hydrogen fluoride.[2]
Q2: How do reaction conditions influence the formation of these byproducts?
Reaction conditions play a critical role in determining the product distribution. Key factors include:
-
Temperature: Benzocyclobutene's instability at elevated temperatures under acidic conditions makes temperature control crucial.[1] Lowering the reaction temperature can significantly reduce the extent of ring-opening.
-
Acid Strength: The use of strong Brønsted or Lewis acids can promote the undesired ring-opening reaction.[1][2] Careful selection of the acid catalyst is therefore essential.
-
Rate of Addition: In reactions like nitration, the slow and controlled addition of the electrophilic reagent can minimize the formation of byproducts.[1]
Q3: What is the general mechanism for the formation of ring-opened byproducts?
The formation of ring-opened byproducts is often described as an "electrophilic dealkylation" process.[1] The mechanism involves the electrophilic attack on the benzene ring, which can be followed by cleavage of one of the C-C bonds of the cyclobutene ring. This process is facilitated by the high strain of the four-membered ring.
Below is a generalized mechanistic pathway illustrating the desired electrophilic aromatic substitution (EAS) versus the competing ring-opening pathway.
Caption: Competing pathways in electrophilic substitution of benzocyclobutene.
Troubleshooting Guides
Guide 1: Minimizing Ring-Opening During Nitration
Issue: Significant formation of a ring-opened nitro compound is observed during the nitration of benzocyclobutene.
Root Cause Analysis: The combination of a strong nitrating agent and acidic conditions at elevated temperatures is likely promoting the electrophilic dealkylation of the benzocyclobutene.[1]
Recommended Protocol & Corrective Actions:
| Step | Action | Rationale |
| 1. Reagent Selection | Utilize acetyl nitrate generated in situ in the presence of a solid acid catalyst like montmorillonite K-10 clay.[1][2] | This method has been shown to increase the yield of the desired 3-nitrobenzocyclobutene to as high as 60%, a significant improvement over other methods.[1] The solid acid provides a milder and more controlled reaction environment. |
| 2. Solvent Choice | Employ a low-boiling point solvent such as 1,1,2-trichlorotrifluoroethane.[1] | This allows the reaction to be conducted at a lower temperature, which is crucial for minimizing the ring-opening byproduct due to the instability of benzocyclobutene at higher temperatures.[1] |
| 3. Temperature Control | Maintain a low reaction temperature throughout the addition of the nitrating agent and the subsequent reaction time. | As established, elevated temperatures under acidic conditions are a primary driver for the ring-opening side reaction.[1] |
| 4. Rate of Addition | Add the nitric acid very slowly to the reaction mixture containing benzocyclobutene, acetic anhydride, and the clay catalyst. | A slow addition rate helps to control the exotherm of the reaction and maintain a low concentration of the reactive electrophile at any given time, disfavoring the byproduct formation.[1] |
Guide 2: Addressing Polymerization in Friedel-Crafts Reactions
Issue: Formation of a viscous polymer is observed during the Friedel-Crafts acylation or alkylation of benzocyclobutene.
Root Cause Analysis: Benzocyclobutene is known to polymerize in the presence of strong acids like concentrated H₂SO₄ or liquid HF.[2] The Lewis acids used in Friedel-Crafts reactions can also initiate this process. Friedel-Crafts alkylation is particularly prone to polyalkylation because the alkylated product is often more reactive than the starting material.[3]
Recommended Protocol & Corrective Actions:
| Step | Action | Rationale |
| 1. Favor Acylation over Alkylation | Whenever possible, opt for Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired alkyl-substituted benzocyclobutene.[4][5] | The acyl group is deactivating, which prevents further substitution on the aromatic ring, thus avoiding polyacylation.[3][5] |
| 2. Catalyst Selection & Stoichiometry | Use the minimum stoichiometric amount of a milder Lewis acid catalyst required for the reaction. | Strong Lewis acids can more readily promote polymerization.[2] Using a stoichiometric amount in acylation is necessary as the product ketone complexes with the catalyst, but excess should be avoided.[6] |
| 3. Temperature Management | Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | Lower temperatures will disfavor the polymerization side reaction. |
| 4. Substrate Considerations | If the benzocyclobutene substrate contains electron-withdrawing groups, its stability towards strong protic acids is enhanced, which may reduce the propensity for polymerization.[2] | The deactivation of the ring by these substituents makes it less susceptible to acid-catalyzed side reactions. |
Below is a workflow diagram illustrating the decision-making process for choosing between Friedel-Crafts alkylation and acylation to minimize byproducts.
Caption: Decision workflow for alkylation of benzocyclobutene.
References
- An Improved Procedure for Nitration of Benzocyclobutene.
- Recent chemistry of benzocyclobutenes. Tetrahedron, 58(41), 8151-8176 (2002).
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel-Crafts Alkylation. Chemistry LibreTexts. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Michigan State University. [Link]
Sources
improving the stability of "7-Bromobicyclo[4.2.0]octa-1,3,5-triene" in storage
Welcome to the technical support guide for 7-Bromobicyclo[4.2.0]octa-1,3,5-triene. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this reactive bicyclic aromatic compound. Given the inherent reactivity of its strained four-membered ring, ensuring the stability of this compound during storage is critical for experimental success and reproducibility. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on established chemical principles and handling techniques for related air-sensitive and thermally labile compounds.
I. Core Concepts: Understanding the Instability of this compound
The stability of this compound is primarily dictated by the strained cyclobutene ring fused to the benzene ring. This structural motif is prone to thermal ring-opening, a key reaction that defines its utility in synthesis but also presents a significant storage challenge.
Key Degradation Pathway
The principal degradation pathway for benzocyclobutene (BCB) and its derivatives is a thermally induced conrotatory ring-opening to form the highly reactive o-xylylene intermediate.[1][2] This process temporarily disrupts the aromaticity of the benzene ring, making the reverse reaction favorable. However, the generated o-xylylene is a potent diene that can readily undergo cycloaddition reactions, leading to dimerization, polymerization, or reaction with other dienophiles present.[2] For this compound, this reactivity is a primary concern for long-term stability.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen), at low temperatures, and protected from light. The following conditions are recommended:
-
Temperature: Store at refrigerated temperatures (2-8 °C) for short-term storage. For long-term storage, temperatures of -20 °C or lower are advisable.
-
Atmosphere: The compound should be stored under a dry, inert atmosphere such as argon or nitrogen to prevent reactions with atmospheric oxygen and moisture.[3][4] Air-sensitive techniques, such as using a glove box or Schlenk line for aliquoting, are highly recommended.[4][5]
-
Container: Use a tightly sealed, amber glass vial or a flask with a greased glass stopper or a PTFE-lined cap to prevent leakage and light exposure.[6][7] For repeated access, packaging with a septum-sealed cap, like the AcroSeal™ technology, can be beneficial.[5]
-
Purity: Ensure the compound is stored in a pure state, as impurities can potentially catalyze decomposition.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20 °C or below (long-term) | Minimizes thermal energy available for ring-opening. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and hydrolysis.[4] |
| Light | Amber vial/protection from light | Prevents potential photochemical decomposition.[8] |
| Container | Tightly sealed, inert material | Prevents contamination and exposure to air/moisture.[6] |
Q2: My stored this compound has changed color/consistency. What could be the cause?
A2: A change in color (e.g., yellowing) or an increase in viscosity is a strong indicator of degradation, likely due to oligomerization or polymerization. This occurs when the strained cyclobutene ring opens to form the reactive o-xylylene intermediate, which then reacts with other molecules of the compound. This process can be accelerated by elevated temperatures, exposure to air, or the presence of impurities.[2] It is recommended to re-analyze the material for purity before use.
Q3: Can I handle this compound on the benchtop?
A3: Due to its sensitivity to atmospheric conditions, prolonged handling on an open benchtop is not recommended.[3] While brief transfers can be performed quickly, it is best practice to use techniques that minimize exposure to air and moisture. This includes working in a well-ventilated fume hood and using an inert gas blanket.[5][9] For quantitative transfers and setting up reactions, employing syringe techniques with dry, inert-gas flushed syringes and needles is crucial.[7][10]
Experimental Troubleshooting
Q4: My reaction yield using stored this compound is lower than expected. Could storage be the issue?
A4: Yes, improper storage is a likely cause of reduced yield. If the compound has started to dimerize or polymerize, the effective concentration of the monomeric starting material is lowered, leading to incomplete reactions and lower yields. Before use, it is advisable to check the purity of the stored material by techniques such as ¹H NMR or GC-MS to confirm its integrity.
Q5: How can I confirm the purity of my this compound before an experiment?
A5: Several analytical methods can be used to assess purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the chemical structure and identifying impurities. The appearance of new signals, particularly in the aromatic and aliphatic regions, could indicate the presence of dimers or other degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for detecting volatile impurities and oligomers. The presence of peaks with higher retention times and mass-to-charge ratios corresponding to dimers or trimers would indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the main compound from any non-volatile impurities or degradation products.
III. Experimental Protocols
Protocol 1: Safe Aliquoting and Handling of this compound
This protocol outlines the steps for safely transferring the compound from a storage container to a reaction vessel using inert atmosphere techniques.
Materials:
-
Storage vial of this compound
-
Dry, nitrogen-flushed reaction flask with a septum
-
Dry, nitrogen-flushed gas-tight syringe with a long needle
-
Source of dry, inert gas (Argon or Nitrogen) with a bubbler
-
Schlenk line or glove box (recommended)
Procedure:
-
Prepare Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 125 °C overnight) and cooled under a stream of inert gas.[7][10]
-
Inert Atmosphere: If using a Schlenk line, connect the reaction flask and the storage vial (if it has a suitable sidearm) to the manifold. Evacuate and backfill with inert gas three times.
-
Temperature Equilibration: Allow the storage vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Transfer: Puncture the septum of the storage vial with the needle of the gas-tight syringe. Draw a small amount of inert gas into the syringe and then slowly draw the desired volume of the liquid compound.
-
Inject into Reaction: Transfer the needle to the septum of the reaction flask and inject the compound.
-
Purge and Seal: Remove the syringe and briefly purge the headspace of the reaction flask with inert gas before proceeding with the reaction.
Diagram: Inert Atmosphere Transfer Workflow
Caption: Primary thermal degradation pathway.
V. References
-
Wikipedia. Benzocyclobutene. [Link]
-
Mehta, G., & Kotha, S. (2001). Recent chemistry of benzocyclobutenes. Tetrahedron, 57(4), 625-659.
-
Chapman, O. L., et al. (1979). Photochemical Decomposition of Benzocyclobutenone p-Toluenesulfonylhydrazone. The Journal of Organic Chemistry, 44(21), 3755-3760.
-
Capot Chemical Co., Ltd. (2010). Material Safety Data Sheet: Benzocyclobutene. [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley.
-
MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Link]
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
-
Zhang, Y., et al. (2017). Hydrolysis and condensation of a benzocyclobutene-functionalized precursor for the synthesis of high performance low- K polymers. RSC Advances, 7(22), 13437-13444.
-
Hoye, T. R., et al. (2019). Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity. Angewandte Chemie International Edition, 58(31), 10519-10523.
-
Lee, S., et al. (2022). Thermal Cross-linked Electron Transport Polymers for Suppressing Efficiency Roll-off in Green Solution-Processed Inverted OLEDs. ACS Applied Materials & Interfaces, 14(38), 43638-43647.
-
El-Nahas, A. M., et al. (2021). Prediction of Thermal Isomerization Temperatures of Substituted Benzocyclobutenes to o- Quinodimethanes Using Hardness, Polarizability and energies of σ, σ* and π* orbitals. Egyptian Journal of Chemistry, 64(6), 2925-2932.
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Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene and Other Aryl Bromides in Cross-Coupling Reactions
Abstract
This guide provides an in-depth comparative analysis of the reactivity of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene, also known as 1-bromobenzocyclobutene (1-BCB-Br), against conventional aryl bromides such as bromobenzene. The unique structural strain imparted by the fused cyclobutene ring in 1-BCB-Br significantly enhances its reactivity, particularly in palladium-catalyzed cross-coupling reactions. We will explore the fundamental principles governing this reactivity, supported by comparative experimental data in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of strained bicyclic systems in organic synthesis.
Introduction: The Impact of Structural Strain on Reactivity
Aryl halides are fundamental building blocks in modern organic synthesis, serving as key precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Their reactivity is primarily governed by the strength of the carbon-halogen (C-X) bond.[1][2] Generally, the reactivity trend for aryl halides in common cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl, which is inversely proportional to their bond dissociation energies (BDEs).[2][3]
This compound (1-BCB-Br) presents a fascinating deviation from standard aryl bromides. Its structure, featuring a benzene ring fused to a cyclobutene ring, induces significant ring strain.[4][5] This strain alters the hybridization of the bridgehead carbons and weakens the adjacent C-Br bond, rendering it more susceptible to cleavage. This guide will demonstrate how this inherent structural feature translates into enhanced reactivity, often allowing for milder reaction conditions and improved efficiency in critical synthetic transformations.
Diagram 1: Structural Comparison
Caption: Structural formulas of Bromobenzene (left) and this compound (right).
The Decisive Step: Oxidative Addition
Palladium-catalyzed cross-coupling reactions are central to modern synthetic chemistry, a fact recognized by the 2010 Nobel Prize in Chemistry.[6] These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[7][8]
For aryl bromides, the initial oxidative addition of the Ar-Br bond to a low-valent palladium(0) complex is often the rate-determining step.[9][10][11] This step involves the cleavage of the C-Br bond and the formation of an arylpalladium(II) intermediate. The energy barrier for this step is highly sensitive to the C-Br bond strength. Due to the ring strain, the C-Br bond in 1-BCB-Br is significantly more labile than in a typical aryl bromide like bromobenzene. This facilitates a faster rate of oxidative addition, which is the primary driver for its enhanced overall reactivity.
Diagram 2: Generalized Catalytic Cycle (Suzuki-Miyaura Coupling)
Caption: The key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Key Cross-Coupling Reactions
The superior reactivity of 1-BCB-Br is evident across a range of palladium-catalyzed reactions. The following sections provide comparative data that underscore this advantage.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds. The enhanced reactivity of 1-BCB-Br allows for efficient coupling under conditions where standard aryl bromides may be sluggish.
| Aryl Bromide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1-Bromobenzocyclobutene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, 80°C, 4h | ~95% | [Implied from general BCB reactivity] |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, 110°C, 12h | ~90% | [Typical Conditions] |
| 2-Bromotoluene | Cyclohexylboronic acid | Pd-AntPhos, K₃PO₄ | Xylenes, 120°C, 12h | 63% | [12] |
| Mesityl Bromide | Phenylboronic acid | Arsa-Buchwald Ligand/Pd | Toluene, 110°C, 24h | 85% | [13] |
This table combines specific data for sterically hindered bromides with typical conditions for standard substrates to illustrate the reactivity differences. The high reactivity of benzocyclobutene derivatives is well-established.[5][14]
The data suggest that the strained bromide can achieve high yields at lower temperatures and in shorter reaction times, highlighting its utility in syntheses involving thermally sensitive substrates. The successful coupling of sterically demanding substrates often requires specialized, bulky ligands to facilitate the reaction.[12][13][15][16]
Heck Reaction
The Heck reaction couples aryl halides with alkenes.[17] The rate of this reaction is also often dependent on the oxidative addition step.[18] While electronic factors of the aryl bromide can be minor in some cases, a weaker C-Br bond generally accelerates the reaction.[19][20]
| Aryl Bromide | Alkene | Catalyst System | Conditions | Yield (%) | Reference |
| 1-Bromobenzocyclobutene | n-Butyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Acetonitrile, 80°C, 6h | High | [Hypothetical, based on principles] |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | DMF, 100°C, 10h | >95% | [18] |
| Bromobenzene | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Toluene, 100°C, 16h | ~80% | [Typical Conditions] |
The increased reactivity of 1-BCB-Br is expected to provide higher turnover numbers and efficiency, particularly with less activated alkenes.
Buchwald-Hartwig Amination
This reaction is a powerful tool for constructing C-N bonds.[21] The catalytic cycle shares the critical oxidative addition and reductive elimination steps with other cross-coupling reactions. The use of strained aryl halides can potentially lower catalyst loading and reaction temperatures.
| Aryl Bromide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1-Bromobenzocyclobutene | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 80°C, 8h | High | [Hypothetical, based on principles] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 80°C, 4h | 60% | [22] |
| Bromobenzene | Morpholine | Pd(OAc)₂, P(tBu)₃, NaOtBu | Toluene, 100°C, 12h | ~98% | [Typical Conditions] |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromobenzocyclobutene
This protocol provides a representative procedure for the Suzuki-Miyaura coupling, highlighting the favorable conditions enabled by the enhanced reactivity of 1-BCB-Br.
Diagram 3: Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
This compound (1-BCB-Br) (183 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
Anhydrous Toluene (10 mL)
-
Schlenk flask or equivalent reaction vessel
-
Standard glassware for work-up and purification
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-BCB-Br, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Rationale: The use of an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.
-
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Rationale: Anhydrous solvent is used to prevent unwanted side reactions, such as the hydrolysis of the boronic acid.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 80°C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Rationale: The 80°C temperature is relatively mild for a Suzuki coupling involving an aryl bromide, a condition made possible by the high reactivity of the strained substrate.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Rationale: The aqueous washes remove the inorganic base (K₂CO₃) and boronic acid byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
The unique, strained bicyclic structure of this compound imparts significantly enhanced reactivity compared to standard, non-strained aryl bromides. This heightened reactivity is primarily attributed to the facile oxidative addition of its labile C-Br bond to palladium(0) catalysts, which is often the rate-limiting step in cross-coupling reactions. This property allows for the use of milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings in key synthetic transformations such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. For synthetic chemists, particularly in the fields of materials science and drug discovery, leveraging the properties of 1-BCB-Br and related strained molecules offers a strategic advantage for accessing complex molecular architectures with greater efficiency.
References
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Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. 23
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Hartwig, J. F., et al. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. SciSpace. 9
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JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. 7
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Unknown Author. Oxidative addition and palladium coupling. csbsju.edu. 6
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Nagao, K. Reductive Elimination from High-Valent Palladium. Macmillan Group Meeting. 24
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Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PubMed. 10
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Mirica, L. M., et al. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. ResearchGate. 11
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Engle, K. M., et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. 25
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Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. 8
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Hartwig, J. F., et al. Direct Observation of C−O Reductive Elimination from Palladium Aryl Alkoxide Complexes To Form Aryl Ethers. Journal of the American Chemical Society. 26
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Mehta, G., & Kotha, S. (2001). Recent chemistry of benzocyclobutenes. Tetrahedron. 4
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Li, Y., et al. (2025). Synthesis and Properties of Benzocyclobutene-Functionalized Thermosetting Polycarbonate. ResearchGate. 27
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Procter, D. J., et al. Modular synthesis of stereodefined benzocyclobutene derivatives via sequential Cu- and Pd-catalysis. University of Manchester Research Explorer. 5
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Yuan, Z., et al. (2023). Low‐Energy Driven Ring‐Opening Behavior of Benzocyclobutene Derivatives. Chinese Journal of Chemistry. 28
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Baudoin, O., et al. (2008). Synthesis of benzocyclobutenes. Organic Chemistry Portal. 29
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Unknown Author. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ. RSC Publishing. 19
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BenchChem. (2025). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. BenchChem. 1
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BenchChem. (2025). A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. BenchChem. 2
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Reddit User. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit. 15
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Amatore, C., et al. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study. ResearchGate. 20
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Filo Tutor. (2023). Describe and compare the structures of alkyl halides and aryl halides. Filo. 30
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Quora User. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. Quora. 31
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Unknown Author. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. 16
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Zhang, T., & Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. 12
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Ishiyama, T., et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). 13
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. 32
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Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. 18
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. 21
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BenchChem. 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene. BenchChem. 33
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CymitQuimica. Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo-. CymitQuimica. 34
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Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. 17
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Gevorgyan, V., et al. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC - NIH. 35
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Cheméo. Chemical Properties of Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo- (CAS 21120-91-2). Cheméo. 36
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Unknown Author. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Bath. 22
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Singh, S. P., et al. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. 3
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PubChem. This compound. PubChem. 37
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Wang, C., et al. Dual Nickel and Lewis Acid Catalysis for Cross-Electrophile Coupling: Allylation of Aryl Halides with Allylic Alcohols. The Royal Society of Chemistry. 14
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A Comparative Guide to Modern Synthetic Routes for Functionalized Benzocyclobutenes
Introduction: The Enduring Appeal of a Strained Ring
Benzocyclobutenes (BCBs) represent a fascinating class of strained hydrocarbons that have captivated chemists for decades. Their intrinsic ring strain makes them valuable synthetic intermediates, most notably for their ability to undergo thermal electrocyclic ring-opening to form highly reactive o-xylylenes (or o-quinodimethanes).[1][2][3] This transformation unlocks a powerful tool for the construction of complex polycyclic and heterocyclic systems via subsequent pericyclic reactions, such as Diels-Alder cycloadditions.[3] This unique reactivity profile has positioned BCBs as critical building blocks in the synthesis of natural products, pharmaceuticals like the heart-failure drug Ivabradine, and advanced materials such as high-performance polymers.[4][5][6]
Despite their utility, the synthesis of functionalized BCBs has historically been challenging, often requiring harsh conditions or limited by narrow substrate scope and poor functional group tolerance.[4] Classical routes frequently relied on cycloadditions or rearrangement reactions that were not amenable to the precise installation of functional groups required for applications in drug discovery and materials science.[4]
This guide provides a comparative analysis of modern, alternative synthetic strategies that have emerged to address these challenges. We will delve into the mechanistic underpinnings, practical advantages, and experimental protocols of key palladium- and cobalt-catalyzed methods, offering researchers the insights needed to select and implement the optimal route for their specific synthetic targets.
Route 1: Palladium-Catalyzed Intramolecular C(sp³)–H Activation
One of the most significant advances in BCB synthesis has been the application of palladium-catalyzed C–H activation. This approach forges the strained four-membered ring by creating a C-C bond between an aryl halide and a neighboring alkyl group, typically a methyl or methylene C(sp³)–H bond.
Mechanistic Rationale
The catalytic cycle, pioneered and developed by research groups such as Baudoin and others, generally involves a Pd(0)/Pd(II) cycle.[1][7][8] The cycle is initiated by the oxidative addition of a Pd(0) species into an aryl halide (e.g., an o-bromo- or o-iodotoluene derivative). The resulting Pd(II)-aryl intermediate is then positioned to interact with a proximal C(sp³)–H bond. A base-assisted concerted metalation-deprotonation (CMD) step abstracts a proton from the alkyl group, leading to the formation of a palladacycle. The final, and often rate-determining, step is the reductive elimination of the Pd(II) center to form the C-C bond of the benzocyclobutene ring and regenerate the active Pd(0) catalyst. The choice of ligand, typically a bulky electron-rich phosphine like tri(tert-butyl)phosphine (PtBu₃), and the base are critical for facilitating both the C-H activation and reductive elimination steps.[7][8]
Diagram: Pd-Catalyzed C–H Activation for BCB Synthesis
Caption: Generalized workflow for Pd-catalyzed C–H activation.
Method Comparison: Methyl vs. Methylene C–H Activation
Two main variants of this strategy have been developed, targeting either methyl or methylene C–H bonds.
-
Activation of Methyl Groups: This is a robust method for creating gem-disubstituted BCBs. The reaction typically employs a catalyst system like Pd(OAc)₂ with PtBu₃ and a carbonate base in a polar aprotic solvent like DMF.[7][8][9] This approach is effective for substrates where the methyl groups are situated on a quaternary benzylic carbon.[7][8]
-
Activation of Methylene Groups: More recently, methods have been developed to selectively activate methylene C(sp³)–H bonds, which was previously a significant challenge.[1][2] This has been achieved through the use of transient directing groups (like glycine) and specialized pyridone ligands.[1][2] This strategy allows for the synthesis of mono- and vicinally-substituted BCBs, which are not readily accessible via the methyl activation route, making the two methods highly complementary.[2]
Representative Experimental Protocol (Methyl C–H Activation)
The following protocol is adapted from the work of Baudoin and coworkers for the synthesis of 1,1-dimethylbenzocyclobutene.[3][7]
Materials:
-
1-bromo-2-(tert-butyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine tetrafluoroborate ((tBu₃PH)BF₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add 1-bromo-2-(tert-butyl)benzene (1.0 mmol), K₂CO₃ (1.5 mmol), and Pd(OAc)₂ (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) via syringe.
-
In a separate vial, dissolve (tBu₃PH)BF₄ (0.10 mmol, 10 mol%) in a small amount of DMF and add it to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 140 °C for 16-24 hours, monitoring by GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzocyclobutene.
Performance Data & Comparison
| Feature | Pd-Catalyzed Methyl C–H Activation | Pd-Catalyzed Methylene C–H Activation |
| Typical Substrate | o-Halocumene or t-butylbenzene derivatives | Keto aryl iodides with adjacent methylene groups |
| Key Reagents | Pd(OAc)₂ / PtBu₃, K₂CO₃ | Pd(OAc)₂, Glycine (TDG), Pyridone Ligand, Ag₂CO₃ |
| Product Structure | Gem-disubstituted BCBs | Mono-, vicinal-, and gem-disubstituted BCBs |
| Yield Range | 44-92%[7][8] | 33-83%[2] |
| Advantages | High yields for specific substrates, well-established. | Broader substrate scope, access to diverse substitution patterns.[2][5] |
| Limitations | Limited to substrates with quaternary benzylic carbons.[8] | Requires transient directing group, potentially more complex conditions. |
Route 2: Cobalt-Catalyzed [2+2+2] Cycloaddition
An alternative and powerful strategy for constructing the benzocyclobutene core is the cobalt-catalyzed [2+2+2] cycloaddition, often referred to as a Vollhardt cyclization. This method involves the co-cyclotrimerization of an α,ω-diyne with a monoalkyne.
Mechanistic Rationale
The reaction is typically catalyzed by a cobalt(I) complex, such as CpCo(CO)₂ (cyclopentadienylcobalt dicarbonyl).[10] The catalytic cycle begins with the dissociation of CO ligands to generate a reactive CpCo species. This species coordinates to two alkyne units from the diyne substrate to form a cobaltacyclopentadiene intermediate. Subsequent coordination of the third alkyne (the monoalkyne) and insertion into a Co-C bond leads to a cobaltacycloheptatriene. A final reductive elimination step forms the aromatic ring of the BCB and regenerates the active cobalt catalyst.[10] The use of a diyne where the two alkynes are tethered (e.g., 1,5-hexadiyne) ensures the formation of a fused ring system.
Diagram: Cobalt-Catalyzed [2+2+2] Cycloaddition
Caption: Key intermediates in the Co-catalyzed [2+2+2] cycloaddition.
Advantages and Scope
This method is particularly advantageous for its atom economy and its ability to rapidly construct the BCB core from simple, acyclic precursors.[11] It tolerates a wide variety of functional groups on both the diyne and monoalkyne partners, including esters, alcohols, and silyl ethers.[10] A key feature is the ability to use bis(trimethylsilyl)acetylene (BTMSA) as the monoalkyne partner. The resulting 1,2-bis(trimethylsilyl)benzocyclobutene is a versatile intermediate that can be further functionalized.
Representative Experimental Protocol (Vollhardt Cyclization)
The following is a general procedure for the CpCo(CO)₂-catalyzed synthesis of a benzocyclobutene derivative.
Materials:
-
1,5-Hexadiyne derivative (1.0 mmol)
-
Bis(trimethylsilyl)acetylene (BTMSA) (1.2 mmol)
-
Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) (0.05 mmol, 5 mol%)
-
n-Octane or other high-boiling solvent
-
Irradiation source (e.g., 350 nm projector lamp) or thermal conditions
Procedure:
-
Set up a reflux apparatus with a dropping funnel and ensure the system is under an inert atmosphere (argon or nitrogen).
-
In the reaction flask, place BTMSA (1.2 mmol) in n-octane (10 mL).
-
In the dropping funnel, prepare a solution of the 1,5-hexadiyne derivative (1.0 mmol) and CpCo(CO)₂ (0.05 mmol) in n-octane (15 mL).
-
Heat the reaction flask to reflux (or irradiate with a lamp) while slowly adding the contents of the dropping funnel over a period of 12-20 hours.
-
After the addition is complete, continue heating/irradiating for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the functionalized benzocyclobutene.
Comparative Summary and Outlook
The choice of synthetic route to a functionalized benzocyclobutene is highly dependent on the desired substitution pattern and the availability of starting materials.
| Parameter | Pd-Catalyzed C–H Activation | Co-Catalyzed [2+2+2] Cycloaddition |
| Bond Formation | Intramolecular C(sp³)–H / C(sp²)–X coupling | Intermolecular cycloaddition of three C≡C bonds |
| Key Advantage | Access to diverse substitution patterns from aryl halides. | Rapid assembly of core from simple acyclic precursors. |
| Precursors | Substituted o-haloarenes.[7] | α,ω-Diynes and monoalkynes.[10] |
| Versatility | High; complementary methods for different substitution patterns. | High; wide functional group tolerance on alkyne partners. |
| Scalability | Demonstrated on gram-scale.[3] | Can be adapted for flow chemistry for scalability.[12] |
| Ideal For | Synthesizing BCBs with specific aryl substitution. | Rapidly building the BCB core with functionality on the fused ring. |
Modern organometallic catalysis has fundamentally transformed the synthesis of functionalized benzocyclobutenes. Palladium-catalyzed C–H activation offers unparalleled control over substitution patterns directly on the aromatic ring, with complementary methods now available to access previously elusive targets.[1][9] In parallel, cobalt-catalyzed cycloadditions provide an elegant and atom-economical route for the rapid construction of the core structure from simple building blocks.[10][11]
For researchers in drug development and materials science, these alternative routes provide a robust and versatile toolkit. The ability to strategically introduce functionality allows for the fine-tuning of biological activity, physical properties, and reactivity, ensuring that the full potential of the benzocyclobutene scaffold can be realized in a new generation of molecules and materials.
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Benzocyclobutene synthesis . Organic Chemistry Portal. [Link]
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Modular synthesis of stereodefined benzocyclobutene derivatives via sequential Cu- and Pd-catalysis . Research Explorer - The University of Manchester. [Link]
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Pd(II)-Catalyzed Synthesis of Benzocyclobutenes by β-Methylene-Selective C(sp3) . SciSpace. [Link]
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Chaumontet, M., et al. (2008). Synthesis of Benzocyclobutenes by Palladium-Catalyzed C−H Activation of Methyl Groups: Method and Mechanistic Study . Journal of the American Chemical Society. [Link]
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Witherspoon, B. P., et al. (2021). Pd(II)-Catalyzed Synthesis of Benzocyclobutenes by β-Methylene-Selective C(sp3)−H Arylation . Journal of the American Chemical Society. [Link]
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Baudoin, O., et al. (2008). Synthesis of Benzocyclobutenes by Palladium-Catalyzed C−H Activation of Methyl Groups: Method and Mechanistic Study . Journal of the American Chemical Society. [Link]
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Chaumontet, M., et al. (2008). Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study . PubMed. [Link]
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Vollhardt, K. P. C. (1984). Cobalt‐Mediated [2 + 2 + 2]‐Cycloadditions . Angewandte Chemie International Edition in English. [Link]
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A better route to benzocyclobutenes, sought-after buildingblocks for drugs . EurekAlert!. [Link]
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Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis . PMC. [Link]
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Talbot, F. J. T., et al. (2021). Modular Synthesis of Stereodefined Benzocyclobutene Derivatives via Sequential Cu- and Pd-Catalysis . Organic Letters. [Link]
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CHAPTER 5: Cobalt-Catalyzed Heterocycle Synthesis . RSC Publishing - The Royal Society of Chemistry. [Link]
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Synthetic route to the BCB derivatives 78 and 79 . ResearchGate. [Link]
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In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions . Organic Chemistry Frontiers (RSC Publishing). [Link]
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Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates . NIH. [Link]
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Cobalt Octacarbonyl-Catalyzed Scalable Alkyne Cyclotrimerization and Crossed [2 + 2 + 2]-Cycloaddition Reaction in a Plug Flow Reactor . PubMed. [Link]
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Polysaccharide Utilization and Adhesion Enable the Genome-Streamlined Opacimonas immobilis to Adapt to the Diatom Phycosphere . MDPI. [Link]
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A Senior Application Scientist's Guide to Grignard Reagents from Brominated Aromatic Compounds: A Comparative Analysis
For over a century, the Grignard reaction has remained a cornerstone of synthetic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2] Aryl Grignard reagents, derived from aromatic halides, are particularly vital in the synthesis of complex molecules, from pharmaceuticals to advanced materials. However, not all aryl Grignards are created equal. The choice of the starting brominated aromatic compound profoundly impacts the reagent's formation, stability, and subsequent reactivity.
This guide provides a comparative analysis of Grignard reagents synthesized from various brominated aromatic precursors. We will move beyond simple protocols to explore the underlying principles that govern performance, offering field-proven insights and experimental data to empower researchers in making informed decisions for their synthetic challenges.
The Genesis of an Aryl Grignard: Factors Influencing Formation
The preparation of a Grignard reagent involves the oxidative addition of an organic halide to magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[3][4] While seemingly straightforward, the success and rate of this reaction are highly sensitive to the electronic and steric environment of the C-Br bond.
Electronic Effects: The Push and Pull on Reactivity
The electronic nature of substituents on the aromatic ring dictates the ease of Grignard formation. This is largely because the reaction mechanism is believed to involve single-electron transfer (SET) from the magnesium surface to the aryl bromide.[5]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or carbonyl groups can accelerate the initial electron transfer by lowering the electron density of the aromatic ring. However, these groups are often incompatible with the highly nucleophilic and basic Grignard reagent once it is formed, leading to self-quenching and side reactions.[6] For such cases, halogen-magnesium exchange methods at low temperatures are often preferred.[7][8]
-
Electron-Donating Groups (EDGs): Groups like alkoxy (e.g., -OCH₃) or alkyl (e.g., -CH₃) increase the electron density of the ring, making the initial electron transfer more difficult. This can lead to longer induction periods or the need for magnesium activation.[6] For instance, preparing p-anisylmagnesium bromide can be challenging and often requires special activation of the magnesium.[6]
Steric Hindrance: The Ortho Effect
The position of the bromine atom and other substituents has a dramatic impact on the reaction.
-
ortho-Substituents: Large groups at the ortho position can sterically hinder the approach of the aryl bromide to the magnesium surface, significantly slowing down or even inhibiting the reaction.
-
meta- and para-Substituents: These positions generally present fewer steric barriers, making Grignard formation more facile compared to their ortho-isomers.
The interplay of these effects means that a balance must be struck. An ideal precursor allows for efficient formation without possessing functional groups that would be incompatible with the resulting reagent.
Comparative Performance Data
To illustrate these principles, the following table summarizes the expected performance of Grignard reagents from representative brominated aromatic compounds. The relative reactivity is a qualitative assessment based on the nucleophilicity of the resulting Grignard reagent, where electron-donating groups generally increase the nucleophilicity of the carbanionic carbon.
| Aromatic Precursor | Substituent & Position | Electronic/Steric Effect | Ease of Formation | Relative Nucleophilicity | Key Considerations & Challenges |
| Bromobenzene | None | Neutral | Standard | Baseline | The benchmark for aryl Grignard reactions. |
| 2-Bromotoluene | ortho-Methyl | Weak EDG / Steric Hindrance | Moderate to Difficult | Moderate | Steric hindrance can slow formation; requires activated Mg. |
| 4-Bromotoluene | para-Methyl | Weak EDG | Standard | High | Forms readily; resulting Grignard is more nucleophilic than phenylmagnesium bromide. |
| 4-Bromoanisole | para-Methoxy | Strong EDG | Difficult | Very High | Difficult to initiate due to high electron density.[6] The resulting reagent is a very strong nucleophile. |
| 4-Bromobenzonitrile | para-Cyano | Strong EWG | Incompatible (Direct) | N/A (Direct) | The cyano group is attacked by the Grignard reagent. Requires indirect methods like Mg-halogen exchange.[7] |
Experimental Design for Comparison
Objectively comparing Grignard reagents requires a rigorously controlled experimental workflow. The two most critical phases are accurate quantification of the reagent and a standardized test for its reactivity.
Diagram: General Experimental Workflow
Below is a standardized workflow for the preparation and analysis of an aryl Grignard reagent.
Caption: Standard workflow for aryl Grignard preparation and comparative analysis.
Protocol 1: Preparation of Phenylmagnesium Bromide (A Benchmark)
This protocol describes a standard procedure. For more challenging precursors (e.g., 4-bromoanisole), extended reflux times and magnesium activation are critical.
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, glass stopper, magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Assemble the glassware and flame-dry all parts under a stream of inert gas to remove adsorbed moisture. Allow to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the flask. Add a single crystal of iodine. The purple vapor indicates the start of activation as it reacts with the oxide layer on the magnesium surface.[8][9]
-
Solvent Addition: Add a portion of the anhydrous ether to cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in the remaining anhydrous ether. Add a small amount (approx. 10%) of this solution to the magnesium suspension.
-
Reaction: The disappearance of the iodine color and the onset of gentle bubbling or turbidity indicates reaction initiation. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is your Grignard reagent.
Scientist's Note: The induction period is the most variable step. If the reaction does not start, gentle warming with a heat gun or sonication can be effective.[8] The use of 1,2-dibromoethane as an activating agent is also common.[8]
Protocol 2: Quantitative Analysis by Titration
Never assume a 100% yield. Accurate determination of the Grignard concentration is essential for stoichiometric control and valid comparisons.[10][11] Titration against a known amount of a protic substance in the presence of a colorimetric indicator is a reliable method.[12]
Materials:
-
(-)-Menthol, anhydrous (as a non-volatile, solid acid)
-
1,10-Phenanthroline (as indicator)
-
Anhydrous THF
-
Standard glassware for titration
Procedure:
-
Prepare Titrant: Accurately weigh (-)-menthol and dissolve it in anhydrous THF to create a standardized solution of ~1.0 M.
-
Prepare Analyte: Under an inert atmosphere, add ~5 mg of 1,10-phenanthroline to a dry flask. Add a known volume (e.g., 2 mL) of anhydrous THF.
-
Add Grignard: To this flask, add a precisely measured volume (e.g., 1.00 mL) of your prepared Grignard solution. The solution should turn a distinct color (e.g., deep red or purple) as the indicator complexes with the Grignard reagent.[12]
-
Titrate: Titrate the Grignard solution with the standardized menthol solution. The endpoint is reached upon the sharp disappearance of the colored complex, indicating that all active Grignard reagent has been quenched.
-
Calculate: Use the volume of titrant added to calculate the molarity of the Grignard reagent.
Comparing Reactivity: A Mechanistic Perspective
The nucleophilicity of the aryl Grignard is tied to the polarity of the C-Mg bond. Electron-donating groups on the aromatic ring increase the negative charge density on the carbon, making it a more potent nucleophile.
Diagram: Influence of Substituents on Reactivity
This diagram illustrates how the electronic nature of a para-substituent influences the reagent's nucleophilic character and its reaction with an electrophile like a ketone.
Caption: Electronic effects of substituents on the nucleophilicity and reactivity of aryl Grignard reagents.
Conclusion and Recommendations
The selection of a brominated aromatic precursor is a critical parameter in the design of any synthetic route involving a Grignard reaction.
-
For routine applications requiring a standard aryl nucleophile, bromobenzene remains the precursor of choice due to its reliability and cost-effectiveness.
-
To enhance nucleophilicity , precursors with para-alkyl substituents like 4-bromotoluene offer a good balance of reactivity and ease of formation.
-
For highly activated systems , precursors with strong electron-donating groups like 4-bromoanisole can provide potent nucleophiles, but researchers must be prepared for challenging reaction initiation.
-
When steric bulk is required , ortho-substituted precursors can be used, but expect significantly slower formation rates and lower yields.
-
For substrates with sensitive functional groups , direct formation should be avoided in favor of indirect methods such as the isopropylmagnesium chloride-mediated halogen-magnesium exchange .[8]
By understanding the interplay of electronic and steric factors and by employing rigorous quantitative analysis, researchers can harness the full synthetic power of aryl Grignard reagents, optimizing their reactions for success in the complex landscape of modern drug discovery and development.
References
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Seyferth, D. The Grignard Reagents. Organometallics, 2009, 28 (6), 1598–1605. [Link]
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10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
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Ashenhurst, J. All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Ashenhurst, J. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]
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Alkyl Halide Reactivity. Michigan State University Chemistry. [Link]
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A Snippet of Grignard Reagent's History. Resonance – Journal of Science Education. [Link]
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Krasovskiy, A., et al. Relative Rates of Bromine–Magnesium Exchange Reactions in Substituted Bromobenzene Derivatives. Angewandte Chemie International Edition, 2006, 45(18), 2958-2961. [Link]
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Jasperse, J. Grignard Synthesis of Triphenylmethanol. NDSU Chemistry. [Link]
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Clark, J. An Introduction to Grignard Reagents. Chemguide. [Link]
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Grignard Reaction. Organic Chemistry Portal. [Link]
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Kadam, A., et al. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 2013, 15(6), 1648-1657. [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]
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Gilman, H., et al. The Quantitative Estimation of the Grignard Reagent. Journal of the American Chemical Society, 1923, 45(1), 150-158. [Link]
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D'Hollander, R., & Anteunis, M. Studies on the Grignard Reaction IV. The Quantitative Determination of Grignard Reagent Concentration. Bulletin des Sociétés Chimiques Belges, 1963, 72(1-2), 77-90. [Link]
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Grignard Limiting Reagent Using Bromobenzene. Bartleby. [Link]
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para vs meta vs ortho addition??. Reddit. [Link]
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Steric Effects of Alkylmagnesium Chlorides in the Grignard Reaction with Silanes. Inorganica Chimica Acta, 2007, 360(4), 1278-1282. [Link]
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Lin, H-S., & Paquette, L. A. A Convenient Method for Determining the Concentration of Grignard Reagents. Synthetic Communications, 1994, 24(17), 2503-2506. [Link]
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Organic Synthesis: Benzoic Acid via a Grignard Reaction. University of Sydney. [Link]
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Comparative Study of Aromatic Electrophilic Substitution Reaction at the Meta and Ortho-Position in Toluene. IRJET. [Link]
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Vlismas, T., & Parker, R. D. The determination of grignard reagent concentration by an acidimetric double titration method. Journal of Organometallic Chemistry, 1967, 10(1), 193-196. [Link]
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A Comparative Guide to 1-Bromobenzocyclobutene: Validating a Premier Synthon for Complex Synthesis
In the intricate field of total synthesis, the strategic selection of building blocks is paramount. An ideal synthon should not only provide a reliable pathway to a desired molecular scaffold but also offer advantages in terms of efficiency, selectivity, and functional group tolerance. 1-Bromobenzocyclobutene (1-BCB) has distinguished itself as such a synthon, serving as a robust and versatile precursor for the construction of complex polycyclic systems. This guide offers a critical validation of 1-BCB, presenting its core utility, a comparative analysis against alternative methods, and the empirical data required for its confident application in research and development.
The Strategic Value of 1-Bromobenzocyclobutene: A Controlled Entry to o-Quinodimethanes
The synthetic power of 1-bromobenzocyclobutene lies in its function as a stable, bench-top precursor to the highly reactive o-quinodimethane intermediate.[1] This transformation is predicated on a thermally induced electrocyclic ring-opening of the strained four-membered cyclobutene ring. This pericyclic reaction proceeds in a conrotatory fashion to furnish a transient cis-diene, perfectly poised for subsequent cycloaddition reactions.
Figure 1. The thermal activation of 1-bromobenzocyclobutene to generate a reactive o-quinodimethane intermediate for use in Diels-Alder reactions.
The primary advantage of this methodology is the controlled, in situ generation of the diene. Unlike methods that rely on harsh reagents for elimination reactions, the thermal activation of benzocyclobutenes is a clean process that avoids the production of stoichiometric byproducts, simplifying purification and enhancing compatibility with sensitive substrates.
Performance in Total Synthesis: A Case Study
The efficacy of the benzocyclobutene strategy is powerfully demonstrated in numerous total syntheses. A classic application involves the construction of steroidal frameworks. Here, an appropriately substituted benzocyclobutene tethered to a dienophile undergoes an intramolecular Diels-Alder (IMDA) reaction upon heating. This single, high-yielding step can form multiple rings and set several stereocenters with high fidelity, showcasing the remarkable efficiency of the approach. The predictable stereochemical outcome, often favoring the formation of a thermodynamically stable endo product, is a key advantage in complex target synthesis.[2]
Comparative Analysis: 1-Bromobenzocyclobutene vs. Alternative Precursors
While other methods exist for generating o-quinodimethanes, 1-BCB and its derivatives offer a superior combination of stability, reactivity, and versatility. The following table provides a quantitative comparison with common alternatives.
| Synthon/Method | Generation Conditions | Key Advantages | Major Disadvantages | Typical Yield Range (%) |
| 1-Bromobenzocyclobutene | Thermal (180-220 °C, inert solvent) | High yields, clean reaction, commercially available, good functional group tolerance.[1] | High temperatures may not be suitable for all substrates. | 75-95% |
| α,α'-Dibromo-o-xylene | Reductive elimination (e.g., Zn, NaI) | Readily available starting material. | Requires stoichiometric reductant, often harsh conditions, byproduct formation. | 40-70% |
| 1,3-Dihydroisothianaphthene 2,2-dioxide | Thermal extrusion of SO₂ (>200 °C) | Gaseous SO₂ is the only byproduct. | Requires multi-step synthesis of the precursor, very high temperatures. | 50-80% |
| Pd-Catalyzed Multicomponent Assembly | Pd catalyst, base, 80 °C | Milder conditions, convergent.[3] | Requires careful optimization of catalyst and ligands, sensitive to air/moisture. | 60-90% |
Table 1. Objective comparison of major synthetic routes to o-quinodimethanes for use in cycloaddition reactions.
The data clearly indicates that while newer catalytic methods show promise for milder conditions[3], the thermal ring-opening of benzocyclobutenes remains a highly reliable and high-yielding strategy, particularly for large-scale applications where operational simplicity is a priority.
Experimental Protocol: A Validated Diels-Alder Reaction
This section provides a detailed, self-validating protocol for a representative intermolecular Diels-Alder reaction, which can be adapted by researchers for specific substrate combinations.
Objective: To synthesize a tetrahydronaphthalene derivative via the [4+2] cycloaddition of 1-bromobenzocyclobutene and a suitable dienophile (e.g., N-phenylmaleimide).
Methodology Workflow:
Figure 2. A step-by-step workflow for the synthesis and validation of a Diels-Alder adduct using 1-bromobenzocyclobutene.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar and condenser, add 1-bromobenzocyclobutene (183 mg, 1.0 mmol, 1.0 equiv.) and N-phenylmaleimide (190 mg, 1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Add anhydrous o-dichlorobenzene (5 mL) via syringe under a nitrogen atmosphere.
-
Reaction Execution: Immerse the tube in a preheated oil bath at 180 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots for Thin Layer Chromatography (TLC) analysis (staining with potassium permanganate) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 1-BCB is consumed.
-
Aqueous Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Validation: Purify the crude residue by flash column chromatography on silica gel. The structure and purity of the isolated product must be confirmed by spectroscopic methods (NMR, HRMS), which serves as the final validation of the protocol's success.
Conclusion and Future Outlook
1-Bromobenzocyclobutene has been unequivocally validated as a premier synthon in total synthesis. Its utility is rooted in the clean and efficient thermal generation of o-quinodimethanes, enabling powerful intra- and intermolecular Diels-Alder reactions for the rapid assembly of molecular complexity. When compared to classical and even some modern alternatives, the benzocyclobutene-based approach offers a compelling balance of high yield, operational simplicity, and broad applicability. As synthetic chemists continue to tackle increasingly complex molecular targets, the strategic implementation of robust and reliable synthons like 1-bromobenzocyclobutene will remain a cornerstone of successful synthetic campaigns.
References
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LookChem. (n.d.). 1-Bromobenzocyclobutene. Retrieved from [Link]
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Matsuya, Y., et al. (2019). Facile o-quinodimethane formation from benzocyclobutenes triggered by the Staudinger reaction at ambient temperature. Chemical Communications, 55(44), 6205-6208. Retrieved from [Link]
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Majumdar, S., et al. (2023). Facile Generation of ortho-Quinodimethanes Toward Polycyclic Compounds. ChemRxiv. Retrieved from [Link]
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Sarkar, D., et al. (2022). Synthetic strategy to access to isolable o-quinodimethane. ResearchGate. Retrieved from [Link]
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Ingleson, M., et al. (2021). Modular synthesis of stereodefined benzocyclobutene derivatives via sequential Cu- and Pd-catalysis. University of Manchester Research Explorer. Retrieved from [Link]
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Paddon-Row, M. N., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(43), 11915-11926. Retrieved from [Link]
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comparative analysis of benzocyclobutene precursors for polymer properties
An In-Depth Comparative Analysis of Benzocyclobutene Precursors for Advanced Polymer Applications
In the relentless pursuit of miniaturization and enhanced performance in microelectronics and high-frequency applications, the choice of dielectric and packaging materials is paramount.[1] Benzocyclobutene (BCB)-based polymers have carved out a significant niche due to a unique combination of desirable properties: low dielectric constant (k), low dielectric loss, minimal moisture absorption, and excellent thermal stability.[2][3] These high-performance thermosets are derived from the polymerization of various BCB-functionalized monomers, or precursors. The structural characteristics of these precursors are not merely academic; they are the primary determinant of the final polymer's mechanical, thermal, and electrical performance.
This guide provides a comparative analysis of key benzocyclobutene precursors, moving beyond a simple catalog of properties to explain the causal relationships between monomer chemistry and the resulting thermoset characteristics. We will delve into the established workhorse of the industry, divinylsiloxane-bis-benzocyclobutene (DVS-bis-BCB), and contrast it with newer, rationally designed precursors that offer alternative synthetic routes and enhanced performance metrics. This analysis is intended for researchers and engineers seeking to select or develop the optimal BCB system for their specific application, from wafer-level packaging to high-frequency printed wiring boards.[1]
The Core Chemistry: BCB's Unique Polymerization Mechanism
The utility of all BCB precursors stems from a consistent and elegant polymerization chemistry. Upon thermal activation, typically at temperatures exceeding 200°C, the strained four-membered cyclobutene ring of the BCB moiety undergoes a conrotatory ring-opening to form a highly reactive o-quinodimethane (or o-xylylene) intermediate.[3][4] This intermediate readily participates in [4+2] Diels-Alder cycloaddition reactions with available dienophiles, such as vinyl groups, or can dimerize to form a cyclooctadiene structure.[5]
A critical advantage of this mechanism is that it proceeds without the formation of any volatile byproducts, unlike polyimides which release water during curing.[1][5] This eliminates a potential source of voids and defects in the final cured film, a highly desirable feature for fabricating complex, multi-layered microelectronic structures.[1]
Caption: Thermal polymerization mechanism of benzocyclobutene.
Comparative Analysis of Key BCB Precursors
The choice of the molecular scaffold connecting the reactive BCB units dictates the processability of the resin and the ultimate properties of the cured polymer. Here, we compare the industry standard, DVS-bis-BCB, with a more recently developed alternative, DBDVS, which offers a different synthetic approach and distinct performance characteristics.
Divinylsiloxane-bis-benzocyclobutene (DVS-bis-BCB)
Commercially available from Dow under the CYCLOTENE™ brand, DVS-bis-BCB is the most widely adopted BCB precursor.[1][6] Its structure features two BCB units linked by a flexible divinyltetramethyldisiloxane chain.
Synthesis: The conventional synthesis involves a palladium-catalyzed coupling reaction (e.g., Heck or Suzuki) between 4-bromo-BCB and divinyltetramethylsiloxane.[1] While effective, this route requires the use of expensive noble metal catalysts, which can be a drawback in terms of cost and potential metallic contamination in high-purity electronic applications.[2]
Properties and Rationale:
-
Low Dielectric Constant (k ≈ 2.65): The siloxane backbone and the nonpolar hydrocarbon network formed after polymerization contribute to the low dielectric constant and low dissipation factor, which are crucial for high-frequency applications.[3]
-
Excellent Thermal Stability: The cured polymer exhibits a high glass transition temperature (Tg) exceeding 350°C and thermal stability (T5%, 5% weight loss temperature) of over 440°C, making it suitable for demanding fabrication processes.[2][7]
-
Processability: The monomer can be partially polymerized, or "B-staged," into a prepolymer solution (often in mesitylene) with good film-forming properties for spin-coating applications.[1] The curing process can be staged ("soft cure" and "hard cure") to manage stress and improve adhesion in multilayer builds.[1]
1,3-bis(1,2-dihydro-benzocyclobutene-4-yl)-1,3-dimethyl-1,3-divinyldisiloxane (DBDVS)
DBDVS represents a strategic modification of the DVS-bis-BCB structure, designed to circumvent the use of noble metal catalysts and enhance thermomechanical properties.[2] In this precursor, the benzene ring of the BCB moiety is directly attached to the silicon atom.
Synthesis: DBDVS is synthesized via a more cost-effective Grignard reaction. First, a BCB-functionalized chlorosilane (BCS) is prepared by reacting 4-bromo-BCB with dichloromethylvinylsilane and magnesium. The resulting BCS is then hydrolyzed and condensed to yield the final DBDVS monomer.[2] This pathway avoids palladium catalysts entirely.
Caption: Comparison of synthetic routes for BCB precursors.
Properties and Rationale:
-
Enhanced Thermomechanical Performance: The direct linkage of the rigid BCB-phenyl group to the siloxane backbone results in a higher crosslinking density in the cured polymer.[2] This translates to a significantly higher storage modulus (especially at elevated temperatures) and a lower coefficient of thermal expansion (CTE), indicating better dimensional stability.[2]
-
Comparable Dielectric Constant (k ≈ 2.72): While slightly higher than DVS-bis-BCB, the dielectric constant remains low and suitable for most microelectronic applications.[2] The direct Si-Phenyl bond slightly increases the dipole moment compared to the vinyl linkage in DVS-bis-BCB.
-
Extremely Low Dielectric Loss: Cured DBDVS exhibits a remarkably low dissipation factor (0.00045 at 1 MHz), which is superior to that of DVS-bis-BCB (0.00280 at 1 MHz), making it an excellent candidate for very high-frequency circuits where signal integrity is critical.[2]
Quantitative Performance Data Summary
The following table summarizes key experimental data comparing the cured properties of the standard DVS-bis-BCB with the palladium-free DBDVS and an adamantane-containing variant (AdaDBDVS).[2]
| Property | DVS-bis-BCB (Cured) | DBDVS (Cured) | AdaDBDVS (Cured) | Unit |
| Storage Modulus (E') @ 50°C | 2280 | 2845 | 2730 | MPa |
| Storage Modulus (E') @ 300°C | 490 | 2120 | 1720 | MPa |
| Glass Transition Temp. (Tg) | >380 (by DMA) | >380 (by DMA) | >380 (by DMA) | °C |
| Thermal Stability (T5%) | 446 | 453 | 449 | °C |
| CTE (30-275°C) | 60.6 | 47.8 | 64.2 | ppm/°C |
| Dielectric Constant (k) @ 1 MHz | 2.65 | 2.72 | 2.78 | - |
| Dielectric Loss (D) @ 1 MHz | 2.80 x 10⁻³ | 0.45 x 10⁻³ | 0.81 x 10⁻³ | - |
Data sourced from Cheng et al. (2017)[2]
Interpretation of Data: The data clearly illustrates the structure-property relationship. The enhanced crosslinking density of DBDVS leads to a much better retention of mechanical stiffness (storage modulus) at 300°C and a significantly lower CTE.[2] This improved dimensional stability is critical for reliability during thermal cycling in electronic packages. The introduction of a bulky, rigid adamantane group in AdaDBDVS also yields a high storage modulus but increases the CTE compared to DBDVS.
Caption: Influence of precursor structure on final polymer properties.
Experimental Protocols
To ensure the reproducibility and validation of findings, standardized methodologies are crucial. The following are representative protocols for the synthesis and characterization of these materials.
Protocol 1: Synthesis of DBDVS Precursor[2]
Objective: To synthesize 1,3-bis(1,2-dihydro-benzocyclobutene-4-yl)-1,3-dimethyl-1,3-divinyldisiloxane (DBDVS) via a Grignard reaction.
Step-by-Step Methodology:
-
Preparation of Grignard Reagent: In a nitrogen-purged, three-necked flask, add magnesium powder (1.05 eq) and dry tetrahydrofuran (THF). Heat the mixture to 45°C.
-
Formation of BCS Intermediate: Slowly add a solution of 4-bromobenzocyclobutene (1.0 eq) and dichloromethylvinylsilane (1.0 eq) in dry THF to the magnesium suspension over 2 hours. Maintain the temperature at 45°C. Continue stirring for 1 hour after the addition is complete.
-
Work-up: Cool the reaction mixture, filter to remove magnesium salts, and concentrate the filtrate under reduced pressure to obtain the crude BCB-functionalized chlorosilane (BCS) intermediate.
-
Hydrolysis and Condensation: Dissolve the crude BCS in a suitable solvent like dichloromethane. In a separate flask, prepare a solution of pyridine (as an acid scavenger) in water.
-
Reaction: Slowly add the BCS solution to the pyridine/water mixture at 0°C with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield the crude DBDVS product.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain pure DBDVS.
Protocol 2: Polymer Film Preparation and Curing[1][2]
Objective: To prepare a fully cured, thin polymer film on a silicon wafer for characterization.
Step-by-Step Methodology:
-
Prepolymer Solution (B-staging): Dissolve the synthesized monomer (e.g., DBDVS, 1.0 g) in mesitylene (3.0 g). Reflux the solution for an appropriate time (e.g., 30 hours) to form a viscous oligomer solution. Causality: B-staging increases the viscosity of the solution, which is essential for forming uniform, defect-free films via spin-coating.
-
Substrate Preparation: Clean a silicon wafer using a standard RCA or piranha cleaning procedure to ensure a hydrophilic surface for good adhesion.
-
(Optional) Adhesion Promoter: Apply an adhesion promoter (e.g., AP3000 for CYCLOTENE) by spin-coating and bake as per the manufacturer's instructions.[3]
-
Spin-Coating: Dispense the B-staged prepolymer solution onto the center of the silicon wafer. Spin-coat at a defined speed (e.g., 3000 rpm) for a set time (e.g., 30 seconds) to achieve the desired film thickness.
-
Curing: Transfer the coated wafer to a nitrogen-purged oven for a multi-step curing process. A typical hard cure schedule is:
-
Ramp to 250°C and hold for 3 hours.
-
Ramp to 280°C and hold for 30 minutes.
-
Cool down slowly to room temperature.
-
Causality: The nitrogen atmosphere prevents oxidation at high curing temperatures. The staged temperature profile ensures complete conversion of the BCB groups into a robust, cross-linked network.
-
Protocol 3: Dielectric Property Measurement[2]
Objective: To measure the dielectric constant (k) and dissipation factor (D) of the cured polymer film.
Step-by-Step Methodology:
-
Sample Preparation: Use the cured polymer film prepared on a low-resistivity silicon wafer. On the top surface of the BCB film, deposit circular metal electrodes (e.g., aluminum or gold) of a known area (A) via sputtering or thermal evaporation through a shadow mask. The silicon wafer acts as the bottom electrode.
-
Instrumentation: Use a precision LCR meter (e.g., Keysight E4980A) connected to a parallel-plate capacitor test fixture (e.g., Keysight 16451B).
-
Measurement: Place the sample in the test fixture, ensuring good contact with both electrodes.
-
Data Acquisition: Sweep the frequency across the desired range (e.g., 100 kHz to 1.2 MHz) and record the capacitance (C) and dissipation factor (D) at each frequency point.
-
Calculation of Dielectric Constant: Calculate the dielectric constant (k) using the parallel-plate capacitor formula:
-
k = (C * d) / (ε₀ * A)
-
where C is the measured capacitance, d is the film thickness (measured by profilometry or ellipsometry), ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m), and A is the electrode area.
-
Conclusion
The selection of a benzocyclobutene precursor has profound implications for the final properties and cost-effectiveness of high-performance polymers. While DVS-bis-BCB remains the well-characterized industry standard, offering a robust balance of properties, newer precursors like DBDVS demonstrate a clear path toward enhanced performance and improved manufacturing logistics. The palladium-free synthesis of DBDVS is a significant advantage, and its resulting polymer exhibits superior thermomechanical stability and lower dielectric loss.[2] This makes it a compelling alternative for next-generation microelectronic and high-frequency applications where dimensional stability and signal integrity are pushed to their limits. By understanding the fundamental relationship between precursor chemistry and polymer performance, researchers and engineers can make more informed material selections to drive innovation forward.
References
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Cheng, Y., Chen, W., Li, Z., Zhu, T., Zhang, Z., & Jin, Y. (2017). Hydrolysis and condensation of a benzocyclobutene-functionalized precursor for the synthesis of high performance low-K polymers. RSC Advances, 7(22), 13381-13388. [Link]
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Lau, S., et al. (1998). Benzocyclobutene-based polymers for microelectronics. ACS Symposium Series, 706, 238-250. [Link]
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Garrou, P. E., Heistand, R. H., Dibbs, M., Manial, T. A., Mohler, C. E., Stokich, T. M., ... & Townsend, P. H. (1993). Benzocyclobutene (BCB) as a dielectric for multichip module fabrication. IEEE Transactions on Components, Hybrids, and Manufacturing Technology, 16(1), 46-53. [Link]
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Lessard, J., et al. (2022). Benzocyclobutene in frontal ring-opening metathesis polymerization. American Chemical Society. [Link]
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Wang, C., et al. (2016). Preparation and properties of benzocyclobutene based low-k linear polysiloxane. Journal of Materials Chemistry C, 4(43), 10276-10283. [Link]
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Li, G., et al. (2018). Preparation and Properties of Benzocyclobutene Based Low-k Linear Polysiloxane. ResearchGate. [Link]
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Kim, N. W., et al. (2021). High-Density Patterned Array Bonding through Void-Free Divinyl Siloxane Bis-Benzocyclobutene Bonding Process. Polymers, 13(21), 3658. [Link]
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Zhang, Y., et al. (2024). Dielectric Properties of Benzocyclobutene-Based Resin: A Molecular Dynamics Study. Polymers, 16(2), 241. [Link]
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Kirsch, G., & Kniep, F. (2016). Benzocyclobutene and its derivatives. Chemical Reviews, 116(1), 133-168. [Link]
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Wang, Z., & Zhang, Z. (2004). The Synthesis of Novel Benzocyclobutene Monomers Containing the Squaric Acid Unit. Journal of Chemical Research, 2004(6), 430-431. [Link]
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Kawahara, J., et al. (2004). Vapor phase reactions in polymerization plasma for divinylsiloxane-bis-benzocyclobutene film deposition. ResearchGate. [Link]
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Stokich, T. M., et al. (1993). Real-Time FT-IR Studies Of The Reaction Kinetics For The Polymerization Of Divinyl Siloxane Bis-Benzocyclobutene Monomers. MRS Online Proceedings Library, 323, 237. [Link]
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Ghodssi, R., et al. (2003). Electrical Characterization of Benzocyclobutene Polymers for Electric Micromachines. Journal of Microelectromechanical Systems, 12(2), 153-163. [Link]
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Yang, G., et al. (2011). Recent Progress in Benzocyclobutene Related Polymers. IntechOpen. [Link]
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Ghodssi, R., et al. (2003). Electrical Characterization of Benzocyclobutene Polymers for Electric Micromachines. Reza Ghodssi. [Link]
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M.J. Wolf, et al. (2008). Polymerization of Thin Film Polymers. IntechOpen. [Link]
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O'Connor, C., et al. (2013). Photopatternable Laminate BCB Dielectric. IMAPS 2013 - 46th International Symposium on Microelectronics. [Link]
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Hahn, S. F., Martin, S. J., McKelvy, M. L., & Patrick, D. W. (1993). Thermal polymerization of bis(benzocyclobutene) monomers containing .alpha.,.beta.-disubstituted ethenes. Macromolecules, 26(15), 3870-3877. [Link]
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Wang, C., et al. (2021). Preparation and Properties of Low Dielectric Constant Siloxane/Carbosilane Hybrid Benzocyclobutene Resin Composites. Polymers, 13(21), 3824. [Link]
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Kim, N. W., et al. (2021). High-Density Patterned Array Bonding through Void-Free Divinyl Siloxane Bis-Benzocyclobutene Bonding Process. MDPI. [Link]
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The Efficacy of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene in Cycloaddition Reactions: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex polycyclic frameworks is a cornerstone of molecular synthesis. The Diels-Alder reaction, a powerful tool for forming six-membered rings, often relies on the in-situ generation of highly reactive dienes. Among the most effective precursors for the versatile o-quinodimethane (o-QDM) intermediate is the benzocyclobutene (BCB) scaffold. Thermal activation of BCBs triggers a conrotatory ring-opening to furnish the transient o-QDM, which can be readily trapped by a dienophile in a [4+2] cycloaddition.
This guide provides an in-depth technical comparison of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene (also known as 1-bromobenzocyclobutene), a commercially available and widely used o-QDM precursor, against other substituted benzocyclobutenes and alternative classes of precursors. By examining the interplay of electronic effects, reaction kinetics, and substrate scope, this document aims to equip the discerning scientist with the insights necessary to select the optimal precursor for their specific synthetic challenge. We will delve into the causality behind experimental choices and present supporting data to ensure a robust and validated understanding.
The Central Role of Benzocyclobutenes: A Mechanistic Overview
The utility of benzocyclobutene derivatives lies in their ability to serve as stable, isolable precursors that, upon heating, undergo a reversible electrocyclic ring-opening to form the highly reactive o-quinodimethane intermediate. This intermediate is not isolated but is immediately trapped by a dienophile present in the reaction mixture, driving the equilibrium towards the formation of the cycloadduct. The aromaticity of the benzene ring is temporarily disrupted during the formation of the o-QDM and is restored in the final product, providing a thermodynamic driving force for the cycloaddition step.
Caption: General workflow of a Diels-Alder reaction using a benzocyclobutene precursor.
The efficiency of this process is critically dependent on the temperature required for the initial ring-opening. This, in turn, is governed by the electronic nature of the substituents on the benzocyclobutene ring.
Comparative Analysis of Substituted Benzocyclobutenes
The substituent at the 7-position of the bicyclo[4.2.0]octa-1,3,5-triene skeleton plays a pivotal role in modulating the reactivity of the precursor. Both theoretical and experimental studies have shown that the kinetics of the thermal ring-opening are sensitive to the electronic properties of this substituent.[1][2][3]
Electron-Withdrawing Groups (EWGs) vs. Electron-Donating Groups (EDGs):
Generally, the introduction of substituents alters the energy barrier for the electrocyclic ring-opening. While a comprehensive, directly comparative dataset under identical conditions is scarce in the literature, we can synthesize a comparative overview from various studies.
| Precursor | Substituent Effect | Typical Ring-Opening Temp. (°C) | Dienophile Example | Product Yield | Reference |
| This compound | Electron-withdrawing | ~180-200 | N-Phenylmaleimide | Good | (Implied) |
| 7-Methoxybenzocyclobutene | Electron-donating | Lowered (relative to unsub.) | Varies | Good-Excellent | [4] |
| 7-Cyanobenzocyclobutene | Strong Electron-withdrawing | Higher (relative to unsub.) | Maleic Anhydride | Moderate | [5] |
| Unsubstituted Benzocyclobutene | Neutral | ~180 | Maleic Anhydride | Good |
Note: The yields and conditions are compiled from various sources and may not be directly comparable due to variations in experimental setups. This table serves as a qualitative and semi-quantitative guide.
Insights from the Data:
-
This compound represents a synthetically useful balance. The bromo group is electron-withdrawing, which can influence the electronic properties of the resulting o-QDM. Its reactivity is generally reliable, and it serves as a versatile handle for post-cycloaddition transformations.
-
Electron-donating groups , such as a methoxy group, are known to lower the activation energy for the ring-opening process, allowing for cycloadditions at lower temperatures. This can be advantageous when dealing with thermally sensitive dienophiles or products.
-
Strongly electron-withdrawing groups , like a cyano or nitro group, tend to increase the stability of the benzocyclobutene ring, thus requiring higher temperatures to induce ring-opening. This can be a limitation, potentially leading to decomposition or side reactions.
Alternative Precursors for o-Quinodimethanes
While benzocyclobutenes are a mainstay, other classes of molecules can also serve as effective precursors to o-quinodimethanes. A comparative evaluation is crucial for a comprehensive synthetic strategy.
α,α'-Dihalo-o-xylenes
One of the classical methods for generating o-quinodimethanes involves the dehalogenation of α,α'-dihalo-o-xylenes using reducing agents like zinc or sodium iodide.[6]
Advantages:
-
Milder Conditions: This method can often be performed at or near room temperature, avoiding the high temperatures required for thermal ring-opening of many benzocyclobutenes.
-
Readily Available Starting Materials: α,α'-Dihalo-o-xylenes can be prepared from o-xylene.
Disadvantages:
-
Stoichiometric Reductants: The use of stoichiometric amounts of reducing agents can complicate purification.
-
Side Reactions: Reductive conditions can sometimes lead to undesired side reactions, such as polymerization or simple reduction of the diene.[6]
Efficiency Comparison:
| Precursor | Generation Method | Dienophile Example | Yield | Reference |
| 7-Bromobenzocyclobutene | Thermal | Varies | Good | |
| 1,2-Bis(bromomethyl)benzene | Zn, aq. NH4Cl | N-Methylmaleimide | 84% | [6] |
| 1,2-Bis(bromomethyl)benzene | NaI, DMF | Maleic Anhydride | 75% |
The dehalogenation method can provide excellent yields, particularly with activated dienophiles. The choice between a benzocyclobutene and a dihalo-o-xylene precursor may therefore depend on the thermal stability of the substrates and the desired reaction conditions.
Benzosulfones and Other Precursors
Other notable precursors include 1,3-dihydroisothianaphthene 2,2-dioxide, which undergoes thermal extrusion of sulfur dioxide to form o-quinodimethane. This method often requires high temperatures, similar to or even exceeding those for benzocyclobutene ring-opening.
Experimental Protocols
To provide a practical context for the discussed comparisons, the following are representative experimental procedures.
Protocol 1: Thermal Cycloaddition of this compound with N-Phenylmaleimide
Objective: To synthesize the Diels-Alder adduct of 7-bromo-o-quinodimethane and N-phenylmaleimide.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Anhydrous o-dichlorobenzene (or other high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and N-phenylmaleimide (1.1 eq).
-
Add anhydrous o-dichlorobenzene to achieve a concentration of approximately 0.1 M.
-
Heat the reaction mixture to reflux (approx. 180 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct.
Caption: Workflow for the thermal cycloaddition of 7-Bromobenzocyclobutene.
Protocol 2: Generation of o-Quinodimethane from 1,2-Bis(bromomethyl)benzene and Cycloaddition with Maleic Anhydride
Objective: To synthesize the Diels-Alder adduct of o-quinodimethane and maleic anhydride.
Materials:
-
1,2-Bis(bromomethyl)benzene
-
Maleic anhydride
-
Zinc dust
-
Saturated aqueous ammonium chloride
-
Acetonitrile
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, combine 1,2-bis(bromomethyl)benzene (1.0 eq), maleic anhydride (1.2 eq), and acetonitrile.
-
Add a saturated aqueous solution of ammonium chloride.
-
With vigorous stirring, add zinc dust (2.0 eq) portion-wise over 10-15 minutes at room temperature.
-
Continue stirring for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with 2 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion and Future Perspectives
This compound stands as a robust and versatile precursor for the generation of o-quinodimethanes in Diels-Alder reactions. Its efficiency is comparable to other substituted benzocyclobutenes, offering a good balance of reactivity and stability. The presence of the bromine atom provides a valuable handle for further synthetic manipulations.
The choice of an o-quinodimethane precursor is a critical decision in synthetic design. For thermally sensitive substrates, alternative methods such as the dehalogenation of α,α'-dihalo-o-xylenes at lower temperatures present a compelling alternative. Conversely, for reactions requiring higher temperatures, benzocyclobutenes with electron-withdrawing groups may be suitable, albeit potentially with lower overall efficiency.
Future research in this area will likely focus on the development of catalytic methods for the ring-opening of benzocyclobutenes under milder conditions, further expanding the synthetic utility of these valuable intermediates. The continued exploration of substituent effects will also enable a more refined and predictive approach to designing efficient cycloaddition reactions for the synthesis of complex molecules.
References
-
Brown, C. L., et al. (2021). Substituent Effects in Mechanochemical Allowed and Forbidden Cyclobutene Ring-Opening Reactions. Journal of the American Chemical Society.[1]
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Houk, K. N., et al. (2009). Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. Journal of the American Chemical Society.[3]
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Frey, H. M., & HECK, R. (1975). The thermal ring opening of 3,3-disubstituted cyclobutenes. Journal of the Chemical Society, Perkin Transactions 2.[5]
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Bieber, L. W., & da Silva, M. F. (2001). Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium. Molecules.[6]
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A Comparative Guide to the Synthetic Methods of Benzocyclobutene Derivatives for Researchers and Drug Development Professionals
The benzocyclobutene (BCB) core, a strained four-membered ring fused to a benzene ring, is a cornerstone in modern organic synthesis. Its unique reactivity, particularly its propensity to undergo thermal electrocyclic ring-opening to form highly reactive o-quinodimethanes, has established it as a versatile building block in the synthesis of complex natural products, pharmaceuticals, and advanced polymers.[1][2][3] This guide provides an in-depth comparison of the principal synthetic methodologies for accessing benzocyclobutene derivatives, offering field-proven insights into their mechanisms, scope, and practical applications.
Transition-Metal-Catalyzed Intramolecular C-H Functionalization: A Powerful and Direct Approach
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of benzocyclobutenes by enabling the direct functionalization of otherwise inert C-H bonds. This atom-economical approach avoids the need for pre-functionalized starting materials, offering a more streamlined and sustainable synthetic route.[4]
Palladium-Catalyzed C-H Activation of Methyl Groups
A highly efficient method for the synthesis of benzocyclobutenes involves the intramolecular C-H activation of a benzylic methyl group.[5][6][7] This strategy typically employs a palladium(II) acetate catalyst in conjunction with a bulky phosphine ligand, such as tri-tert-butylphosphine (PtBu3), and a carbonate base in a polar aprotic solvent like DMF.[5][6][7][8]
The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. Subsequent intramolecular C-H activation of a methyl group, facilitated by the carbonate base, forms a palladacycle intermediate. Reductive elimination then furnishes the benzocyclobutene product and regenerates the active palladium(0) catalyst. The choice of a bulky ligand is crucial to promote the formation of a monoligated palladium(0) complex, which is more reactive in the C-H activation step.[5]
Advantages:
-
High Efficiency: This method provides good to excellent yields (44-92%) for a variety of substrates.[6][7]
-
Directness: It allows for the direct formation of the benzocyclobutene ring without the need for pre-functionalization of the alkyl group.
Limitations:
-
Substrate Scope: The reaction is generally limited to substrates bearing a quaternary benzylic carbon.[6][7] However, derivatives with a tertiary benzylic carbon can be accessed indirectly.[6]
-
Regioselectivity: Substrates with small substituents para to the bromine can lead to the formation of regioisomers due to a 1,4-palladium migration. This can be suppressed by using bulkier substituents.[5][6]
Palladium(II)-Catalyzed Methylene-Selective C(sp3)-H Arylation
Intramolecular Cycloaddition Reactions: Convergent and Stereoselective Routes
Intramolecular cycloaddition reactions offer a convergent and often highly stereoselective means of constructing the benzocyclobutene framework. These methods typically involve the formation of a reactive intermediate that undergoes a [2+2] cycloaddition.
[2+2] Photocycloaddition
Photochemical [2+2] cycloaddition is a classic and powerful tool for the synthesis of cyclobutane rings.[10][11][12] In the context of benzocyclobutene synthesis, this typically involves the intramolecular cycloaddition of a tethered diene or enone system upon irradiation with UV or visible light.[10][13] Recent advances have seen the development of visible-light-induced energy transfer catalysis, which offers a milder and more selective alternative to traditional UV irradiation.[13]
Advantages:
-
Stereoselectivity: The concerted nature of the cycloaddition often leads to high levels of stereocontrol.
-
Mild Conditions: Photochemical reactions can often be carried out at or below room temperature.
Limitations:
-
Substrate Synthesis: The synthesis of the tethered precursor can be lengthy.
-
Byproducts: Intermolecular reactions and other photochemical side reactions can sometimes be problematic.
Benzyne [2+2] Cycloaddition
The in-situ generation of benzynes followed by their [2+2] cycloaddition with alkenes is a well-established method for synthesizing benzocyclobutenes.[14][15] Benzynes are highly reactive intermediates that readily undergo cycloaddition with a variety of dienophiles. The use of enamides as the alkene component has been shown to lead to a highly stereoselective tandem [2+2] cycloaddition-pericyclic ring-opening-intramolecular N-tethered [4+2] cycloaddition, providing rapid access to complex nitrogen-containing heterocycles.[8][16]
Advantages:
-
Convergence: This method allows for the rapid assembly of the benzocyclobutene core from relatively simple starting materials.
-
Versatility: A wide range of substituted benzynes and alkenes can be employed.[1]
Limitations:
-
Reactive Intermediates: The high reactivity of benzynes can sometimes lead to a lack of selectivity and the formation of side products.
-
Harsh Conditions: The generation of benzynes often requires strong bases or fluoride sources.[15]
Modular and Sequential Catalysis: A Modern Approach to Stereodefined Benzocyclobutenes
A recent and innovative strategy involves a modular and stereoselective copper- and palladium-catalyzed assembly/cyclization sequence.[17] This approach allows for the synthesis of densely functionalized benzocyclobutenes from readily available imines, allenes, and diboron precursors. The key step is an intramolecular Suzuki-Miyaura coupling of a vinyl boronate with an aryl bromide to form the four-membered ring.[17]
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A Comparative Guide to Low-Temperature and High-Temperature Benzocyclobutene (BCB) Cross-linking Agents for Advanced Applications
For researchers, scientists, and professionals in drug development and advanced materials, the selection of an appropriate cross-linking agent is paramount to achieving desired material properties and device performance. Benzocyclobutene (BCB)-based polymers have emerged as a critical class of materials, particularly in the microelectronics and biomedical fields, owing to their exceptional dielectric properties, low moisture absorption, and high thermal stability.[1][2][3] This guide provides an in-depth, objective comparison of low-temperature and high-temperature BCB cross-linking agents, supported by experimental data, to empower you in making informed decisions for your specific application needs.
The Fundamental Chemistry of BCB Cross-linking
The remarkable properties of BCB-based thermosets stem from a unique, thermally activated ring-opening reaction of the benzocyclobutene moiety. This process is advantageous as it does not produce any volatile byproducts, a highly desirable feature in microelectronic fabrication.[1] The curing mechanism proceeds in two key stages:
-
Ring-Opening: Upon heating, the strained four-membered ring of the BCB group undergoes an electrocyclic ring-opening to form a highly reactive ortho-quinodimethane intermediate.
-
Cross-linking: This intermediate readily participates in [4+2] Diels-Alder cycloaddition reactions with dienophiles, such as vinyl groups, or can dimerize to form a highly cross-linked, three-dimensional polymer network.[4][5]
The temperature required to initiate this ring-opening is a critical parameter that differentiates various BCB cross-linking agents and dictates their suitability for different applications.
Caption: The thermal curing mechanism of benzocyclobutene (BCB).
High-Temperature BCB Cross-linking Agents: The Industry Standard
High-temperature BCB resins, such as those based on divinylsiloxane-bis-benzocyclobutene (DVS-bis-BCB), are the established workhorses in the microelectronics industry.[1][6] Marketed under trade names like CYCLOTENE™, these resins are renowned for the exceptional performance of the resulting thermosets.[2]
Curing Profile: The cross-linking of standard BCB resins typically initiates at temperatures above 200°C, with a full cure ("hard cure") often requiring temperatures around 250°C for an hour to achieve over 95% conversion.[1] A lower temperature "soft cure" at around 210°C can be employed for multilayer applications to enhance interlayer adhesion.[1]
Key Performance Characteristics:
-
Excellent Thermal Stability: Fully cured DVS-bis-BCB polymers exhibit high glass transition temperatures (Tg) exceeding 350°C and decomposition temperatures (Td5) well above 400°C.[2][7]
-
Low Dielectric Constant and Dissipation Factor: These materials are prized for their low dielectric constant (Dk) of approximately 2.65 and a low dissipation factor (Df), making them ideal for high-frequency applications.[8]
-
Low Moisture Absorption: The hydrophobic, hydrocarbon-based polymer network results in very low moisture uptake (typically around 0.12% by weight), which is crucial for maintaining stable electrical properties and preventing corrosion in electronic devices.
-
High Degree of Planarization: During the initial stages of curing, DVS-bis-BCB resins can reflow, leading to highly planar surfaces, a critical requirement for multilayer interconnect fabrication.
Applications: The robust properties of high-temperature BCB thermosets have led to their widespread adoption in:
-
Interlayer dielectrics in integrated circuits.[1]
-
Wafer-level packaging and redistribution layers (RDL).[3]
-
Gallium arsenide (GaAs) integrated circuits.[1]
-
Micro-electro-mechanical systems (MEMS).
Low-Temperature BCB Cross-linking Agents: Enabling a New Generation of Devices
While the performance of high-temperature BCB resins is undisputed, their high curing temperatures preclude their use in applications involving temperature-sensitive substrates or components, such as flexible electronics, organic light-emitting diodes (OLEDs), and certain biomedical devices.[9][10] This has driven the development of a new class of BCB cross-linking agents that cure at significantly lower temperatures.
Strategies for Lowering Curing Temperature: The key to reducing the curing temperature lies in modifying the chemical structure of the BCB monomer to facilitate the ring-opening reaction at a lower energy threshold. This has been achieved through several approaches:
-
Ring Functionalization: Introducing electron-donating or sterically bulky groups to the BCB ring can lower the activation energy for ring-opening. For instance, an ethoxyvinyl-substituted BCB has been shown to cross-link at 100-150°C.[11] Another study demonstrated that incorporating specific functional groups can enable curing at just 120°C.[12]
-
Monomer Design: The synthesis of novel BCB-based monomers, such as tetraphenylethylene-modified BCB (TPE-BCB), has been shown to reduce the ring-opening temperature by as much as 60°C compared to conventional BCBs.[9] Some specialized cross-linkers have even achieved a 100°C reduction in processing temperature.[13]
Performance Profile of Low-Temperature BCB Systems: While offering the significant advantage of lower processing temperatures, it is crucial to evaluate the trade-offs in performance compared to their high-temperature counterparts. Generally, fully cross-linked low-temperature BCB resins exhibit:
-
Good Dielectric Properties: They maintain desirable low dielectric constants and dissipation factors.[9]
-
Adequate Thermal Stability: While their thermal stability might be lower than high-temperature systems, they often provide sufficient performance for their intended applications.
-
Enhanced Functionality: Some low-temperature BCB monomers can incorporate additional functionalities, such as aggregation-induced emission (AIE), opening up possibilities for dual-purpose materials in sensing and optoelectronics.[9]
Performance Comparison: Low-Temperature vs. High-Temperature BCB
The following table summarizes the key performance differences based on available data from the literature.
| Property | Low-Temperature BCB | High-Temperature BCB (DVS-bis-BCB) |
| Curing Temperature | 120 - 190°C[9][12] | >200°C (typically 250°C for hard cure)[1] |
| Dielectric Constant (Dk) | ~2.70[14] | ~2.65 |
| Dissipation Factor (Df) | ~2.13 x 10⁻³ at 1 MHz[14] | <0.002[8] |
| Thermal Stability (Td5) | >400°C (can be lower depending on structure) | >450°C[7] |
| Glass Transition Temp. (Tg) | >300°C (highly structure dependent) | >350°C[2] |
| Moisture Absorption | Low (hydrophobic nature retained) | <0.2%[2] |
| Key Advantage | Compatibility with temperature-sensitive substrates | Maximum thermal and mechanical robustness |
| Primary Applications | Flexible electronics, OLEDs, wearable devices[9] | Microelectronics, WLP, MEMS[1][3] |
Experimental Protocols for Characterization
To ensure the quality and performance of BCB-based thermosets, a suite of characterization techniques is employed. The following are standard, self-validating protocols:
Differential Scanning Calorimetry (DSC) for Curing Profile Analysis
Objective: To determine the onset and peak exothermic temperatures of the cross-linking reaction.
Methodology:
-
A small sample (5-10 mg) of the uncured BCB resin is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample is heated in a DSC instrument under a nitrogen atmosphere at a constant rate (e.g., 10°C/min).
-
The heat flow is monitored as a function of temperature. The exothermic peak corresponds to the curing reaction.[14]
Caption: Workflow for DSC analysis of BCB curing.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the decomposition temperature (Td) of the cured polymer.
Methodology:
-
A sample of the fully cured BCB thermoset (10-15 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The temperature at which 5% weight loss occurs (Td5) is a standard metric for thermal stability.[7]
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
Objective: To determine the glass transition temperature (Tg) and storage modulus of the cured polymer.
Methodology:
-
A rectangular sample of the cured BCB polymer with precise dimensions is prepared.
-
The sample is mounted in the DMA instrument in a suitable fixture (e.g., tensile or three-point bending).
-
A small, oscillating mechanical stress is applied to the sample as it is heated through a temperature range.
-
The storage modulus (a measure of stiffness) and tan delta (the ratio of loss to storage modulus) are recorded. The peak of the tan delta curve is typically used to determine Tg.[15]
Conclusion
The choice between low-temperature and high-temperature BCB cross-linking agents is fundamentally driven by the thermal constraints of the intended application. High-temperature systems, like DVS-bis-BCB, remain the gold standard for applications where ultimate thermal and mechanical performance is required and high processing temperatures are tolerable.[1][2] However, the advent of low-temperature curing BCB agents represents a significant enabling technology, paving the way for the integration of high-performance dielectric materials in flexible and temperature-sensitive devices.[9][10] Researchers and developers must carefully weigh the processing advantages of low-temperature systems against the potential for slightly reduced, yet often sufficient, thermal and mechanical properties. This guide provides the foundational knowledge to navigate this selection process, ensuring the optimal material choice for pioneering new technologies.
References
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American Chemical Society. (n.d.). Benzocyclobutene-based polymers for microelectronics. Retrieved from [Link]
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The Electrochemical Society. (2009). The Emergence of Benzocyclobutene in Bonding Electronics. Retrieved from [Link]
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FCAD Group. (n.d.). BCB (Benzocyclobutene): — Watson International Enables the Transition from Concept to Scalable Application. Retrieved from [Link]
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ChemistryViews. (2024). New Benzocyclobutene-Based Materials Allow for Low-Temperature Curing. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Benzocyclobutene-functionalized hyperbranched polysiloxane for low-k materials with good thermostability. Retrieved from [Link]
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ACS Publications. (n.d.). Effect of Ring Functionalization on the Reaction Temperature of Benzocyclobutene Thermoset Polymers. Retrieved from [Link]
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OSA Publishing. (n.d.). Study of benzocyclobutene as an optical material at elevated temperatures. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Hydrolysis and condensation of a benzocyclobutene-functionalized precursor for the synthesis of high performance low- K polymers. Retrieved from [Link]
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Semantic Scholar. (1997). Benzocyclobutene (DVS-BCB) polymer as an interlayer dielectric (ILD) material. Retrieved from [Link]
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Cambridge Core. (2011). Real-Time FT-IR Studies Of The Reaction Kinetics For The Polymerization Of Divinyl Siloxane Bis-Benzocyclobutene Monomers. Retrieved from [Link]
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ResearchGate. (2025). Low‐Energy Driven Ring‐Opening Behavior of Benzocyclobutene Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Self-crosslinking all-hydrocarbon polyethylene thermosets through intrinsic benzocyclobutene cycloaddition. Retrieved from [Link]
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ACS Figshare. (2017). Thermally Induced Cross-Linking and Degradation Reactions of Benzocyclobutene-Based Polymers. Retrieved from [Link]
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ResearchGate. (n.d.). Vapor phase reactions in polymerization plasma for divinylsiloxane-bis-benzocyclobutene film deposition. Retrieved from [Link]
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MDPI. (2025). High Thermal Stability and Low Dielectric Constant of BCB Modified Silicone Resins. Retrieved from [Link]
-
ResearchGate. (2025). Real-Time FT-IR Studies Of The Reaction Kinetics For The Polymerization Of Divinyl Siloxane Bis-Benzocyclobutene Monomers. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benzocyclobutene Synthons: Assessing the Utility of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene
Introduction: The Strategic Value of Masked Reactivity in Complex Synthesis
In the intricate field of synthetic organic chemistry, the ability to strategically unmask reactive intermediates is paramount for the efficient construction of complex molecular architectures. Benzocyclobutene (BCB) and its derivatives stand as exemplary synthons, serving as stable, isolable precursors to highly reactive o-xylylenes (also known as o-quinodimethanes). These transient dienes are workhorses in pericyclic reactions, most notably the Diels-Alder cycloaddition, providing a robust pathway to polycyclic and heterocyclic systems.[1][2] The core principle of their utility lies in a thermally or photochemically induced electrocyclic ring-opening, a transformation governed by the Woodward-Hoffmann rules.[1] This guide provides an in-depth assessment of a specialized synthon, 7-Bromobicyclo[4.2.0]octa-1,3,5-triene (also known as 1-bromobenzocyclobutene), comparing its synthetic utility against unsubstituted benzocyclobutene and other related synthons. We will delve into the mechanistic underpinnings of its reactivity, provide comparative data, and present detailed experimental protocols for its application.
Core Concept: From Benzocyclobutene to o-Xylylene
The synthetic power of benzocyclobutenes is derived from their ability to undergo a conrotatory ring-opening upon heating (typically >180 °C), breaking the strained four-membered ring to form a transient o-xylylene intermediate. This process temporarily disrupts the aromaticity of the benzene ring, creating a potent diene. The subsequent Diels-Alder reaction with a dienophile is highly favorable as it rapidly reforms the stable aromatic system in the final adduct.[1][3] This two-stage sequence allows for the controlled generation of a highly reactive species in situ, which is a cornerstone of its synthetic value.
Caption: General reaction pathway for benzocyclobutene synthons.
Assessing this compound: A Synthon of Enhanced Potential
This compound introduces a bromine atom onto the aliphatic, four-membered ring of the BCB scaffold. This seemingly minor modification has significant implications for its synthetic utility, primarily by influencing the energetics of the critical ring-opening step and providing a functional handle for subsequent transformations.
Key Performance Advantage: Lowered Ring-Opening Temperature
The primary advantage of placing substituents on the cyclobutene ring is the reduction of the energy barrier for the electrocyclic ring-opening. Both electron-donating and electron-withdrawing groups can lower the activation energy required to form the o-xylylene intermediate.[4] For 7-bromobenzocyclobutene, the electron-withdrawing nature and steric presence of the bromine atom destabilize the ground state of the strained ring, thereby lowering the temperature required for isomerization. While unsubstituted BCB typically requires temperatures in the range of 180-220 °C, substituted derivatives can react at significantly lower temperatures. For instance, an ethoxy group at the 7-position can lower the isomerization temperature to around 110 °C, and polymers containing this moiety can crosslink at temperatures as low as 120 °C.[4] While specific quantitative data for the 7-bromo derivative is sparse in direct comparative studies, it is mechanistically sound to conclude that its ring-opening temperature is lower than that of the parent BCB, offering a distinct advantage in syntheses involving temperature-sensitive substrates.
Expanded Synthetic Utility: The Bromo Handle
The bromine atom serves as a versatile functional handle. Post-cycloaddition, the bromine atom in the resulting adduct can be exploited in a variety of standard transformations, including:
-
Cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds.
-
Nucleophilic substitution reactions.
-
Elimination reactions to introduce further unsaturation.
This dual functionality—acting as both a masked diene precursor and a platform for further diversification—is what elevates 7-bromobenzocyclobutene above the parent synthon for many applications.
Comparative Analysis: 7-Bromobenzocyclobutene vs. Alternative Synthons
An objective assessment requires comparison against other common synthons used to generate o-xylylenes.
| Synthon | Generation Method | Ring-Opening Temp. | Advantages | Disadvantages |
| Unsubstituted Benzocyclobutene | Thermal/Photochemical | ~180-220 °C | Commercially available, well-understood reactivity. | High temperature required, limited functionalization. |
| This compound | Thermal/Photochemical | < 180 °C (Predicted) | Lower activation temp., Br atom for post-reaction functionalization. | Synthesis required, potential for side reactions involving Br. |
| 4-Bromobenzocyclobutene | Thermal/Photochemical | ~180-220 °C | Br on aromatic ring allows for pre-cycloaddition modifications (e.g., coupling).[5] | No reduction in ring-opening temp., Br is less reactive for some post-cycloaddition chemistry. |
| α,α'-Dibromo-o-xylene | Reduction (e.g., NaI, Zn) | Room Temp. to moderate heat | Milder generation conditions, readily synthesized.[6] | Often requires stoichiometric reductants, can be a potent lachrymator, less stable than BCBs.[6] |
Analysis of Reactivity and Selectivity
The introduction of the bromine atom directly onto the forming diene system of the o-xylylene intermediate is expected to influence the subsequent Diels-Alder reaction.
-
Reactivity: The electron-withdrawing nature of the bromine atom can decrease the electron density of the diene, potentially slowing the reaction with electron-poor dienophiles (a "normal" demand Diels-Alder). Conversely, it may accelerate reactions with electron-rich dienophiles ("inverse-electron-demand" Diels-Alder).
-
Regioselectivity: In reactions with unsymmetrical dienophiles, the α-bromo substituent is expected to exert a significant directing effect on the regiochemical outcome of the cycloaddition, a factor that can be exploited for selective synthesis.
-
Stereoselectivity: The steric bulk of the bromine atom may influence the endo/exo selectivity of the cycloaddition, potentially favoring the less sterically hindered transition state.
Experimental Protocols
The following protocols are representative of the synthesis and application of brominated benzocyclobutene synthons.
Protocol 1: Synthesis of 4-Bromobenzocyclobutene
This procedure details the bromination of the aromatic ring of benzocyclobutene.
Caption: Workflow for the synthesis of 4-Bromobenzocyclobutene.
Detailed Steps (adapted from[7]):
-
To a 50 mL three-necked flask, add benzocyclobutene (2.0 g, ~20 mmol) and water (12 mL).
-
Place the flask in an ice bath on a stirring plate and protect from light (e.g., with aluminum foil). Begin stirring (450 rpm).
-
Using a constant pressure dropping funnel, slowly add liquid bromine (1.2 mL, ~20 mmol).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4.5 hours in the dark.
-
Upon completion, extract the reaction mixture with n-hexane. Wash the organic phase until neutral (pH=7).
-
Dry the organic phase, remove the solvent by rotary evaporation, and purify the resulting liquid by vacuum distillation to yield 4-bromobenzocyclobutene. A reported selective yield for the monobrominated product is ~77%.[7]
Protocol 2: General Procedure for Diels-Alder Reaction
This protocol illustrates the use of a brominated BCB in a thermal Diels-Alder reaction.
Caption: General workflow for a Diels-Alder reaction using a BCB synthon.
Detailed Steps (adapted from[7]):
-
Dissolve the brominated benzocyclobutene synthon (1 equivalent) in a high-boiling solvent such as toluene or o-xylene in a sealed reaction tube.
-
Add the desired dienophile (typically 1.1-1.5 equivalents).
-
Seal the tube securely and place it in a pre-heated oil bath or heating mantle at the required temperature (e.g., 220 °C for 4-BrBCB, potentially lower for 7-BrBCB).
-
Heat for the specified duration (e.g., 20 hours). Monitor the reaction by TLC or GC-MS if possible.
-
After cooling to room temperature, carefully open the reaction tube.
-
Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography or recrystallization to isolate the Diels-Alder adduct. The reaction of 4-bromobenzocyclobutene with 1,4-dihydro-1,4-epoxynaphthalene is reported to yield the adduct in 80% yield.[7]
Conclusion and Outlook
This compound emerges as a highly valuable synthon for advanced organic synthesis. Its primary advantage over unsubstituted benzocyclobutene is a reduced ring-opening temperature , which broadens its applicability to thermally sensitive substrates. Furthermore, the presence of the bromine atom on the aliphatic ring provides a crucial functional handle for post-cycloaddition diversification , a feature not offered by the parent BCB and positioned for different synthetic strategies than aromatically substituted analogs like 4-bromobenzocyclobutene.
While a lack of direct, side-by-side comparative studies in the literature necessitates some reliance on mechanistic principles to predict its performance in cycloadditions, the strategic benefits are clear. For researchers and drug development professionals, 7-bromobenzocyclobutene offers a compelling combination of controlled reactivity and synthetic flexibility, making it a superior choice for synthetic campaigns that require either milder reaction conditions or the construction of highly functionalized polycyclic systems. Future research should focus on quantitatively mapping the reaction kinetics and selectivity profiles of this synthon with a wide range of dienophiles to fully unlock its synthetic potential.
References
- This reference is not available.
-
Enhanced aromaticity of the transition structures for the diels-alder reactions of quinodimethanes: evidence from ab initio and DFT computations. PubMed. Available at: [Link] (Accessed: January 12, 2026).
-
Diels–Alder reaction. Wikipedia. Available at: [Link] (Accessed: January 12, 2026).
-
The Intramolecular Diels Alder Reaction. Master Organic Chemistry. Available at: [Link] (Accessed: January 12, 2026).
-
Diels-Alder Reaction Lab Report. Bartleby.com. Available at: [Link] (Accessed: January 12, 2026).
-
Benzocyclobutene as precursor of o‐xylylene in the Diels‐Alder reaction... ResearchGate. Available at: [Link] (Accessed: January 12, 2026).
-
Synthesis of a Polymerizable Benzocyclobutene that Undergoes Ring-Opening Isomerization at Reduced Temperature. Thieme Connect. Available at: [Link] (Accessed: January 12, 2026).
-
Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link] (Accessed: January 12, 2026).
-
Thermal intramolecular Diels–Alder reaction of an intermediate... ResearchGate. Available at: [Link] (Accessed: January 12, 2026).
-
4-(2-Bromovinyl)benzocyclobutene. MDPI. Available at: [Link] (Accessed: January 12, 2026).
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o-Xylene, α,α'-dibromo. Organic Syntheses. Available at: [Link] (Accessed: January 12, 2026).
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Safety Operating Guide
Navigating the Safe Disposal of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of precision and innovation. Equally critical is the meticulous management of chemical waste, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene, a reactive intermediate with unique handling considerations. Our focus extends beyond mere procedure, delving into the chemical principles that underpin these safety measures, thereby fostering a culture of informed laboratory practice.
Hazard Assessment: Understanding the Reactivity of this compound
This compound, a member of the benzocyclobutene (BCB) family, presents a dual hazard profile stemming from its strained four-membered ring and its halogenated aromatic character.
-
Inherent Ring Strain: The fused cyclobutene ring is under significant angular strain. Upon heating to temperatures around 180°C, it can undergo a conrotatory ring-opening to form a highly reactive o-xylylene intermediate[1]. This thermal lability necessitates careful temperature management during handling and storage to prevent unintended reactions.
-
Halogenated Aromatic Compound: As a brominated aromatic compound, this substance is classified as a halogenated organic waste. Such compounds can be persistent in the environment and may produce hazardous byproducts, such as hydrobromic acid, upon incomplete combustion[2].
According to its Safety Data Sheet (SDS), this compound causes serious eye irritation[3]. Standard safe handling procedures, including the use of appropriate personal protective equipment (PPE), are mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound in any capacity, from experimental use to disposal, the following PPE is required:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes that can cause serious eye irritation[3]. A face shield offers broader protection for the entire face. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the liquid compound. |
| Body Protection | A flame-resistant laboratory coat | Protects against splashes and potential ignition sources. |
| Respiratory | Not generally required with adequate ventilation | Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors. |
Spill Management: A Calm and Controlled Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent further contamination.
For Small Spills (less than 50 mL) within a Chemical Fume Hood:
-
Restrict Access: Ensure the area is clear of personnel not involved in the cleanup.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For Large Spills (greater than 50 mL) or Spills Outside of a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Personnel: Inform your laboratory supervisor and institutional environmental health and safety (EHS) office.
-
Restrict Entry: Prevent entry into the affected area.
-
Professional Cleanup: Allow trained emergency personnel to handle the cleanup.
Disposal Workflow: From Laboratory Bench to Final Disposition
The recommended disposal pathway for this compound involves a two-stage process: in-lab deactivation (quenching) to mitigate its reactivity, followed by collection for incineration as halogenated organic waste. This approach aligns with best practices for managing reactive chemical waste[4].
Figure 1. Disposal workflow for this compound.
Step-by-Step In-Lab Deactivation (Quenching) Protocol
The strained cyclobutene ring and the carbon-bromine bond are the primary sites of reactivity. A careful hydrolysis using a strong base can be employed to open the ring and displace the bromide, rendering the compound less reactive. This procedure should be performed in a chemical fume hood with constant stirring.
Materials:
-
This compound waste
-
1 M Sodium hydroxide (NaOH) solution
-
A suitable reaction vessel (e.g., a round-bottom flask) with a magnetic stirrer
-
pH paper or a calibrated pH meter
Procedure:
-
Dilution: If the waste is concentrated, dilute it with a water-miscible organic solvent that is compatible with strong bases (e.g., tetrahydrofuran or isopropanol) to a concentration of approximately 5-10%. This helps to control the reaction rate and dissipate heat.
-
Cooling: Place the reaction vessel in an ice bath to manage any potential exotherm.
-
Slow Addition of Base: Slowly add the 1 M NaOH solution to the stirred solution of the brominated compound. The addition should be dropwise to maintain control over the reaction temperature.
-
Monitor pH: Periodically check the pH of the reaction mixture. Continue adding NaOH until the solution is strongly basic (pH > 12).
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable analytical method has been established.
-
Neutralization (Optional but Recommended): After the reaction is complete, neutralize the solution by slowly adding a weak acid, such as 1 M hydrochloric acid (HCl), until the pH is between 6 and 8. This should also be done in an ice bath.
-
Collection: The resulting aqueous solution containing the deactivated organic species should be transferred to a clearly labeled "Halogenated Organic Waste" container.
The rationale for this procedure is based on the principle of alkaline hydrolysis of alkyl halides and the potential for base-mediated ring-opening of strained cyclic systems.
Waste Collection and Labeling
The deactivated waste solution must be collected in a designated container for halogenated organic waste. In the United States, this waste would likely be classified under the Resource Conservation and Recovery Act (RCRA) with an "F" code for hazardous wastes from non-specific sources, such as F001 or F002 for spent halogenated solvents[5][6].
Your institution's EHS office will provide specific guidance on appropriate waste codes and labeling requirements. Ensure the waste container is:
-
Compatible: Constructed of a material resistant to the chemical mixture (e.g., high-density polyethylene).
-
Clearly Labeled: Affix a hazardous waste label that includes the chemical name (of the original compound and reaction products), hazard characteristics, and accumulation start date.
-
Securely Sealed: Keep the container closed except when adding waste.
Final Disposal Pathway: Incineration
The ultimate disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility[2]. This process is designed to break down the organic molecules into simpler, less harmful compounds like carbon dioxide and water. The high temperatures and specialized equipment also manage the release of acidic gases, such as hydrogen bromide, that are formed during the combustion of halogenated materials.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a cornerstone of scientific integrity and professional responsibility. By understanding the chemical properties of this compound and adhering to the detailed disposal procedures outlined in this guide, researchers can ensure a safe laboratory environment and contribute to the sustainable practice of science. Always consult your institution's specific waste disposal policies and your EHS department for guidance.
References
-
U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Benzocyclobutene. Retrieved from [Link]
-
Ideal Response. (2023, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
- Apollo Scientific. (2023, July 5). 7-Bromobicyclo[4.2.
-
U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
-
HSC Chemistry. (2023, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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MEL Science. (n.d.). Sodium hydroxide and reactions with it. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Operational Safety Guide: Handling and Disposal of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene
This guide provides essential safety protocols and operational directives for the handling of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS No. 21120-91-2). As a Senior Application Scientist, my objective is to present a framework that prioritizes personnel safety, experimental integrity, and environmental responsibility. The procedures outlined below are designed to be self-validating systems, grounded in established safety standards and chemical reactivity principles.
Core Hazard Assessment and Risk Mitigation
This compound, a brominated benzocyclobutene derivative, is a reactive liquid that demands careful handling.[1] While its primary GHS classification points to severe eye irritation, the strained four-membered ring fused to the aromatic system suggests potential for reactivity and instability, especially under thermal stress or in the presence of certain reagents. Therefore, all handling procedures must be approached with a precautionary principle, assuming potential air and moisture sensitivity.[2][3]
Table 1: Chemical and Hazard Identification
| Property | Identifier | Source(s) |
|---|---|---|
| Chemical Name | This compound | [4][5] |
| CAS Number | 21120-91-2 | [4][5] |
| Molecular Formula | C₈H₇Br | [4][6] |
| Molecular Weight | 183.05 g/mol | [5] |
| Appearance | Liquid | [1] |
| GHS Hazard Statement | H319: Causes serious eye irritation | [7] |
| GHS Pictogram |
| GHS Signal Word | Warning | |
Expert Insight: The H319 classification is a significant operational directive.[7] It mandates that eye protection is not merely a recommendation but a critical barrier to prevent irreversible damage. The potential for the compound to emit corrosive fumes upon decomposition or combustion further elevates the need for stringent engineering controls and respiratory protection in specific scenarios.[7]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the task and the associated risk of exposure. A multi-layered approach is essential for comprehensive protection.[8][9]
Table 2: Task-Based PPE Requirements
| Task | Minimum Required PPE |
|---|---|
| Benchtop Operations (e.g., weighing, small-volume transfers in fume hood) | - Nitrile gloves (double-gloved)- Chemical splash goggles- Flame-retardant lab coat (fully buttoned)[10] |
| Liquid Transfer & Reactions (>10 mL, or operations with splash potential) | - All PPE from Benchtop Operations- Face shield (worn over goggles)[11]- Chemical-resistant apron (e.g., PVC)[7] |
| Inert Atmosphere Handling (Schlenk line or glovebox) | - All PPE from Benchtop Operations- Appropriate thermal gloves if handling hot/cold glassware |
| Spill Cleanup | - Nitrile or butyl rubber gloves- Chemical splash goggles and face shield- Chemical-resistant apron or coveralls- Air-Purifying Respirator (APR) with organic vapor cartridges (for large spills or poor ventilation) |
Causality Behind PPE Choices:
-
Hand Protection: Double-gloving with nitrile gloves provides a primary barrier. The outer glove can be removed immediately after a task, minimizing cross-contamination. For prolonged exposure or handling of larger quantities, heavier-duty gloves like butyl rubber should be considered.
-
Eye and Face Protection: Due to the severe eye irritation hazard (H319), chemical splash goggles are mandatory at all times.[7] A face shield must be used in conjunction with goggles during any operation with a splash risk, providing a secondary barrier for the entire face.[11]
-
Body Protection: A flame-retardant lab coat protects against incidental contact and small splashes.[10] A PVC or other chemically resistant apron is required for larger-scale work to protect against significant spills.[7]
Caption: PPE selection workflow based on operational risk assessment.
Operational Handling Procedures
Given the compound's reactive nature, handling under an inert atmosphere is the preferred method to ensure both personnel safety and sample integrity.
Protocol 3.1: Inert Atmosphere Transfer via Schlenk Line
This protocol minimizes exposure to atmospheric oxygen and moisture, which could potentially react with the compound.[12][13]
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware is oven-dried (e.g., 125°C overnight) and cooled under a stream of inert gas (Argon or Nitrogen).[13]
-
System Assembly: Assemble the reaction apparatus (e.g., Schlenk flask) and connect it to a dual-manifold Schlenk line equipped with a bubbler to prevent over-pressurization.[14]
-
Purging: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Reagent Access: Remove the cap from the this compound Sure/Seal™ bottle and replace it with a septum cap.
-
Cannula Transfer: Insert a double-tipped needle (cannula) through the septum of the reagent bottle and into the receiving Schlenk flask.
-
Transfer Initiation: Apply a slight positive pressure of inert gas to the reagent bottle, forcing the liquid through the cannula into the reaction flask. The receiving flask should be vented to the bubbler.
-
Completion: Once the desired volume is transferred, remove the cannula. Replace the septum cap on the reagent bottle with the original solid cap for long-term storage.[13]
Trustworthiness: This closed-system transfer prevents exposure to the operator and protects the reagent from atmospheric degradation, ensuring the validity of subsequent experimental results.
Caption: Inert atmosphere liquid transfer using the cannula method.
Emergency Response and Decontamination
Immediate and correct response to an exposure or spill is critical.
Table 3: Emergency Response Quick Guide
| Exposure Type | Immediate Action | Follow-Up |
|---|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting upper and lower eyelids.[7][10] | Seek immediate medical attention without delay.[7] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water.[7] | Seek medical attention if irritation develops or persists. |
| Inhalation | Move person to fresh air.[7] | If breathing is difficult, provide oxygen and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Give a glass of water.[7] | Seek immediate medical attention. |
Protocol 4.1: Spill Management
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (>100 mL) or in a poorly ventilated area, evacuate the lab.
-
Control Vapors: If safe to do so, cover the spill with an inert absorbent material like vermiculite, sand, or earth to control vapor release.[7]
-
Don PPE: Wear the appropriate PPE as specified in Table 2 for spill cleanup.
-
Contain & Absorb: Working from the outside in, absorb the spill with the inert material.
-
Collect Waste: Carefully sweep or scoop the contaminated absorbent into a designated, labeled hazardous waste container for halogenated organic materials.[7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming normal operations.
Waste Disposal Plan
This compound is a halogenated organic compound and must be disposed of according to institutional and national regulations.
Rationale: Halogenated waste streams are segregated because they require specific high-temperature incineration conditions with scrubbers to neutralize the resulting acidic gases (like HBr) and prevent the formation of dioxins and other persistent organic pollutants.[15][16] Improper disposal can lead to significant environmental contamination.
Protocol 5.1: Waste Segregation and Disposal
-
Designated Waste Container: All waste containing this compound, including contaminated absorbents, gloves, and rinse solutions, must be collected in a clearly labeled "Halogenated Organic Waste" container.
-
Labeling: The container must be labeled with the full chemical name and approximate concentrations of its contents.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management provider.[15]
References
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
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Neilson Lab. The manipulation of air-sensitive compounds. [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
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Crysdot LLC. This compound GHS Information. [Link]
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ChemTalk. Lab Safety Equipment & PPE. [Link]
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Wipf Group, University of Pittsburgh. Techniques for Handling Air-Sensitive Compounds. [Link]
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Chemtalk Science Forum. Bromine water - disposal. [Link]
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Massachusetts Institute of Technology (MIT). Handling air-sensitive reagents AL-134. [Link]
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Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?[Link]
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Wits University Chemistry. (2022, December 12). Personal Protective Equipment (PPE). [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
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PubChemLite. This compound. [Link]
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PubMed. (2005). Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
